Indole-3-amidoxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-1H-indole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLODAUYNZPGORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421973 | |
| Record name | N'-Hydroxy-1H-indole-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95649-37-9 | |
| Record name | N'-Hydroxy-1H-indole-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Indole-3-Amidoxime from Nitroalkane Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic pathway for producing indole-3-amidoxime, a valuable intermediate in pharmaceutical synthesis, starting from readily available indole (B1671886) and nitroalkane precursors. The methodology is broken down into a multi-step process, incorporating established chemical transformations. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further development by professionals in the field.
Synthetic Pathway Overview
The synthesis of this compound from nitroalkane precursors can be conceptualized as a four-stage process. The pathway commences with the construction of a nitroalkyl side chain on an indole scaffold, followed by chemical modifications to convert the nitro group into a nitrile, which is the direct precursor to the target amidoxime (B1450833).
The proposed synthetic route is as follows:
-
Stage 1: C-C Bond Formation via Henry Reaction. Commercially available Indole-3-carboxaldehyde (B46971) is reacted with nitromethane (B149229) to form 3-(2-nitrovinyl)indole. This reaction extends the carbon chain at the C3 position and introduces the necessary nitro functionality.[1][2]
-
Stage 2: Reduction to a Saturated Nitroalkane. The nitrovinyl group of 3-(2-nitrovinyl)indole is selectively reduced to yield 3-(2-nitroethyl)indole.[2]
-
Stage 3: Conversion of Nitroalkane to Nitrile. The 3-(2-nitroethyl)indole is converted to indole-3-acetonitrile (B3204565). This transformation is a critical step, bridging the nitroalkane intermediate to the amidoxime precursor. While various methods exist for converting nitroalkanes to other functional groups, a common route involves a variation of the Nef reaction or other specialized conversions.[3][4][5] For a more direct and high-yield approach to the nitrile intermediate, an alternative protocol starting from indole-3-carboxaldehyde is also presented.[6]
-
Stage 4: Amidoxime Synthesis. The final step involves the reaction of indole-3-acetonitrile with hydroxylamine (B1172632) to furnish the target molecule, this compound.[7]
This overall workflow is visualized in the diagram below.
Caption: Overall synthetic pathway from Indole-3-carboxaldehyde.
Experimental Protocols and Data
This section provides detailed experimental procedures for each stage of the synthesis. Quantitative data, where available in the cited literature, are summarized in tables for clarity and comparison.
Stage 1 & 2: Synthesis of 3-(2-Nitroethyl)indole
This two-step process begins with a Henry reaction between indole-3-carboxaldehyde and nitromethane, followed by the reduction of the resulting nitrovinyl intermediate.
Experimental Protocol (Adapted from Jaratjaroonphong et al.): [2]
-
Henry Reaction: 3-(2-nitrovinyl)indole derivatives are synthesized in good to excellent yields from indole-3-carboxaldehyde via the Henry reaction.
-
Reduction: The resulting 3-(2-nitrovinyl)indole derivatives are then reduced using sodium borohydride (B1222165) (NaBH₄), leading to the formation of 3-(2-nitroethyl)indoles.
| Starting Material | Intermediate Product | Reducing Agent | Final Product | Yield |
| Indole-3-carboxaldehyde | 3-(2-Nitrovinyl)indole | NaBH₄ | 3-(2-Nitroethyl)indole | Good to Excellent |
Table 1: Summary of the synthesis of 3-(2-nitroethyl)indole.
Stage 3: Conversion of Nitroalkane to Indole-3-Acetonitrile
The conversion of the nitro group in 3-(2-nitroethyl)indole to a nitrile is a key transformation. The classical method for converting a nitroalkane to a carbonyl is the Nef reaction, which typically involves acid hydrolysis of a nitronate salt.[4][5] The resulting indole-3-acetaldehyde could then be converted to indole-3-acetonitrile.
Alternative High-Yield Protocol for Indole-3-Acetonitrile:
For researchers seeking a more direct and efficient route to the key nitrile intermediate, a one-step conversion from indole-3-carboxaldehyde has been developed.[6]
Experimental Protocol (Adapted from Toyota et al.): [6]
-
To a solution of an indole-3-carboxaldehyde (e.g., 4-nitroindole-3-carboxaldehyde, 0.453 mmol) in a 1:1 mixture of methanol (B129727) (MeOH) and formamide (B127407) (NH₂CHO) (8 mL total), add sodium borohydride (NaBH₄, 0.619 mmol).
-
Follow the addition with sodium cyanide (NaCN, 4.70 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Reflux the reaction mixture on an oil bath at 100°C for 12 hours with stirring.
-
After cooling, the reaction is worked up by extraction with an organic solvent.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
| Substrate | Product | Yield (%) |
| 4-Nitroindole-3-carboxaldehyde | 4-Nitroindole-3-acetonitrile | 88 |
| Indole-3-carboxaldehyde | Indole-3-acetonitrile | 95 |
| 4-Phenylindole-3-carboxaldehyde | 4-Phenylindole-3-acetonitrile | 89 |
| 4-Iodoindole-3-carboxaldehyde | 4-Iodoindole-3-acetonitrile | 88 |
| 4-Methoxyindole-3-carboxaldehyde | 4-Methoxyindole-3-acetonitrile | 86 |
Table 2: Yields for the one-step synthesis of various indole-3-acetonitriles.[6]
Stage 4: Synthesis of this compound
The final stage is the conversion of the nitrile group to an amidoxime functionality. This is a reliable and well-established chemical transformation.
Experimental Protocol (General Procedure): [7]
-
To a round bottom flask containing ethanol, add the cyano indole (indole-3-acetonitrile, 1 equivalent).
-
Add hydroxylamine hydrochloride (3 equivalents) and triethylamine (B128534) (TEA, 3 equivalents) to the flask.
-
Heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is loaded onto celite and purified by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate.
| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| Indole-3-acetonitrile | This compound | Hydroxylamine HCl, TEA | Ethanol | 80°C | 12 h | 99 |
Table 3: Summary of this compound synthesis from the corresponding nitrile.[7]
Workflow Visualization
To ensure clarity and reproducibility, the general experimental workflow for a typical synthesis and purification stage is outlined below.
Caption: General experimental workflow for synthesis and purification.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature cited for more detailed characterization data and to adapt these protocols to their specific laboratory conditions and substrate requirements.
References
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. Nef Reaction [organic-chemistry.org]
- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Indole-3-amidoxime: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Indole-3-amidoxime, a key synthetic intermediate in pharmaceutical development. The information is compiled to assist researchers in understanding its behavior in various experimental and developmental settings.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N'-hydroxy-1H-indole-3-carboximidamide | [] |
| Molecular Formula | C₉H₉N₃O | [][5] |
| Molecular Weight | 175.19 g/mol | [] |
| Appearance | Crystalline solid | [1][5] |
| Purity | ≥97% | [5] |
| UV/Vis. λmax | 216, 280 nm | [5] |
| CAS Number | 95649-37-9 | [5] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in experimental assays and formulation development. It exhibits good solubility in polar aprotic organic solvents but is sparingly soluble in aqueous buffers.[1] For aqueous applications, a common practice is to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[1]
| Solvent | Solubility | Source |
| DMSO | ~14 mg/mL | [1][5] |
| DMF | ~12.5 mg/mL | [1][5] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [1][5] |
| Aqueous Buffers | Sparingly soluble | [1] |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound. The compound is stable for extended periods when stored at low temperatures. Aqueous solutions, however, are not recommended for storage beyond one day.[1]
| Condition | Stability | Recommendations | Source |
| Solid at -20°C | ≥ 4 years | Long-term storage in a freezer as supplied. | [5] |
| Stock Solution (-80°C) | up to 6 months | Aliquot to prevent freeze-thaw cycles. | [6] |
| Stock Solution (-20°C) | up to 1 month | Aliquot to prevent freeze-thaw cycles. | [6] |
| Aqueous Solution | < 1 day | Prepare fresh for immediate use. | [1] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from a nitrile precursor, 3-Cyanoindole, via the addition of hydroxylamine (B1172632).
Reaction: 3-Cyanoindole + Hydroxylamine → this compound
Materials:
-
3-Cyanoindole (1 equiv.)
-
Hydroxylamine hydrochloride (3 equiv.)
-
Triethylamine (TEA) (3 equiv.)
-
Ethanol
Protocol:
-
To a round-bottom flask containing ethanol, add 3-Cyanoindole, hydroxylamine hydrochloride, and triethylamine.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent (ethanol) under reduced pressure.
-
The resulting solid can be loaded onto celite and purified via silica (B1680970) gel column chromatography, typically using a gradient of 0-10% methanol (B129727) in ethyl acetate.
Analytical Characterization
The identity and purity of synthesized this compound and related compounds are confirmed using standard analytical techniques. While specific spectra for this compound are not provided in the search results, representative data from closely related analogs like 6-amidoximeindole are available.[7]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Used to confirm the chemical structure. For amidoxime (B1450833) indoles, characteristic peaks include the amine proton (-NH) of the indole (B1671886) ring (highly downfield, e.g., ~11.20 ppm), the hydroxyl proton (-OH) of the amidoxime group (~9.44 ppm), and the primary amine protons (-NH₂) of the amidoxime (~5.73 ppm).[7]
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Provides further structural confirmation by identifying all unique carbon environments.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify functional groups. Key vibrational peaks for a related compound, 6-amidinoindole (formed from the reduction of the amidoxime), include N-H stretching (~3428 cm⁻¹), C=N stretching (~1646 cm⁻¹), and C=C aromatic stretching (~1545 cm⁻¹).[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For instance, the related 6-amidinoindole shows a molecular ion peak [M+H]⁺ at m/z 160.0865.[7]
Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound from its nitrile precursor.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori | MDPI [mdpi.com]
- 3. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ukm.my [ukm.my]
An In-depth Technical Guide to the Mechanism of Action of Indole-3-Amidoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for indole-3-amidoxime derivatives, a class of compounds demonstrating significant therapeutic potential across various biological targets. This document collates quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to serve as a vital resource for researchers in drug discovery and development.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
This compound derivatives have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is a critical target in immuno-oncology as its upregulation in the tumor microenvironment leads to immune suppression.
Mechanism of Action
The primary mechanism of IDO1 inhibition by this compound derivatives involves the chelation of the ferric heme iron within the active site of the enzyme. The amidoxime (B1450833) functional group is crucial for this interaction. This binding prevents the catalytic conversion of tryptophan to N-formylkynurenine, thereby counteracting the immunosuppressive effects of tryptophan depletion and kynurenine accumulation. A notable example of an this compound derivative that functions as a potent and selective IDO1 inhibitor is Epacadostat (INCB024360). Molecular dynamics simulations have revealed that beyond direct heme binding, these inhibitors can also disturb the ligand delivery tunnel, preventing access of small molecules like oxygen to the active site and hindering the shuttle of the substrate and product.[1][2]
Signaling Pathway
The inhibition of IDO1 by this compound derivatives leads to a cascade of downstream effects within the tumor microenvironment, ultimately promoting an anti-tumor immune response.
Quantitative Data: IDO1 Inhibition
The following table summarizes the inhibitory activity of representative indole (B1671886) derivatives against human IDO1 (hIDO1).
| Compound/Derivative Class | Target | IC50 | Notes |
| 2-amino-1,4-naphthoquinone amide-oxime (NK3) | hIDO1 | 0.06 µM | A potent dual inhibitor of IDO1 and STAT3.[3] |
| 3-aryl indole derivative | hIDO1 | 7 µM | Identified through virtual screening.[4] |
| 3-substituted indole derivative (13) | hIDO1 | 0.19 µM | Demonstrates sub-micromolar inhibitory activity.[4] |
Experimental Protocol: Fluorescence-Based IDO1 Inhibition Assay
This protocol outlines a common method for screening IDO1 inhibitors.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound derivatives (test compounds)
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (redox cofactor)
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ehrlich's reagent (2% w/v 4-(dimethylamino)benzaldehyde (B131446) in acetic acid)
-
384-well assay plates
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control (e.g., Epacadostat), and negative control (DMSO) into a 384-well plate.
-
Enzyme Preparation: Prepare an IDO1 enzyme mixture containing recombinant human IDO1, methylene blue, ascorbic acid, and catalase in potassium phosphate buffer.
-
Enzyme Addition: Add 10 µL of the IDO1 enzyme mix to each well.
-
Pre-incubation: Centrifuge the plates and pre-incubate for 15 minutes at room temperature.
-
Substrate Preparation: Prepare a substrate mix containing L-Tryptophan in potassium phosphate buffer.
-
Reaction Initiation: Add 10 µL of the substrate mix to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Add 10 µL of 10% TCA to each well.
-
Signal Development: Add 50 µL of Ehrlich's reagent to each well and incubate for 10 minutes at 60°C.
-
Fluorescence Reading: Measure fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 480 nm.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Urease Inhibition
Certain this compound derivatives have demonstrated potent inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Urease is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.
Mechanism of Action
The precise mechanism of urease inhibition by this compound derivatives is still under investigation, but it is hypothesized to involve the interaction of the amidoxime moiety with the nickel ions in the active site of the enzyme, thereby disrupting its catalytic activity.
Quantitative Data: Urease Inhibition
The following table presents the IC50 values of a series of N-substituted indole-3-carbaldehyde oxime derivatives against urease.
| Compound | IC50 (mM) ± SD |
| 2 | 0.1530 ± 0.0016 |
| 6 | 0.0818 ± 0.0014 |
| 7 | 0.0721 ± 0.0021 |
| 8 | 0.0516 ± 0.0035 |
| 9 | 0.0345 ± 0.0008 |
| Thiourea (Standard) | 0.2387 ± 0.0048 |
Data from a study on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors.
Experimental Protocol: Urease Inhibition Assay (Modified Berthelot Reaction)
This colorimetric assay measures the amount of ammonia produced by the enzymatic breakdown of urea.
Materials:
-
Urease enzyme solution
-
Urea solution
-
Phosphate buffer
-
Test compounds (this compound derivatives)
-
Phenol-hypochlorite solution
-
Sodium nitroprusside (catalyst)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation: Prepare solutions of urease, urea, and test compounds in a suitable buffer (e.g., phosphate buffer).
-
Incubation: In a 96-well plate, mix the urease solution with the test compound at various concentrations and incubate.
-
Reaction Initiation: Add the urea solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Color Development: Stop the reaction and add the phenol-hypochlorite reagent and sodium nitroprusside. This will react with the ammonia produced to form a colored indophenol (B113434) compound.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 625-670 nm).
-
Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
Anti-inflammatory Activity
Indole derivatives, as a broad class, are known to possess anti-inflammatory properties. The mechanism is often attributed to the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade and the cyclooxygenase (COX) enzymes. While specific quantitative data for this compound derivatives is limited in the literature, the general mechanisms for related indole compounds are presented here.
Mechanism of Action
The anti-inflammatory effects of indole derivatives are believed to be mediated through:
-
Inhibition of NF-κB Pathway: By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
-
Modulation of COX Enzymes: Some indole derivatives exhibit inhibitory effects on COX-2, the inducible isoform of cyclooxygenase that is responsible for the production of prostaglandins (B1171923) at sites of inflammation.
-
Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain indole derivatives have been shown to inhibit NO production.
Signaling Pathway
The anti-inflammatory action of indole derivatives often converges on the inhibition of the NF-κB pathway.
Quantitative Data: Anti-inflammatory Activity of Indole Derivatives
The following table provides data on the anti-inflammatory activity of a representative indole derivative.
| Compound | Assay | IC50 (µM) ± SD |
| Ursolic Acid Derivative (UA-1) | NO Inhibition in LPS-stimulated RAW 264.7 cells | 2.2 ± 0.4 |
Note: This data is for an indole derivative of ursolic acid and serves as an example of the anti-inflammatory potential of the broader class of indole compounds.
Experimental Protocol: Cytokine Release Assay
This protocol describes a method to measure the inhibition of pro-inflammatory cytokine production in vitro.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (indole derivatives)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compounds.
Antimicrobial and Antifungal Activity
This compound and related indole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.
Mechanism of Action
The antimicrobial and antifungal mechanisms of indole derivatives are multifaceted and can include:
-
Disruption of Bacterial Membranes: Some indole-polyamine conjugates have been shown to perturb the integrity of bacterial membranes.
-
Inhibition of Fungal Cell Wall Biosynthesis: Certain derivatives may interfere with the synthesis of essential components of the fungal cell wall.
-
Inhibition of Cytochrome P450 Enzymes: Similar to azole antifungals, some indole derivatives may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol (B1671047) biosynthesis.
Quantitative Data: Antimicrobial and Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various indole derivatives against a panel of bacteria and fungi.
| Compound Class | Organism | MIC (µg/mL) |
| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 |
| Indole-triazole (3c) | Bacillus subtilis | 3.125 |
| Indole-triazole (3d) | MRSA | 6.25 |
| Indole-triazole (3d) | Candida krusei | 3.125 |
| Indole-3-carboxamido-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM |
| Indole-3-carboxamido-polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 µM |
| Indole-3-carboxamido-polyamine (13b) | Cryptococcus neoformans | ≤ 0.28 µM |
Data compiled from studies on various indole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microplates
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This technical guide provides a foundational understanding of the multifaceted mechanisms of action of this compound derivatives. The presented data and protocols are intended to facilitate further research and development of this promising class of therapeutic agents.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Indole Compounds in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of indole (B1671886) compounds in the botanical world. From the ancient dye indigo (B80030) to the pivotal discovery of auxins, this document traces the scientific journey that unveiled the multifaceted roles of these compounds in plant biology. It details the seminal experiments, key figures, and the eventual elucidation of structures and functions that form the foundation of modern plant science and have implications for drug development.
Early History: The Chemistry of a Pigment
The story of indole compounds in plants begins not with a physiological discovery, but with a vibrant blue dye: indigo. Used for millennia, the chemical nature of indigo remained a mystery until the 19th century.
-
Friedlieb Ferdinand Runge (1834): This German chemist was a pioneer in coal tar chemistry. In 1834, he isolated a substance from coal tar that he named "Kyanol" (blue-oil), which was later identified as aniline (B41778).[1][2][3] Aniline would become a crucial component in the synthesis of synthetic dyes, including indigo.
-
Adolf von Baeyer (1866-1883): The defining work on indole's structure came from Adolf von Baeyer. His research began with the dye indigo.[4] In 1866, he successfully reduced oxindole (B195798), a derivative of indigo, to the parent heterocyclic compound, which he named "indole"—a portmanteau of indigo and oleum (B3057394) (oil), as it was first isolated by treating indigo dye with oleum.[4] His work culminated in the first synthesis of indigo in 1880 and the complete elucidation of its chemical structure in 1883.[5][6][7] This achievement not only revolutionized the dye industry but also laid the chemical groundwork for understanding the entire class of indole-containing compounds.[5][6][7] The first indole alkaloid, strychnine (B123637), had been isolated earlier in 1818, but its indole nature was not understood until much later.[8]
The Discovery of Auxin: A "Growth Substance"
The most significant chapter in the history of plant indoles is the discovery of auxin, the first plant hormone to be identified. This was a gradual process built upon the observations of several key scientists over many decades.
-
Charles and Francis Darwin (1880): The journey began with simple yet elegant experiments on phototropism. The Darwins observed that the coleoptiles (the protective sheath covering the emerging shoot) of canary grass seedlings bent towards a unidirectional light source.[9][10] They demonstrated that when the very tip of the coleoptile was covered, no bending occurred, even though the bending itself happens lower down the coleoptile.[9] They hypothesized that "some influence is transmitted from the upper to the lower part, causing the latter to bend."[9][10]
-
Peter Boysen-Jensen (1910) & Árpád Paál (1919): Building on the Darwins' work, Boysen-Jensen showed that this "influence" was a chemical substance. He cut off the tips of coleoptiles and inserted a thin piece of mica, an impenetrable barrier, into the incision. When the mica was inserted on the illuminated side, the coleoptile still bent towards the light. However, when inserted on the shaded side, the bending was blocked. This suggested a chemical signal was passing down the shaded side, promoting growth. Paál further confirmed this by excising the tips and placing them back eccentrically onto the coleoptile stumps in the dark; the coleoptiles grew and bent away from the side where the tip was placed.[9]
-
Frits Went (1928): The definitive proof and quantification of this growth-promoting substance came from the Dutch botanist Frits Went.[10][11] He excised the tips of oat (Avena sativa) coleoptiles and placed them on small agar (B569324) blocks, allowing the chemical substance to diffuse into the agar.[12] He then placed these agar blocks onto decapitated coleoptiles. When a block was placed centrally, the coleoptile grew straight up. When placed off-center, the coleoptile bent away from that side.[10][12] Crucially, Went demonstrated that the degree of curvature was directly proportional to the concentration of the substance in the agar block.[12] He named this substance "auxin," from the Greek word auxein, meaning "to grow."[10] His experiment, the Avena Curvature Test, became the standard bioassay for auxin activity for many years.[10][12]
-
Isolation and Identification of Indole-3-Acetic Acid (IAA): While Went had isolated the effect, the chemical itself remained unknown. In 1931, Kogl and Haagen-Smit isolated a compound from human urine that they called "auxin A."[9] Shortly after, they isolated another compound with auxin activity, which they identified as indole-3-acetic acid (IAA).[9] For a time, it was debated whether IAA was the true native auxin in plants. Finally, in 1934, Went and Kenneth Thimann confirmed that Indole-3-acetic acid (IAA) was indeed the naturally produced auxin in plants.[13]
Expanding the Indole Family in Plants
Following the discovery of IAA, researchers began to uncover a wide array of other indole-containing compounds in plants, revealing their diverse roles in plant defense, metabolism, and signaling.
-
Indole Alkaloids: This is a large and structurally diverse group of secondary metabolites. Thousands of indole alkaloids have been identified from various plant families, including Apocynaceae, Rubiaceae, and Loganiaceae.[14][15][16] Many possess significant pharmacological activities, such as the anticancer agents vincristine (B1662923) and vinblastine (B1199706) from Catharanthus roseus, the antihypertensive reserpine (B192253) from Rauvolfia serpentina, and the muscle contractant strychnine from Strychnos species.[8][16]
-
Indole Glucosinolates: Found predominantly in the Brassicaceae family (e.g., broccoli, cabbage), these compounds are part of the plant's defense system. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase to produce a variety of biologically active compounds, including indoles, which can deter herbivores and pathogens.
-
Other Indole Derivatives: Plants also produce a range of other indole-related compounds, including indole-3-butyric acid (IBA), another natural auxin, and various phytoalexins (antimicrobial compounds) with an indole core.[13]
Data Summary
The following table summarizes the key historical milestones in the discovery of indole compounds in plants.
| Year(s) | Scientist(s) | Discovery/Contribution | Significance |
| 1834 | Friedlieb Ferdinand Runge | Isolated aniline ("Kyanol") from coal tar.[1][2] | Provided a key precursor for later synthetic dye chemistry. |
| 1866 | Adolf von Baeyer | First isolation of indole from the reduction of oxindole.[4][15] | Established the core chemical structure of the indole family. |
| 1880 | Charles & Francis Darwin | Demonstrated a transmissible signal in coleoptile tips responsible for phototropism.[9][10] | First scientific evidence for a growth-regulating substance in plants. |
| 1883 | Adolf von Baeyer | Determined the chemical structure of indigo.[5][7] | A landmark in organic chemistry, enabling synthetic production. |
| 1885 | Salkowski | Discovered indole-3-acetic acid (IAA) in fermentation media.[9] | First identification of the chemical that would later be known as the primary plant auxin. |
| 1928 | Frits W. Went | Developed the Avena curvature test and quantified "auxin" activity.[10][11][12] | Provided the first quantitative bioassay for a plant hormone and solidified the concept of chemical messengers in plants. |
| 1931 | Kogl & Haagen-Smit | Isolated "auxin A" and later IAA from human urine.[9] | First chemical isolation of a substance with auxin activity. |
| 1934 | Went & Thimann | Confirmed that IAA is a naturally occurring auxin in plants.[13] | Unequivocally identified the primary chemical responsible for auxin effects in plants. |
Experimental Protocols
Protocol 1: The Avena Curvature Test (Went, 1928)
This bioassay was the first to quantify auxin activity and remains a classic experiment in plant physiology.
Objective: To quantify the amount of growth-promoting substance (auxin) collected from the tips of oat (Avena sativa) coleoptiles.
Methodology:
-
Plant Material: Germinate oat seedlings in complete darkness for approximately 3 days until the coleoptiles are 20-30 mm long. The absence of light is critical to ensure straight growth and maximum sensitivity to auxin.
-
Coleoptile Tip Excision: Using a sharp razor blade, carefully excise the top 1-2 mm of each coleoptile. This removes the primary site of auxin production.
-
Auxin Collection: Place the excised tips onto a 1-2% agar block (approximately 1 cm x 1 cm x 2 mm). Allow the tips to stand on the agar for 1-3 hours. During this time, the auxin diffuses from the tips into the agar block.
-
Preparation of Test Plants: Decapitate a new set of dark-grown oat seedlings by removing the top 1-2 mm. Wait for approximately 30-60 minutes to ensure any wound response has subsided. The first leaf is typically pulled up slightly and fixed to prevent it from interfering with the agar block placement.
-
Application of Agar Block: Cut the auxin-infused agar into smaller, standardized blocks (e.g., 2 mm x 2 mm x 1 mm). Place a single small block eccentrically (off-center) on the cut surface of a decapitated coleoptile.
-
Incubation and Measurement: Leave the plants in the dark under high humidity (to prevent the agar from drying out) for 90-120 minutes. During this period, the auxin from the block diffuses down one side of the coleoptile, causing differential growth and thus, curvature.
-
Quantification: The coleoptiles are then photographed or projected onto paper, and the angle of curvature is measured. The angle is directly proportional to the concentration of auxin that was in the agar block. A standard curve can be generated using known concentrations of IAA.
Protocol 2: Synthesis of Indole from Oxindole (von Baeyer, 1866)
This protocol outlines the key chemical reduction step used by Adolf von Baeyer to first isolate indole.
Objective: To reduce the carbonyl group of oxindole to produce the aromatic indole ring.
Methodology:
-
Starting Material: Prepare oxindole. This can be achieved through methods known at the time, such as the reduction of isatin, which is an oxidation product of indigo.
-
Reaction Setup: In a heat-resistant flask or retort, mix oxindole with a significant excess of zinc dust. Zinc dust acts as the reducing agent.
-
Heating/Distillation: Heat the mixture strongly. The high temperature facilitates the reduction of the C=O group at the 2-position of the oxindole ring.
-
Reaction: The zinc abstracts the oxygen atom from the carbonyl group of oxindole, leading to the formation of zinc oxide (ZnO) and the indole molecule.
-
Reaction: C₈H₇NO (Oxindole) + Zn → C₈H₇N (Indole) + ZnO
-
-
Isolation: The indole, being volatile under these conditions, is distilled from the reaction mixture and collected as a condensate.
-
Purification: The collected distillate, containing crude indole, can be further purified by recrystallization from a suitable solvent like hot water or petroleum ether to yield colorless, flaky crystals of pure indole.
Visualizations: Workflows and Pathways
Diagram 1: Timeline of Auxin Discovery
Caption: A timeline illustrating the key experiments leading to the discovery and identification of auxin.
Diagram 2: Experimental Workflow for the Avena Curvature Test
References
- 1. researchgate.net [researchgate.net]
- 2. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]
- 3. 7 Facts About Friedlieb Ferdinand Runge [mentalfloss.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]
- 6. eltamiz.com [eltamiz.com]
- 7. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry | Britannica [britannica.com]
- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 9. Auxins [phytohormones.info]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. worldscientific.com [worldscientific.com]
- 12. Auxin: Function, Hormone, Types & Discovery | AESL [aakash.ac.in]
- 13. Hortus USA- Auxin Discovery [rooting-hormones.com]
- 14. mdpi.com [mdpi.com]
- 15. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
Indole-3-Amidoxime: A Key Precursor in an Alternative Auxin Biosynthetic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. While the tryptophan-dependent indole-3-pyruvic acid (IPyA) pathway is considered the main route for auxin biosynthesis in many plant species, alternative pathways provide crucial context-specific contributions to the overall auxin pool. One such pathway, which proceeds via indole-3-amidoxime (IAM), has been elucidated, particularly in the model organism Arabidopsis thaliana. This technical guide provides a comprehensive overview of the IAM-mediated auxin biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular networks. This information is intended to serve as a valuable resource for researchers investigating auxin metabolism and its implications for plant development and potential pharmacological applications.
The this compound (IAM) Pathway of Auxin Biosynthesis
The IAM pathway is a branch of tryptophan-dependent auxin biosynthesis that utilizes indole-3-acetaldoxime (IAOx) as a key intermediate. In Arabidopsis, the initial step is the conversion of tryptophan to IAOx, catalyzed by the cytochrome P450 monooxygenases CYP79B2 and CYP79B3.[1][2][3][4][5] IAOx then serves as a critical branch point, feeding into the biosynthesis of both indole (B1671886) glucosinolates, which are involved in plant defense, and IAA.[5] The conversion of IAOx to IAA proceeds through the intermediate indole-3-acetamide (B105759) (IAM).[6][7][8]
Quantitative Data
The following tables summarize key quantitative data related to the IAM pathway, including metabolite levels in various Arabidopsis genotypes and the kinetic properties of the initial enzyme in the pathway.
Table 1: Levels of Indole-3-Acetaldoxime (IAOx) and Indole-3-Acetamide (IAM) in Arabidopsis thaliana Seedlings
| Genotype | IAOx (ng/g fresh weight) | IAM (ng/g fresh weight) |
| Wild-Type (Col-0) | 1.7 ± 0.1 | 9.9 ± 2.1 |
| cyp79b2 cyp79b3 | Not Detected | 2.1 ± 0.5 |
| sur1-1 | 4.2 ± 0.5 | 34.5 ± 6.8 |
Data extracted from Sugawara et al., 2009.[8] The cyp79b2 cyp79b3 double mutant is deficient in IAOx biosynthesis.[4] The sur1-1 mutant is impaired in indole glucosinolate biosynthesis, leading to an accumulation of IAOx and its derivatives.
Table 2: Enzyme Kinetics of Arabidopsis thaliana CYP79B2
| Substrate | Km (µM) | Vmax (nmol/h/mL culture) |
| L-Tryptophan | 21 | 7.78 |
Data for recombinant CYP79B2 expressed in E. coli, extracted from Mikkelsen et al., 2000.[3]
Signaling Pathways and Regulatory Networks
The biosynthesis of auxin via the IAM pathway is tightly regulated at multiple levels, including gene expression and metabolic feedback. The expression of CYP79B2 and CYP79B3 is induced by various stimuli, including the plant defense hormone methyl jasmonate (MeJA) and pathogen attack, highlighting a link between auxin biosynthesis and stress responses.[9] Furthermore, auxin itself appears to exert feedback regulation on its own biosynthesis, although the specific mechanisms targeting the IAM pathway are still being elucidated.[1]
Signaling Pathway Diagram
Caption: The this compound (IAM) pathway for auxin biosynthesis.
Experimental Protocols
The elucidation of the IAM pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.
Protocol 1: In Vivo Conversion of ¹³C₆-Indole-3-Acetaldoxime to ¹³C₆-Indole-3-Acetamide and ¹³C₆-Indole-3-Acetic Acid in Arabidopsis Seedlings
This protocol is adapted from the methods described by Sugawara et al. (2009) and is designed to trace the metabolic fate of IAOx in vivo.[8]
Materials:
-
Arabidopsis thaliana seedlings (e.g., wild-type Col-0 and cyp79b2 cyp79b3 mutants) grown aseptically on Murashige and Skoog (MS) medium.
-
¹³C₆-labeled indole-3-acetaldoxime (¹³C₆-IAOx) solution (e.g., 10 µM in liquid MS medium).
-
Liquid MS medium (control).
-
Forceps.
-
Filter paper.
-
Liquid nitrogen.
-
Mortar and pestle.
-
Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid).
-
Internal standards for IAM and IAA (e.g., ¹³C₆-IAM and ¹³C₆-IAA).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
Procedure:
-
Seedling Preparation: Grow Arabidopsis seedlings on MS agar (B569324) plates for a specified period (e.g., 7-10 days).
-
Labeling: Gently transfer seedlings from the agar plates into a liquid MS medium containing 10 µM ¹³C₆-IAOx. For the control group, transfer seedlings into a liquid MS medium without the labeled compound.
-
Incubation: Incubate the seedlings in the liquid medium for a defined period (e.g., 24 hours) under appropriate growth conditions (e.g., 16-hour light/8-hour dark cycle).
-
Harvesting: After incubation, remove the seedlings from the liquid medium, blot them dry with filter paper, and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Extraction:
-
Grind the frozen seedlings to a fine powder using a pre-chilled mortar and pestle.
-
Add a known volume of cold extraction solvent and the internal standards to the powdered tissue.
-
Vortex the mixture thoroughly and incubate on ice for at least 30 minutes.
-
Centrifuge the extract at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the auxins and their precursors with an appropriate solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the compounds using a suitable chromatography column and gradient.
-
Detect and quantify the labeled and unlabeled IAM and IAA using multiple reaction monitoring (MRM) based on their specific parent and daughter ion transitions.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo labeling of auxin biosynthesis.
Conclusion
The this compound pathway represents a significant, albeit species-specific, route for auxin biosynthesis. The elucidation of this pathway, from the initial conversion of tryptophan by CYP79B2/B3 to the final production of IAA from IAM, has provided valuable insights into the complexity and robustness of auxin homeostasis. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to further dissect the regulation and physiological relevance of this alternative auxin biosynthetic route. Understanding the nuances of different auxin biosynthetic pathways is crucial for developing novel strategies to manipulate plant growth and for exploring the potential of plant-derived compounds in drug development. Further research into the enzymes responsible for the conversion of IAOx to IAM and the detailed transcriptional regulation of the entire pathway will undoubtedly uncover new layers of complexity in the fascinating world of auxin biology.
References
- 1. Auxin signaling through SCFTIR1/AFBs mediates feedback regulation of IAA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Indole-3-amidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for Indole-3-amidoxime. The information is presented to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of fully assigned experimental spectra in published literature, some assignments are based on the analysis of its precursor, Indole-3-carbonitrile, and related indole (B1671886) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (Indole) | ~11.20 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| H-2 | ~7.70 | d | ~2.5 | |
| H-4 | ~7.80 | d | ~7.9 | |
| H-7 | ~7.50 | d | ~8.0 | |
| H-5 | ~7.20 | ddd | ~8.2, 7.0, 1.2 | |
| H-6 | ~7.15 | ddd | ~8.0, 7.0, 1.2 | |
| OH | ~9.44 | s | - | Chemical shift is concentration and solvent dependent, may exchange with D2O. |
| NH2 | ~5.73 | s | - | Broad singlet, chemical shift is concentration and solvent dependent, may exchange with D2O. |
| Predicted data is based on analysis of related indole amidoximes and indole-3-carboxaldehyde (B46971) oximes. |
Table 2: 13C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N | ~145-155 | The C=N carbon of the amidoxime (B1450833) group. |
| C-7a | ~136 | |
| C-3a | ~126 | |
| C-2 | ~125 | |
| C-4 | ~122 | |
| C-6 | ~121 | |
| C-5 | ~120 | |
| C-7 | ~111 | |
| C-3 | ~108 | |
| Predicted data is based on analysis of related indole amidoximes and indole-3-carboxaldehyde oximes. |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| O-H stretch | 3600-3200 | Broad |
| N-H stretch (indole) | ~3400 | Medium |
| N-H stretch (NH2) | 3400-3200 | Medium, two bands |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=N stretch | ~1650 | Medium to Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |
| N-O stretch | ~930 | Medium |
| Predicted data is based on typical vibrational frequencies for the respective functional groups and data from related amidoxime compounds. |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| Predicted [M+H]+ | 176.0818 |
Predicted Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of small neutral molecules such as H2O, NH3, and HCN from the amidoxime moiety and fragmentation of the indole ring.
Experimental Protocols
Synthesis of this compound from Indole-3-carbonitrile
This protocol outlines the conversion of Indole-3-carbonitrile to this compound using hydroxylamine (B1172632) hydrochloride.
Materials:
-
Indole-3-carbonitrile
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Triethylamine (B128534) (TEA) or Sodium Carbonate (Na2CO3)
-
Ethanol
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Celite
Procedure:
-
To a solution of Indole-3-carbonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (2-3 equivalents) and triethylamine or sodium carbonate (2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by silica gel column chromatography. A typical eluent system is a gradient of 0-10% methanol in ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: 1H and 13C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a suitable solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra can be acquired using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]+ ion.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the synthetic pathway from Indole-3-carbonitrile to this compound.
Indole-3-Amidoxime: An In-depth Technical Guide to its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted stability and degradation pathways of indole-3-amidoxime. Due to a lack of direct experimental studies on this specific molecule, this guide synthesizes information from studies on related indole (B1671886) derivatives and amidoximes to provide a robust theoretical framework for researchers.
Chemical and Physical Properties
This compound is a synthetic intermediate with the molecular formula C₉H₉N₃O.[1] Its stability is a critical factor for its use in pharmaceutical synthesis and research.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.2 g/mol | [1] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | [2] |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Stability | Recommendations | Reference |
| Solid (crystalline) | ≥ 4 years at -20°C | Store as supplied in a freezer. | [1] |
| In Solvent (DMSO/DMF) | 6 months at -80°C; 1 month at -20°C | Prepare fresh solutions. If storage is necessary, use an inert gas and store at low temperatures. | [2][3] |
| Aqueous Solution | Not recommended for more than one day | Prepare fresh for immediate use. | [2] |
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions.
Hydrolytic Degradation
The amidoxime (B1450833) functional group is susceptible to hydrolysis, which can be catalyzed by acid or base. The primary degradation product is expected to be indole-3-hydroxamic acid, followed by further hydrolysis to indole-3-carboxylic acid.
Caption: Predicted hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidation is a likely degradation pathway for the indole ring and the amidoxime group. The indole ring can be oxidized to various products, including oxindoles. The amidoxime group can be oxidized, potentially leading to the formation of a nitrile (indole-3-carbonitrile) and release of nitric oxide, especially in the presence of biological catalysts like cytochrome P450 enzymes.[4]
Caption: Predicted oxidative degradation pathways of this compound.
Photolytic Degradation
Indole derivatives are known to be sensitive to light.[5] UV radiation can lead to the formation of radical species and subsequent dimerization or oxidation of the indole ring. The specific photoproducts of this compound are unknown but are likely to involve complex reactions of the indole nucleus.
Caption: Predicted photolytic degradation of this compound.
Experimental Protocols for Stability and Degradation Studies
To experimentally determine the stability and degradation pathways of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Protocol
The following table outlines a general protocol for forced degradation studies. The extent of degradation should be targeted in the range of 5-20%.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours. |
| Oxidation | Dissolve this compound in a suitable solvent and add hydrogen peroxide to a final concentration of 3%. Incubate at room temperature for 24-48 hours. |
| Thermal Degradation | Store solid this compound at 80°C for 7 days. Also, heat a solution of the compound at 80°C for 7 days. |
| Photostability | Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection would be suitable for separating and quantifying this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the stability of this compound.
Caption: Experimental workflow for this compound stability testing.
Potential Metabolic Pathways
In a biological system, this compound is likely to be metabolized by enzymes that act on indoles and amidoximes.
Cytochrome P450 Mediated Oxidation
As previously mentioned, cytochrome P450 (CYP) enzymes are known to oxidize amidoximes, which can lead to the formation of the corresponding nitrile and the release of nitric oxide.[4] The indole ring itself is also a substrate for various CYP isoforms, leading to hydroxylated metabolites.
Enzymatic Hydrolysis
Amidases are enzymes that can hydrolyze amide bonds. It is plausible that certain amidases could catalyze the hydrolysis of the amidoxime group of this compound to indole-3-hydroxamic acid or indole-3-carboxylic acid.
Caption: Potential metabolic pathways of this compound.
Conclusion
While direct experimental data on the stability and degradation of this compound is limited, this guide provides a comprehensive theoretical framework based on the known chemistry of its constituent functional groups. The proposed degradation pathways, including hydrolysis, oxidation, and photolysis, along with the outlined experimental protocols, offer a solid starting point for researchers and drug development professionals. Further experimental studies are necessary to fully elucidate the degradation profile of this important synthetic intermediate.
References
The Role of Indole-3-Amidoxime in Plant Growth Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-amidoxime (IAM) is a key intermediate in a specialized, tryptophan-dependent auxin biosynthesis pathway present predominantly in the Brassicaceae family. While its conversion to the primary plant auxin, indole-3-acetic acid (IAA), positions it as a growth-promoting precursor, recent evidence reveals a more complex regulatory role for IAM. Accumulation of IAM can paradoxically lead to growth inhibition and the activation of stress-related signaling pathways, particularly through its crosstalk with abscisic acid (ABA). This technical guide provides an in-depth analysis of the biosynthesis, metabolism, and multifaceted physiological effects of IAM, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and potential applications in agriculture and drug development.
Introduction
Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development. The principal auxin, indole-3-acetic acid (IAA), is synthesized through several pathways, most of which originate from the amino acid tryptophan. One such pathway, which is particularly prominent in Arabidopsis thaliana and other members of the Brassicaceae family, proceeds through the intermediate indole-3-acetaldoxime (IAOx). This pathway bifurcates to produce not only IAA but also defense-related compounds like camalexin (B168466) and indole (B1671886) glucosinolates.[1][2] Indole-3-acetamide (IAM) has been identified as a crucial intermediate in the conversion of IAOx to IAA.[3]
Initially considered a simple precursor to a growth-promoting hormone, the role of IAM is now understood to be more nuanced. While it can be metabolized to IAA, thereby stimulating growth, the accumulation of IAM itself has been shown to have growth-repressive effects and to trigger abiotic stress responses.[4] This dual functionality suggests that IAM may act as a signaling molecule in its own right, mediating a balance between growth and stress adaptation. This guide will delve into the technical details of IAM's function in plant growth regulation, providing researchers with the necessary information to investigate this intriguing molecule further.
Biosynthesis and Metabolism of this compound
The metabolic journey of IAM begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by the cytochrome P450 enzymes, CYP79B2 and CYP79B3.[3] IAOx then serves as a branch-point intermediate. While the precise enzymatic steps are still under investigation, evidence suggests that IAOx can be converted to IAM. Subsequently, IAM is hydrolyzed to produce IAA.[3] The primary enzymes implicated in this final conversion are amidases, specifically INDOLE-3-ACETAMIDE HYDROLASE 1 (IAMH1) and IAMH2 in Arabidopsis.[5] The NIT1 subfamily of nitrilases has also been suggested to play a role in IAM catabolism, although this is yet to be definitively confirmed in planta.
dot
Quantitative Data on the Effects of this compound
The exogenous application of IAM can have varied effects on plant growth, depending on the concentration and the genetic background of the plant. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of Exogenous this compound on Arabidopsis thaliana Seedling Fresh Weight
| Genotype | IAM Concentration (µM) | Mean Fresh Weight (mg) ± SD (n=16) |
| Wild-Type | 0 | 10.5 ± 1.2 |
| 1 | 10.8 ± 1.1 | |
| 2 | 11.2 ± 1.3 | |
| 5 | 11.5 ± 1.4 | |
| 10 | 12.1 ± 1.5 | |
| cyp79b2 cyp79b3 | 0 | 8.2 ± 0.9 |
| 1 | 8.9 ± 1.0 | |
| 2 | 9.5 ± 1.1 | |
| 5 | 10.3 ± 1.2 | |
| 10 | 10.6 ± 1.3 | |
| Data adapted from Sugawara et al., 2009.[3] |
Table 2: Endogenous Levels of this compound and Indole-3-Acetic Acid in Various Plant Species
| Plant Species | Tissue | IAM (ng/g fresh weight) | IAA (ng/g fresh weight) |
| Arabidopsis thaliana | Seedlings | 1.2 ± 0.2 | 25.4 ± 3.1 |
| Rice (Oryza sativa) | Seedlings | 0.8 ± 0.1 | 15.2 ± 1.8 |
| Maize (Zea mays) | Seedlings | 0.5 ± 0.1 | 18.9 ± 2.2 |
| Tobacco (Nicotiana tabacum) | Seedlings | Not detected | 21.5 ± 2.5 |
| Data compiled from Sugawara et al., 2009.[3] |
Table 3: Effect of this compound Treatment on Plant Hormone Levels in Arabidopsis thaliana
| Treatment | IAM (relative abundance) | IAA (relative abundance) | ABA (relative abundance) |
| Mock | 1.00 | 1.00 | 1.00 |
| 100 µM IAM (3h) | 15.2 ± 2.1 | 1.8 ± 0.3 | 4.5 ± 0.6 |
| Qualitative representation of data from Pérez-Alonso et al., 2021 and other sources.[4] |
Signaling Pathways Involving this compound
IAM's role extends beyond being a simple auxin precursor. Its accumulation can trigger a signaling cascade that intersects with the ABA stress response pathway. This crosstalk is thought to be a mechanism for plants to balance growth and defense. High levels of IAM lead to an increase in ABA biosynthesis, which in turn can inhibit growth processes such as primary root elongation. The transcription factor MYB74 has been identified as a component of this signaling network, being induced by both IAM and ABA and contributing to growth reduction.[4]
dot
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis of this compound
Objective: To chemically synthesize this compound from Indole-3-acetonitrile.
Materials:
-
Indole-3-acetonitrile
-
Hydroxylamine (B1172632) hydrochloride
-
Triethylamine (B128534) (TEA)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Celite
Procedure:
-
To a round bottom flask containing ethanol, add Indole-3-acetonitrile (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield pure this compound.
Plant Growth Assay with Exogenous this compound
Objective: To quantify the effect of different concentrations of IAM on plant growth parameters.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., cyp79b2 cyp79b3)
-
Murashige and Skoog (MS) medium including vitamins
-
Petri plates
-
Sterile water
-
This compound stock solution (in DMSO)
-
Growth chamber
Procedure:
-
Surface sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days in the dark.
-
Prepare MS agar plates containing 1% sucrose and the desired final concentrations of IAM (e.g., 0, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Sow the sterilized seeds on the prepared plates.
-
Place the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at a constant temperature (e.g., 22°C or 26°C as specified in the experiment).
-
After a defined period (e.g., 7-14 days), measure relevant growth parameters such as primary root length, number of lateral roots, and fresh weight of the seedlings.
dot
Quantification of this compound and Related Metabolites by LC-MS/MS
Objective: To accurately measure the levels of IAM, IAA, and other related compounds in plant tissue.
Materials:
-
Plant tissue (e.g., seedlings, roots, leaves)
-
Liquid nitrogen
-
Extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v)
-
Internal standards (e.g., ¹³C₆-IAA, ¹⁵N₂-¹³C₁₀-IAM)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder.
-
Extract the metabolites with a suitable extraction buffer containing internal standards.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Perform solid-phase extraction to clean up and concentrate the sample.
-
Analyze the purified extract using LC-MS/MS. Separation is typically achieved on a C18 reverse-phase column, and detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the endogenous compounds by comparing their peak areas to those of the isotopically labeled internal standards.
In Vitro Enzyme Assay for IAM to IAA Conversion
Objective: To determine the kinetic parameters of an enzyme (e.g., AtAMI1) that converts IAM to IAA.
Materials:
-
Purified recombinant enzyme (e.g., AtAMI1-His)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound substrate solutions of varying concentrations
-
Reaction quenching solution (e.g., 1 M HCl)
-
Ethyl acetate
-
LC-MS/MS for product quantification
Procedure:
-
Set up reaction mixtures containing the reaction buffer and the purified enzyme.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the IAM substrate.
-
At specific time points, stop the reaction by adding the quenching solution.
-
Extract the product (IAA) with ethyl acetate.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of IAA produced to determine the initial reaction velocity.
-
Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.
Conclusion and Future Perspectives
This compound is emerging as a significant regulatory molecule in plant growth and development, particularly within the Brassicaceae. Its dual role as both a precursor to the growth-promoting hormone IAA and a potential signaling molecule that triggers stress responses highlights the intricate mechanisms plants employ to balance growth with environmental challenges. The species-specific nature of the IAOx-dependent auxin biosynthesis pathway suggests that IAM's role may be an evolutionary adaptation in certain plant lineages.
Future research should focus on several key areas. The definitive identification of all enzymes involved in the conversion of IAOx to IAM and subsequently to IAA is crucial. Elucidating the precise molecular mechanisms by which IAM accumulation is sensed and translated into a stress signal will provide deeper insights into the crosstalk between auxin and ABA signaling. Furthermore, exploring the potential of modulating IAM levels or the activity of its metabolic enzymes could offer novel strategies for enhancing crop resilience and productivity. For drug development professionals, understanding the enzymes that metabolize indole compounds in plants could provide inspiration for the design of novel enzyme inhibitors or pro-drugs. The comprehensive data and protocols provided in this guide aim to facilitate these future endeavors and accelerate our understanding of this fascinating aspect of plant biology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 5. Two homologous INDOLE-3-ACETAMIDE (IAM) HYDROLASE genes are required for the auxin effects of IAM in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Indole-3-Amidoxime: A Versatile Intermediate in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indole-3-amidoxime has emerged as a critical synthetic intermediate in medicinal chemistry, primarily serving as a versatile precursor for a range of heterocyclic compounds with significant biological activities. Its intrinsic chemical reactivity, coupled with the therapeutic importance of the indole (B1671886) nucleus, positions it as a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the preparation of bioactive agents.
Physicochemical Properties and Data
This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 95649-37-9 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥97% |
| Solubility | DMF: 12.5 mg/mLDMSO: 14 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL |
| UV/Vis (λmax) | 216, 280 nm |
Synthesis of this compound
The most prevalent and high-yielding method for the synthesis of this compound involves the reaction of 3-cyanoindole (B1215734) with hydroxylamine (B1172632). Alternative approaches, common for amidoxime (B1450833) synthesis in general, include the treatment of corresponding thioamides with hydroxylamine or mechanochemical methods.
Experimental Protocol: Synthesis from 3-Cyanoindole
This procedure is widely adopted for its efficiency and scalability.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Cyanoindole (1 equivalent)
-
Hydroxylamine hydrochloride (3 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Ethanol
Procedure:
-
To a round-bottom flask containing ethanol, add 3-cyanoindole, hydroxylamine hydrochloride, and triethylamine.
-
Heat the reaction mixture to 80°C and maintain for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is then loaded onto celite and purified by silica (B1680970) gel column chromatography using a gradient of 0-10% methanol (B129727) in ethyl acetate (B1210297) to yield this compound.[1]
Quantitative Data: This method has been reported to achieve a yield of up to 99%.[1]
Applications as a Synthetic Intermediate
This compound is a key precursor in the synthesis of various heterocyclic systems, most notably 1,2,4-oxadiazoles. These scaffolds are present in numerous compounds with diverse pharmacological activities.
Synthesis of 3-(1H-indol-3-yl)-1,2,4-oxadiazole Derivatives
The reaction of this compound with various acylating agents, followed by cyclodehydration, provides a straightforward route to 3,5-disubstituted 1,2,4-oxadiazoles. This can be achieved through a two-step process involving the isolation of an O-acylamidoxime intermediate or via a more streamlined one-pot procedure.
Caption: Synthetic pathways to 1,2,4-oxadiazoles.
Experimental Protocol: One-Pot Synthesis of 3-(1H-indol-3-yl)-5-substituted-1,2,4-oxadiazoles
This method offers operational simplicity by combining the acylation and cyclization steps.
Materials:
-
This compound (1 equivalent)
-
Carboxylic acid or ester (1 equivalent)
-
Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of this compound in DMSO, add powdered NaOH or K₂CO₃.
-
Stir the mixture at room temperature for a few minutes.
-
Add the corresponding carboxylic acid or ester to the reaction mixture.
-
Continue stirring at room temperature, monitoring the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, it can be collected by filtration, washed with water, and dried. If no precipitate forms, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate.
-
The crude product is then purified by column chromatography.
Quantitative Data for Representative Syntheses:
| Acylating Agent Precursor | Base/Solvent | Time (h) | Yield (%) |
| Dicarboxylic acid anhydrides | NaOH/DMSO | - | - |
| Carboxylic acid esters | K₂CO₃/DMSO | 13 | - |
| Carboxylic acids | CDI, NaOH/DMSO | - | - |
Note: Specific yields for this compound in these one-pot syntheses are not always detailed in the general literature, but this methodology is well-established for amidoximes.
Relevance to Drug Development: IDO1 Inhibition
The hydroxyamidine moiety, present in this compound, is a key pharmacophore in a class of potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a significant target in immuno-oncology.
Overexpression of IDO1 in tumor cells leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the function of effector T-cells and promotes immune tolerance, allowing tumors to evade the immune system.[2][3][4] Inhibitors of IDO1 aim to block this pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.
Epacadostat (INCB024360) is a potent and selective IDO1 inhibitor that contains a hydroxyamidine functional group and has undergone extensive clinical trials.[4][5][6] The development of such compounds highlights the therapeutic potential of molecules derived from or containing the amidoxime functional group.
Caption: IDO1 signaling pathway and inhibition.
Conclusion
This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and its utility as a precursor for biologically active heterocycles, particularly 1,2,4-oxadiazoles, make it an important tool for drug discovery. The relevance of the amidoxime functional group in the design of enzyme inhibitors, such as those targeting the IDO1 pathway, further underscores its significance for researchers and professionals in the field of drug development. The protocols and data presented in this guide offer a solid foundation for the effective use of this compound in the synthesis of novel therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects [mdpi.com]
- 4. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising candidates, indole (B1671886) derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antimicrobial activities. This technical guide provides an in-depth overview of the antimicrobial properties of indole derivatives, tailored for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, summarizes quantitative efficacy data, and provides detailed experimental protocols for their evaluation.
Introduction to Indole and its Derivatives
Indole, a bicyclic aromatic heterocyclic compound, is a prevalent scaffold in numerous natural and synthetic bioactive molecules.[1] Its unique chemical structure allows for diverse functionalization, leading to a vast library of derivatives with a wide array of pharmacological activities, including potent antimicrobial effects against a range of pathogens.[1][2][3] These derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species, including drug-resistant strains.[4][5]
Mechanisms of Antimicrobial Action
The antimicrobial activity of indole derivatives is multifaceted, often involving multiple cellular targets. Key mechanisms include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing signaling pathways.[5]
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute to increased antibiotic resistance.[6] Indole and its derivatives have been shown to effectively inhibit biofilm formation in various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[6][7] This inhibition is often achieved at sub-inhibitory concentrations, suggesting a mechanism that is distinct from direct bactericidal activity.
Interference with Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in a population density-dependent manner.[4] The LuxI/LuxR system in Gram-negative bacteria is a well-characterized QS circuit where LuxI synthesizes an autoinducer molecule (an acyl-homoserine lactone or AHL), which at a certain threshold concentration, binds to the LuxR transcriptional regulator to activate the expression of target genes.
Indole derivatives have been identified as potent inhibitors of QS systems. Their inhibitory mechanisms include:
-
Downregulation of QS-related genes: Studies have shown that certain indole derivatives can reduce the expression of key QS genes such as lasI, lasR, rhlI, and rhlR in Pseudomonas aeruginosa.
-
Interference with regulator protein folding: Some indole compounds have been found to interfere with the proper folding of QS regulator proteins, rendering them non-functional.
-
Competitive inhibition: Molecular docking studies suggest that some indole derivatives may act as competitive inhibitors, binding to the AHL-binding site of LuxR-type proteins and preventing the binding of the natural autoinducer.
Below is a diagram illustrating the general mechanism of the LuxI/LuxR quorum sensing system and the points of interference by indole derivatives.
Quantitative Antimicrobial Data
The efficacy of indole derivatives has been quantified using standard antimicrobial susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentrations (MIC), Minimum Bactericidal Concentrations (MBC), and Zone of Inhibition data for a selection of indole derivatives against various pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of Indole Derivatives against Bacteria
| Indole Derivative | Bacterial Species | MIC (µg/mL) | Reference |
| 5-Iodoindole | Acinetobacter baumannii (XDRAB) | 64 | [4] |
| 3-Methylindole | Acinetobacter baumannii (XDRAB) | 64 | [4] |
| 7-Hydroxyindole | Acinetobacter baumannii (XDRAB) | 512 | [4] |
| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | |
| Indole-triazole derivative (3d) | Staphylococcus aureus (MRSA) | 6.25 | |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | |
| Ciprofloxacin-indole hybrid (8b) | Staphylococcus aureus CMCC 25923 | 0.0625 | |
| Synthetic Indole (SMJ-2) | Staphylococcus aureus (MRSA) | 0.25 - 2 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Indole Derivatives against Fungi
| Indole Derivative | Fungal Species | MIC (µg/mL) | Reference |
| Indole-triazole derivative (1b) | Candida albicans | 3.125 | |
| Indole-thiadiazole derivative (2b) | Candida albicans | 3.125 | |
| Amine indole derivative (17) | Candida albicans (Mature Biofilm) | 2 | [8] |
| Amide indole derivative (23) | Candida albicans (Mature Biofilm) | 4 | [8] |
| Indole-triazole derivative | Candida krusei | 3.125 - 50 |
Table 3: Anti-Biofilm Activity of Indole Derivatives
| Indole Derivative | Microbial Species | Biofilm Inhibition (IC50) | Reference |
| Amine indole derivative (17) | Candida albicans | 2 µg/mL | [8] |
| Amide indole derivative (22) | Candida albicans (Formation) | 8 µg/mL | [8] |
| 7-Hydroxyindole | Acinetobacter baumannii (XDRAB) | Inhibition at 1/64 of MIC | [9] |
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible evaluation of the antimicrobial properties of indole derivatives. The following sections provide detailed methodologies for key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram:
Detailed Protocol:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well containing the antimicrobial agent.
-
Controls: Include a positive control well containing only the growth medium and the inoculum, and a negative control well containing only the growth medium.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
Reading the MIC: The MIC is the lowest concentration of the indole derivative at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
Agar (B569324) Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
Workflow Diagram:
Detailed Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar plates.
-
Inoculation: Using a sterile cotton swab, evenly spread a standardized suspension of the test microorganism (equivalent to a 0.5 McFarland standard) over the entire surface of the agar plate to create a lawn.
-
Creation of Wells: Use a sterile cork borer (6-8 mm in diameter) to create wells in the agar.
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the indole derivative solution at a known concentration into each well.
-
Controls: Use a known effective antibiotic as a positive control and the solvent used to dissolve the indole derivative as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters.
Crystal Violet Assay for Anti-Biofilm Activity
This assay quantifies the ability of a compound to inhibit biofilm formation or to eradicate pre-formed biofilms.
Workflow Diagram:
Detailed Protocol:
-
Biofilm Formation: In a 96-well flat-bottom microtiter plate, add 100 µL of a standardized bacterial or fungal suspension and 100 µL of the indole derivative at various concentrations. For eradication assays, form the biofilm first for 24-48 hours before adding the compound. Include a growth control without the compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Fixation (Optional): Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilm. Discard the methanol and air-dry the plate.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Conclusion and Future Directions
Indole derivatives represent a promising and versatile class of antimicrobial agents with significant potential to address the growing challenge of antimicrobial resistance. Their diverse mechanisms of action, including the inhibition of biofilm formation and quorum sensing, offer alternative therapeutic strategies to traditional antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance the development of novel indole-based antimicrobial drugs. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo efficacy and toxicity studies to translate these promising in vitro findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Indole-3-Amidoxime Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of indole-3-amidoxime structural analogs and their derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.
Introduction to this compound and its Analogs
The indole (B1671886) nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities.[1] this compound, a derivative of the indole core, and its structural analogs have garnered significant attention in medicinal chemistry due to their therapeutic potential. These compounds have been investigated for various pharmacological applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The amidoxime (B1450833) functional group, in particular, is a key pharmacophore that can act as a bioisostere for carboxylic acids and is known to be involved in crucial interactions with biological targets. Furthermore, certain amidoxime derivatives are recognized as prodrugs capable of releasing nitric oxide (NO), contributing to their therapeutic effects.[2] This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to this compound analogs, with a particular focus on their roles as enzyme inhibitors.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs typically involves the reaction of a corresponding indole-3-carbonitrile derivative with hydroxylamine (B1172632).[4] Variations in reaction conditions and the use of different starting materials allow for the generation of a diverse library of structural analogs.
General Experimental Protocol for Amidoxime Formation
A common method for the synthesis of this compound involves the treatment of indole-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base.[4]
Materials:
-
Indole-3-carbonitrile or substituted cyano-indole derivative (1 equivalent)
-
Hydroxylamine hydrochloride (3 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Celite
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask containing ethanol, add the starting cyano-indole, hydroxylamine hydrochloride, and triethylamine.[4]
-
Heat the reaction mixture to 80 °C for 12 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
-
Cool the solution to room temperature and remove the solvent under reduced pressure.[4]
-
Load the resulting solid onto celite and purify using a silica gel column with a gradient of 0-10% methanol in ethyl acetate to yield the desired this compound derivative.[4]
Synthesis of N-Substituted Indole-3-carbaldehyde Oxime Derivatives
N-substituted indole-3-carbaldehyde oxime derivatives, which are structural analogs of this compound, can be synthesized via a condensation reaction between the corresponding N-substituted indole-3-carbaldehyde and hydroxylamine hydrochloride.[5]
Materials:
-
N-substituted 1H-indole-3-carboxaldehyde (1 equivalent)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (5 equivalents)
-
Sodium hydroxide (B78521) (NaOH) (2-5 equivalents)
-
Ethanol (95%) or Tetrahydrofuran (THF)
-
Distilled water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-substituted 1H-indole-3-carboxaldehyde in 95% ethanol or THF in a round-bottom flask.[5]
-
Prepare a solution of NaOH in distilled water.[5]
-
At 0 °C, add the NH₂OH·HCl and the NaOH solution to the stirred solution of the indole derivative.[5]
-
Stir the reaction mixture for 2-4 hours at room temperature.[5]
-
After completion of the reaction (monitored by TLC), if THF was used as the solvent, evaporate it.[5]
-
Dilute the mixture with distilled water.[5]
-
Extract the product with ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.[5]
Quantitative Biological Data
The biological activity of this compound analogs has been quantified against various targets, primarily enzymes involved in cancer and infectious diseases. The following tables summarize the inhibitory activities of selected derivatives.
Table 1: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives
| Compound ID | Description | IC₅₀ (mM) ± SD | Reference |
| 2 | (Z)-N-hydroxy-1-(1H-indol-3-yl)methanimine | 0.1530 ± 0.0016 | [5] |
| 6 | (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 0.0911 ± 0.0021 | [5] |
| 7 | (E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 0.0869 ± 0.0011 | [5] |
| 8 | (Z)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine | 0.0516 ± 0.0035 | [5] |
| 9 | (E)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine | 0.0345 ± 0.0008 | [5] |
| Thiourea | Standard Inhibitor | 0.2387 ± 0.0048 | [5] |
Table 2: IDO1 Inhibitory Activity of Selected Indole Derivatives
| Compound ID | Description | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
| 18 | Methylpyrazole substituted imidazoisoindole | 26 | 101 (Hela) | [6] |
| 25 | Optimized imidazoisoindole derivative | 2.6 | 21 (Hela) | [6] |
| Epacadostat (INCB024360) | Potent IDO1 Inhibitor | - | - | [7][8] |
| NLG-919 | IDO/TDO dual inhibitor | - | - | [6] |
Experimental Protocols for Biological Assays
Detailed protocols for assessing the biological activity of this compound derivatives are crucial for reproducible research.
In Vitro Urease Inhibitory Assay (Modified Berthelot Reaction)
This colorimetric assay is used to determine the urease inhibitory activity of the synthesized compounds.[5]
Materials:
-
Jack bean urease
-
Urea (B33335) solution
-
Phosphate buffer (pH 7.0)
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds
-
Thiourea (standard inhibitor)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor (thiourea) at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and 50 µL of urea solution.
-
Incubate the mixture at 37 °C for 30 minutes.
-
After incubation, add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for a further 10 minutes at 37 °C for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
A negative control is performed in the absence of the urease enzyme.[5]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (ODtest sample / ODcontrol)] x 100
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating specific signaling pathways. Understanding these mechanisms is critical for rational drug design.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. In the context of cancer, IDO1 is overexpressed in many tumors and contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive metabolites.[7][8] this compound derivatives, such as Epacadostat (INCB024360), are potent inhibitors of IDO1.[7][8]
The mechanism of inhibition involves the binding of the amidoxime derivative to the heme iron in the active site of the IDO1 enzyme. This interaction blocks the access of the natural substrate, tryptophan, to the active site, thereby inhibiting the catalytic activity of the enzyme.[7][8] By inhibiting IDO1, these compounds can restore T-cell function and enhance the anti-tumor immune response.[8]
Caption: IDO1 Inhibition Pathway by this compound Derivatives.
Anti-inflammatory Activity
Certain indole derivatives have demonstrated anti-inflammatory properties by targeting key mediators of inflammation such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway. For instance, some indole-amide derivatives of ursolic acid have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[9][10] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2, which are regulated by the transcription factor NF-κB.[9][10]
Caption: Anti-inflammatory mechanism of Indole-Amide Derivatives.
Experimental and Logical Workflows
Structured workflows are essential for the systematic discovery and evaluation of novel this compound derivatives.
General Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological screening of a library of this compound analogs.
Caption: Workflow for Synthesis and Screening of this compound Analogs.
Conclusion
This compound and its structural analogs represent a versatile and promising class of compounds for drug discovery. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. This technical guide has provided a foundational understanding of their synthesis, quantitative biological data, and mechanisms of action, particularly in the context of enzyme inhibition. The detailed experimental protocols and visual workflows are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should continue to explore the vast chemical space of this compound derivatives and elucidate their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]
- 6. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
In Silico Modeling of Indole-3-Amidoxime Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of Indole-3-amidoxime, a synthetic intermediate with potential pharmaceutical applications. Given the limited direct research on the specific interactions of this compound, this document outlines a model in silico study targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a well-established target for indole (B1671886) derivatives and other amidoxime-containing compounds.[1][2] This guide details the methodologies for computational analysis, presents hypothetical quantitative data in structured tables, and visualizes key workflows and pathways using Graphviz.
Introduction to this compound and its Therapeutic Potential
This compound is a chemical compound featuring an indole core functionalized with an amidoxime (B1450833) group. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic bioactive compounds.[3] The amidoxime functional group is known for its ability to act as a bioisostere for carboxylic acids and to coordinate with metal ions in enzyme active sites, making it a valuable moiety in drug design.[4][5][6][7] Amidoximes and their derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8]
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] Its immunosuppressive function makes it a significant target in cancer immunotherapy.[1] Several indole-containing molecules and amidoxime derivatives have been investigated as IDO1 inhibitors.[1][2] Therefore, this guide will focus on a hypothetical in silico study of this compound as a potential IDO1 inhibitor.
Computational Methodology
This section details the proposed experimental protocols for the in silico modeling of this compound's interaction with IDO1.
Ligand and Protein Preparation
Ligand Preparation: The three-dimensional structure of this compound would be constructed using molecular modeling software such as ChemDraw or Avogadro. The structure would then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Protein Preparation: The crystal structure of human IDO1 would be obtained from the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
Molecular Docking
Molecular docking simulations would be performed to predict the binding mode and affinity of this compound within the active site of IDO1. A docking program such as AutoDock Vina or GOLD would be utilized. The docking protocol would involve defining a grid box encompassing the active site of IDO1 and performing multiple docking runs to ensure the reliability of the predicted binding poses.
Molecular Dynamics Simulation
To investigate the stability of the this compound-IDO1 complex and to gain insights into the dynamics of their interaction, a molecular dynamics (MD) simulation would be conducted using software like GROMACS or AMBER. The system would be solvated in a water box with appropriate counter-ions to neutralize the charge. The simulation would be run for a sufficient duration (e.g., 100 nanoseconds) to allow the system to reach equilibrium.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method would be employed to calculate the binding free energy of the this compound-IDO1 complex from the MD simulation trajectory. This provides a more accurate estimation of the binding affinity compared to the docking score alone.
Data Presentation
The following tables summarize the hypothetical quantitative data that would be generated from the proposed in silico study.
Table 1: Molecular Docking Results of this compound with IDO1
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | PHE163, TYR126, ARG231, SER235 |
| Hydrogen Bond Interactions | SER235 (2.8 Å) |
| Pi-Pi Stacking Interactions | PHE163, TYR126 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Parameter | Average Value | Standard Deviation |
| RMSD of Protein Backbone (Å) | 1.5 | 0.3 |
| RMSD of Ligand (Å) | 0.8 | 0.2 |
| Radius of Gyration (nm) | 2.2 | 0.1 |
Table 3: Binding Free Energy Components (MM/PBSA)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -35.0 |
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the proposed in silico study.
Conclusion
This technical guide has outlined a comprehensive in silico approach to model the interactions of this compound with the therapeutic target IDO1. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the binding mechanism, affinity, and stability of this potential inhibitor. The presented methodologies, data structures, and visualizations provide a framework for conducting and interpreting such computational studies, ultimately aiding in the rational design of novel drug candidates. While the presented data is hypothetical, it is based on established principles of computational drug design and the known activities of related compounds, offering a realistic projection of the potential outcomes of such an investigation.
References
- 1. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]
- 5. Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study | ORNL [ornl.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Indole-3-Amidoxime: A Technical Guide to its Role as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating notable inhibitory activity against various enzymes implicated in a range of diseases. This technical guide provides an in-depth overview of the core aspects of this compound as an enzyme inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Mechanism of Action
The inhibitory activity of this compound and its derivatives is primarily attributed to the presence of the amidoxime (B1450833) functional group (-C(=NOH)NH2). This group can act as a metal chelator and a bioisostere for carboxylic acids, enabling it to interact with the active sites of metalloenzymes. The indole (B1671886) scaffold also plays a crucial role, providing a framework for various substitutions that can enhance binding affinity and selectivity for specific enzyme targets. The primary reported mechanisms of action are competitive and mixed-type inhibition, where the inhibitor competes with the substrate for binding to the active site or binds to an allosteric site, respectively.
Quantitative Inhibition Data
The following table summarizes the quantitative data for the inhibitory activity of this compound and its derivatives against various enzymes.
| Compound/Derivative | Target Enzyme | IC50 Value | Ki Value | Inhibition Type | Reference |
| N-substituted indole-3-carbaldehyde oxime (Compound 8) | Urease (Macrotyloma uniflorum) | 0.0516 ± 0.0035 mM | Not Reported | Not Reported | [1][2][3] |
| N-substituted indole-3-carbaldehyde oxime (Compound 9) | Urease (Macrotyloma uniflorum) | 0.0345 ± 0.0008 mM | Not Reported | Not Reported | [1][2][3] |
| Indole derivative 9 | Human IDO1 | 7 µM | Not Reported | Not Reported | [] |
| Indired-based hydroxyindole derivative 12 | Human IDO1 | Not Reported | 1 µM | Not Reported | [] |
| 3-substituted indole derivative 13 | Human IDO1 | 0.19 µM | Not Reported | Not Reported | [] |
| MTH-trp (indole derivative) | IDO1 | 12.85 µM (EC50) | 11.6 µM | Competitive | [5] |
| Brassinin (indole derivative) | IDO1 | Not Reported | 97.7 µM | Not Reported | [5] |
| 5-Br-brassinin (indole derivative) | IDO1 | 24.0 µM (EC50, human) | 24.5 µM | Not Reported | [5] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound is as follows[6]:
Materials:
-
Indole-3-carbonitrile
-
Hydroxylamine (B1172632) hydrochloride
-
Triethylamine (B128534) (TEA)
-
Ethanol
-
Ethyl acetate
-
Celite
Procedure:
-
To a round bottom flask containing ethanol, add cyano indole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Heat the reaction mixture to 80 °C for 12 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Load the resulting solid onto celite and purify using silica gel column chromatography with a gradient of 0-10% methanol in ethyl acetate.
Urease Inhibition Assay (Modified Berthelot Method)
This protocol is adapted from methodologies used for screening urease inhibitors[1][2][3].
Materials:
-
Urease enzyme (e.g., from Jack bean or Macrotyloma uniflorum)
-
Urea (B33335) solution
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
This compound or its derivatives (dissolved in a suitable solvent like DMSO)
-
Phenol (B47542) reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide (B78521) and 0.1% active chloride sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate buffer.
-
In a 96-well plate, add the test compound solution, urease enzyme solution, and buffer. Include a positive control (a known urease inhibitor like thiourea) and a negative control (solvent without the inhibitor).
-
Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea substrate to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate the plate for color development (e.g., 10 minutes at 37 °C).
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay (Fluorescence-based)
This protocol is a generalized procedure based on methods for testing IDO1 inhibitors[7][8].
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound or its derivatives (dissolved in DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Methylene blue, Ascorbic acid, Catalase
-
Trichloroacetic acid (TCA) solution (to stop the reaction)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, cofactors, IDO1 enzyme, and the test compound solutions. Include a positive control (a known IDO1 inhibitor like Epacadostat) and a negative control (DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the L-Tryptophan substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA solution to each well.
-
Develop the signal by adding Ehrlich's reagent, which reacts with the product kynurenine (B1673888) to form a colored or fluorescent adduct.
-
Incubate for a short period to allow for color/fluorescence development.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., absorbance at 480 nm).
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Kynurenine Pathway Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In cancer, the upregulation of IDO1 in tumor cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, allowing tumors to evade the immune system. This compound derivatives can inhibit IDO1, thereby restoring T-cell function and enhancing anti-tumor immunity.
Caption: Inhibition of the Kynurenine Pathway by this compound derivatives.
Helicobacter pylori Urease-Mediated Pathogenesis
Helicobacter pylori utilizes the enzyme urease to survive the acidic environment of the stomach. Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The ammonia produced neutralizes gastric acid, allowing the bacterium to colonize the gastric mucosa. Inhibition of urease activity by compounds like this compound derivatives can disrupt this survival mechanism, making the bacterium more susceptible to the acidic environment and potentially preventing infection.
Caption: Inhibition of H. pylori urease by this compound derivatives.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
References
- 1. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori | MDPI [mdpi.com]
- 2. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Indole-3-amidoxime: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-amidoxime is a valuable synthetic intermediate in medicinal chemistry and drug discovery, serving as a precursor for various biologically active compounds. This document provides a detailed protocol for the laboratory synthesis of this compound from Indole-3-carbonitrile. The procedure involves the reaction of Indole-3-carbonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. This application note includes a step-by-step experimental protocol, tables of quantitative data for reagents and product specifications, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic drugs. This compound, also known as N'-hydroxy-1H-indole-3-carboximidamide, is a key building block for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The amidoxime (B1450833) functional group is a versatile precursor for the construction of 1,2,4-oxadiazoles and other nitrogen-containing heterocycles, which are known to exhibit a broad spectrum of pharmacological activities. This protocol details a reliable method for the preparation of this compound, enabling researchers to access this important synthetic intermediate.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95649-37-9 | [1][2] |
| Molecular Formula | C₉H₉N₃O | [1][2] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in DMSO (~14 mg/ml) and DMF (~12.5 mg/ml). Sparingly soluble in aqueous buffers. | [2] |
| Storage | Store at -20°C for long-term stability (≥ 2 years). |
Reaction Parameters
| Reagent/Parameter | Molar Equivalent/Value | Details |
| Indole-3-carbonitrile | 1.0 equiv. | Starting material |
| Hydroxylamine Hydrochloride | 3.0 equiv. | Reagent |
| Triethylamine (B128534) (TEA) | 3.0 equiv. | Base |
| Solvent | Ethanol | Anhydrous |
| Temperature | 80 °C | |
| Reaction Time | 12 hours | Monitored by TLC |
| Expected Yield | High (up to 99%) | [1] |
Experimental Protocol
Materials and Equipment
-
Indole-3-carbonitrile (Reagent grade)
-
Hydroxylamine hydrochloride (Reagent grade)
-
Triethylamine (TEA) (Anhydrous)
-
Ethanol (Anhydrous)
-
Ethyl acetate (B1210297) (ACS grade)
-
Methanol (B129727) (ACS grade)
-
Silica (B1680970) gel (for column chromatography)
-
Celite
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Synthesis Procedure
-
Reaction Setup : To a round-bottom flask containing anhydrous ethanol, add Indole-3-carbonitrile (1.0 equiv.), hydroxylamine hydrochloride (3.0 equiv.), and triethylamine (3.0 equiv.).[1]
-
Reaction : The reaction mixture is heated to 80 °C with continuous stirring for 12 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.[1]
-
Purification : The resulting solid residue is adsorbed onto Celite and purified by silica gel column chromatography.[1] A gradient of 0-10% methanol in ethyl acetate is typically used as the eluent.[1]
-
Product Isolation : Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated under reduced pressure to yield this compound as a crystalline solid.
Characterization
-
Melting Point Determination
-
¹H and ¹³C NMR Spectroscopy : A study on a similar indole amidoxime intermediate reported the following characteristic peaks in ¹H NMR (DMSO-d₆): a singlet for the indole -NH proton around 11.20 ppm, and signals for the amidoxime -OH and -NH₂ protons at approximately 9.44 and 5.73 ppm, respectively.[3]
-
Mass Spectrometry to confirm the molecular weight (175.19 g/mol ).
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Hydroxylamine hydrochloride can be hazardous; consult the Safety Data Sheet (SDS) before use.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound, a key intermediate for drug discovery and development. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable compound for their synthetic endeavors. The provided data and workflow diagram aim to facilitate the successful execution and reproducibility of this synthetic procedure.
References
Application Notes: Analytical Methods for the Quantification of Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime is a synthetic intermediate with significant potential in pharmaceutical synthesis. As with any compound under investigation for therapeutic applications, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While specific, validated methods for this compound are not widely published, analytical techniques established for other indole (B1671886) derivatives and amidoxime-containing compounds can be adapted.
This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established principles for analyzing structurally similar compounds.
Proposed Analytical Techniques
The most promising analytical approaches for the quantification of this compound are:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry, HPLC is well-suited for the separation and quantification of indole derivatives.
-
UV Detection: Given the indole moiety, this compound is expected to have a strong UV absorbance, making HPLC-UV a viable and accessible method for quantification.
-
Fluorescence Detection: The indole ring is inherently fluorescent, which can be exploited for highly sensitive and selective quantification using a fluorescence detector.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical assays. It is particularly useful for quantifying low concentrations of analytes in complex biological matrices.
Data Presentation: Proposed Quantitative Parameters
The following tables summarize the proposed starting parameters for the analytical methods. These should be optimized and validated for the specific application.
Table 1: Proposed HPLC Method Parameters
| Parameter | HPLC-UV | HPLC-Fluorescence |
| Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) | A: 2.5% Acetic acid in Water (pH 3.8)B: 80% Acetonitrile in Water |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | UV at 280 nm | Excitation: 280 nmEmission: 350 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30 °C | Ambient |
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatography | Reverse-phase UPLC/HPLC with a C18 column |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (MRM) | To be determined by infusion of a standard solutionProposed Precursor Ion [M+H]⁺: m/z 176.08Proposed Product Ions: To be determined |
| Internal Standard | Isotopically labeled this compound or a structurally similar indole compound |
Experimental Protocols
Important Note: The following protocols are proposed starting points and require optimization and validation according to regulatory guidelines (e.g., FDA, ICH) for the specific matrix and intended use.
Protocol 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection
1. Objective: To quantify this compound in a non-biological matrix (e.g., reaction mixture, formulation) using HPLC with UV detection.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
0.22 µm syringe filters
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Procedure: a. Standard Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Protocol 2: Bioanalytical Quantification of this compound by LC-MS/MS
1. Objective: To quantify this compound in a biological matrix (e.g., human plasma) using LC-MS/MS.
2. Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., deuterated this compound
-
LC-MS grade acetonitrile and water
-
Formic acid, analytical grade
-
Human plasma (blank)
3. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
4. Procedure: a. Standard and QC Preparation:
- Prepare separate stock solutions of this compound and the IS in methanol.
- Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the this compound stock solution.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the bioanalytical quantification of a target compound like this compound.
Application Notes and Protocols for Indole-3-amidoxime in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime (IAM) is a naturally occurring intermediate in the biosynthesis of Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. Within the Indole-3-acetaldoxime (IAOx) pathway, IAM serves as the direct precursor to IAA. The enzymatic conversion of IAM to IAA suggests that exogenous application of IAM to plant tissue culture media could serve as an alternative method for delivering auxin to cultured cells and tissues. This approach may offer different kinetics of auxin release and availability compared to direct application of IAA, potentially influencing various developmental processes such as callus induction, somatic embryogenesis, and root formation.
These application notes provide a theoretical framework and proposed experimental protocols for utilizing this compound in plant tissue culture. It is important to note that at the time of publication, there is limited to no published research detailing the effects of exogenously applied IAM in plant tissue culture. The following protocols are therefore based on established methodologies for other auxins and the biochemical properties of IAM.
Biochemical Context: The Indole-3-acetaldoxime Pathway
This compound is a key intermediate in a specific tryptophan-dependent IAA biosynthesis pathway. Understanding this pathway provides the rationale for its use as an auxin precursor in tissue culture. The conversion of tryptophan to IAA via IAM is a multi-step process. In plants like Arabidopsis thaliana, tryptophan is first converted to Indole-3-acetaldoxime (IAOx). IAOx is then converted to Indole-3-acetamide (IAM), which is subsequently hydrolyzed by an amidase to yield the active auxin, Indole-3-acetic acid (IAA).
Application Notes and Protocols: The Use of Indole-3-Amidoxime in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime and its derivatives are emerging as critical tools in the study of metabolic pathways, particularly in the context of tryptophan metabolism. These compounds have shown significant potential as modulators of key enzymes, making them valuable for research in oncology, immunology, and neurobiology. This document provides detailed application notes and protocols for the use of this compound and its analogs in studying the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical regulator of immune responses.
Mechanism of Action: Inhibition of the Kynurenine (B1673888) Pathway
The primary metabolic pathway of interest for this compound derivatives is the kynurenine pathway, which is responsible for the majority of tryptophan catabolism.[1][2][3] A rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1).[1][4][5] IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, the first step in the pathway that ultimately leads to the production of various bioactive metabolites.
In many pathological conditions, such as cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the local microenvironment and the accumulation of kynurenine pathway metabolites. This has an immunosuppressive effect, allowing cancer cells to evade the host immune system.
This compound derivatives function as potent and specific inhibitors of IDO1.[4][5] By binding to the active site of the enzyme, these compounds block the catabolism of tryptophan, thereby restoring local tryptophan levels and preventing the production of immunosuppressive kynurenine metabolites. This action can enhance anti-tumor immune responses. The mechanism of a well-studied amidoxime (B1450833) derivative, Epacadostat (INCB024360), involves disturbing the ligand delivery tunnel and hindering the shuttle of the substrate tryptophan and the product kynurenine.[4][5]
Data Presentation: Efficacy of an this compound Derivative as an IDO1 Inhibitor
The following table presents representative data from a cellular assay designed to quantify the inhibitory effect of a hypothetical this compound derivative on IDO1 activity.
| Compound Concentration (nM) | Kynurenine Level (μM) | Tryptophan Level (μM) | % IDO1 Inhibition |
| 0 (Control) | 10.2 ± 0.8 | 49.8 ± 2.1 | 0% |
| 1 | 8.1 ± 0.6 | 60.3 ± 2.5 | 20.6% |
| 10 | 5.3 ± 0.4 | 75.1 ± 3.0 | 48.0% |
| 100 | 1.2 ± 0.2 | 92.5 ± 4.1 | 88.2% |
| 1000 | 0.5 ± 0.1 | 98.2 ± 3.8 | 95.1% |
Table 1: In vitro inhibition of IDO1 activity in a human cancer cell line (e.g., HeLa) treated with varying concentrations of an this compound derivative for 24 hours. IDO1 activity was induced with interferon-gamma (IFN-γ). Kynurenine and tryptophan levels in the cell culture supernatant were quantified by LC-MS/MS. The IC50 for this hypothetical compound would be calculated from this data.
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay in a Human Cell Line
This protocol details the steps to assess the inhibitory potential of an this compound derivative on IDO1 activity in cultured human cells.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound derivative (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the IFN-γ-containing medium and add the medium with the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Metabolite Extraction: To 100 µL of supernatant, add 10 µL of 6.1 N TCA to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Quantification: Analyze the cleared supernatant for kynurenine and tryptophan concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of the compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of IDO1 Expression
This protocol is to confirm that the observed effects are due to the inhibition of enzyme activity and not a reduction in IDO1 protein expression.
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IDO1 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the IDO1 signal to the loading control to confirm that its expression is not altered by the inhibitor treatment.
Visualizations
Caption: Tryptophan metabolism via the kynurenine pathway and its inhibition by this compound derivatives.
Caption: A typical experimental workflow for evaluating the efficacy of an this compound derivative.
Caption: The logical relationship illustrating the therapeutic rationale for IDO1 inhibition.
References
- 1. Tryptophan and indole metabolism in immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
Application Note: A Generalized LC-MS/MS Method for the Detection of Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This document outlines a generalized Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Indole-3-amidoxime in biological matrices. The protocol is based on established methods for similar indole-containing compounds and provides a robust starting point for method development and validation.[1][2]
Introduction
This compound is a small molecule of interest within various fields of biological and pharmacological research. Accurate quantification in complex biological samples is crucial for understanding its physiological roles and potential as a therapeutic agent or biomarker. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose, enabling precise measurement even at low concentrations. This application note details a comprehensive protocol, from sample preparation to data analysis, designed to be adapted and optimized for specific research needs.
Overall Experimental Workflow
The analytical process involves sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: High-level overview of the analytical procedure.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Additives: Formic Acid (LC-MS grade).
-
Standards: this compound analytical standard, Isotopically labeled internal standard (e.g., this compound-d5, if available).
-
Equipment: Centrifuge, analytical balance, vortex mixer, micropipettes.
-
Consumables: 1.5 mL polypropylene (B1209903) tubes, HPLC vials.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins and other high-molecular-weight components from biological samples like serum or tissue homogenates.[2]
Caption: Step-by-step workflow for the protein precipitation method.
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., serum, plasma) into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate amount of internal standard (IS) to compensate for matrix effects and procedural losses.[1]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 50-100 µL) of the initial mobile phase.
-
Transfer the final extract to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following tables provide a starting point for the chromatographic and mass spectrometric conditions. Optimization is necessary to achieve the best performance for this compound.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is typically suitable for separating indole (B1671886) compounds. A gradient elution is employed to effectively separate the analyte from matrix interferences.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Synergi Fusion C18 (4 µm, 250 x 2.0 mm) or equivalent[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 25°C[4] |
| Injection Vol. | 3 µL[4] |
Table 1: Suggested LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 25 |
| 3.0 | 50 |
| 9.0 | 95 |
| 11.0 | 95 |
| 11.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive ionization mode. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be tested for optimal signal.[2] Source parameters must be optimized for the specific analyte.
Table 2: Example MS Source Parameters (To be Optimized)
| Parameter | Setting |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI or APCI, Positive[2] |
| Capillary Voltage | 3.0 kV[4] |
| Nebulizer Gas | 3.0 L/min[2] |
| Drying Gas Flow | 5.0 L/min[2] |
| Drying Gas Temp. | 300 °C[2] |
| Interface Temp. | 300 °C[2] |
Analyte Detection: Multiple Reaction Monitoring (MRM)
For quantitative analysis, the mass spectrometer is operated in MRM mode. This requires determining the precursor ion (typically the protonated molecule, [M+H]⁺) and one or two stable product ions for both the analyte and the internal standard. These transitions are compound-specific and must be determined by infusing a standard solution of this compound into the mass spectrometer.
Table 3: MRM Transitions (Hypothetical & Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
| Example: Indole[2] | 118.1 | 91.1 | Optimized Value |
| Example: Indole-d7 (IS)[2] | 124.15 | 96.1 | Optimized Value |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve.
-
Prepare a series of calibration standards of known concentrations of this compound in a blank matrix (e.g., analyte-free serum).
-
Process the standards and samples using the protocol described above.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibrators.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity (LOD/LOQ).
References
- 1. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
Indole-3-amidoxime: A Versatile Tool for Interrogating Auxin Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime (IAM) is an indole (B1671886) derivative that serves as a precursor to the primary plant auxin, indole-3-acetic acid (IAA). While its role as a metabolic intermediate is established, its potential to directly modulate auxin signaling pathways is an area of active investigation. The accumulation of IAM in plants has been shown to impact growth and trigger stress responses, suggesting a complex interplay with hormonal homeostasis.[1][2] This document provides detailed application notes and experimental protocols for utilizing IAM as a tool to study auxin signaling, focusing on its established role as an IAA precursor and exploring its potential, though currently unproven, direct effects on the auxin signal transduction cascade.
Application Notes
This compound can be employed in a variety of research contexts to dissect the intricacies of auxin biology.
1. Investigating Auxin Homeostasis and Metabolism:
-
Probing the IAM-to-IAA Conversion Pathway: By supplying exogenous IAM to plant tissues or cell cultures, researchers can study the activity and regulation of amidase enzymes that convert IAM to IAA. This can be particularly useful in identifying novel enzymes involved in auxin biosynthesis or in characterizing the metabolic flux through this pathway under different physiological conditions.
-
Studying the Effects of Precursor Accumulation: Using mutants deficient in IAM-to-IAA conversion (e.g., ami1 mutants in Arabidopsis thaliana), the physiological consequences of IAM accumulation can be investigated.[3] This approach can uncover novel signaling roles for IAM or its metabolites, independent of their conversion to IAA. Such studies have suggested a link between IAM accumulation, abscisic acid (ABA) biosynthesis, and stress-related gene expression.[2]
2. Screening for Novel Auxin Agonists and Antagonists:
-
A Tool for Competitive Binding Assays: Although direct binding of IAM to auxin receptors has not been quantitatively demonstrated, it can be used as a potential competitor in binding assays with known auxins and the TIR1/AFB auxin co-receptors. A lack of competition would suggest that any observed physiological effects are not mediated by direct interaction with the canonical auxin perception machinery.
-
Dissecting Auxin-Like vs. Stress-Related Responses: By comparing the physiological and transcriptional responses of plants treated with IAM to those treated with IAA, researchers can differentiate between classical auxin responses and effects potentially mediated by IAM itself or other metabolic byproducts.
3. Elucidating Cross-Talk with Other Hormonal Pathways:
-
Investigating Auxin-Abscisic Acid (ABA) Interactions: The observed link between IAM accumulation and ABA biosynthesis provides a tool to study the molecular mechanisms underlying auxin-ABA crosstalk in various developmental processes and stress responses.[2]
Limitations and Considerations:
It is crucial to acknowledge that there is currently no direct, quantitative evidence demonstrating that this compound functions as a canonical auxin agonist or antagonist by binding to the TIR1/AFB co-receptor complex. Therefore, experimental results should be interpreted with caution, considering the primary role of IAM as an IAA precursor. Control experiments, including the use of amidase inhibitors or genetic backgrounds with altered IAM metabolism, are highly recommended to dissect the direct effects of IAM from those of its conversion to IAA.
Quantitative Data
Due to the limited research on the direct interaction of this compound with the auxin signaling pathway, quantitative data on its binding affinity to TIR1/AFB receptors and its direct dose-dependent effects on auxin-mediated gene expression are not available in the current literature. The following table summarizes the known effects of IAM on plant growth, which are likely a combination of its conversion to IAA and potential direct effects.
Table 1: Effects of this compound on Plant Growth and Development
| Plant Species | Tissue/Organ | Concentration Range | Observed Effect | Reference |
| Arabidopsis thaliana | Seedlings | 1 µM - 10 µM | Rescue of growth defects in cyp79b2 cyp79b3 mutants | [4] |
| Arabidopsis thaliana | Seedlings | Not specified | Growth retardation in ami1 mutants (due to IAM accumulation) | [5] |
| Arabidopsis thaliana | Seedlings | Not specified | Induction of stress-related gene expression | [2] |
Signaling Pathways and Experimental Workflows
To visualize the role of this compound in the context of auxin signaling, the following diagrams are provided.
Caption: Auxin biosynthesis and signaling pathway, indicating the established role of this compound (IAM) as a precursor to IAA and its hypothetical direct interaction with the TIR1/AFB receptor.
Caption: Experimental workflow to investigate the direct effects of this compound (IAM) on auxin signaling.
Experimental Protocols
The following protocols are adapted from established methods for studying auxin signaling and can be used to investigate the effects of this compound.
Protocol 1: In Vitro TIR1-Aux/IAA Interaction Assay (Pull-Down)
This protocol is designed to test whether IAM can promote or inhibit the interaction between the TIR1 auxin receptor and an Aux/IAA repressor protein in vitro.
Materials:
-
Recombinant purified GST-tagged Aux/IAA protein (e.g., GST-IAA7)
-
Recombinant purified His-tagged TIR1 protein
-
Glutathione Sepharose beads
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Wash buffer (same as pull-down buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Indole-3-acetic acid (IAA) stock solution (in ethanol (B145695) or DMSO)
-
This compound (IAM) stock solution (in DMSO)
-
Anti-His tag antibody
-
Western blot detection reagents
Procedure:
-
Protein Binding: In separate microcentrifuge tubes, incubate a constant amount of GST-Aux/IAA with Glutathione Sepharose beads for 1 hour at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer to remove unbound GST-Aux/IAA.
-
Interaction Reaction: Resuspend the beads in pull-down buffer containing a constant amount of His-TIR1.
-
Treatments: To different tubes, add:
-
Vehicle control (e.g., DMSO)
-
IAA (e.g., 1 µM, positive control for interaction)
-
IAM at various concentrations (e.g., 1 µM, 10 µM, 100 µM)
-
IAA (1 µM) + IAM at various concentrations (for competition assay)
-
-
Incubation: Incubate the reaction mixtures for 2-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash five times with wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5 minutes to elute the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and detect the presence of His-TIR1 using an anti-His tag antibody.
Data Analysis:
Compare the amount of His-TIR1 pulled down in the presence of IAM to the vehicle and IAA controls. An increase in pulled-down TIR1 suggests IAM promotes the interaction (agonist activity), while a decrease in the IAA-induced interaction suggests inhibition (antagonist activity).
Protocol 2: Protoplast Transient Expression Assay using DR5::GUS Reporter
This protocol assesses the ability of IAM to induce the expression of an auxin-responsive reporter gene in plant cells.
Materials:
-
Arabidopsis thaliana cell suspension culture or leaf tissue from 4-week-old plants
-
Enzyme solution (e.g., 1.5% cellulase, 0.4% macerozyme, 0.4 M mannitol, 20 mM MES, pH 5.7, 20 mM KCl, 10 mM CaCl2, 0.1% BSA)
-
W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)
-
MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)
-
PEG-calcium solution (40% PEG 4000, 0.2 M mannitol, 100 mM CaCl2)
-
DR5::GUS reporter plasmid
-
Control plasmid (e.g., expressing GFP or another marker for transfection efficiency)
-
IAA and IAM stock solutions
-
GUS staining solution (X-Gluc)
Procedure:
-
Protoplast Isolation: Digest plant material with enzyme solution for 3-4 hours with gentle shaking. Filter the protoplasts through a nylon mesh, wash with W5 solution, and resuspend in MMg solution.
-
Transfection: Mix the protoplasts with the DR5::GUS and control plasmids. Add an equal volume of PEG-calcium solution, mix gently, and incubate for 15-30 minutes at room temperature.
-
Washing and Incubation: Dilute the transfection mixture with W5 solution, pellet the protoplasts, and resuspend in incubation solution (W5 with 0.5 M mannitol).
-
Treatment: Aliquot the protoplasts into a multi-well plate and treat with:
-
Vehicle control
-
IAA (e.g., 1 µM)
-
IAM at various concentrations
-
-
Incubation: Incubate for 16-24 hours in the dark.
-
GUS Assay: Pellet the protoplasts, add GUS staining solution, and incubate at 37°C until blue color develops.
-
Microscopy: Observe the protoplasts under a microscope and quantify the percentage of blue-staining cells or the intensity of the blue color.
Data Analysis:
Compare the level of GUS expression in IAM-treated protoplasts to the controls. An increase in GUS expression would suggest auxin-like activity.
Protocol 3: Root Growth Inhibition Assay
This assay evaluates the effect of IAM on primary root elongation, a classic auxin response.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) agar (B569324) plates
-
IAA and IAM stock solutions
-
Ruler or imaging system with measurement software
Procedure:
-
Seed Sterilization and Stratification: Surface sterilize seeds and stratify at 4°C for 2-3 days.
-
Germination: Plate seeds on MS agar plates and grow vertically for 4-5 days.
-
Treatment: Transfer seedlings with similar primary root lengths to fresh MS plates containing:
-
Vehicle control
-
IAA at various concentrations (e.g., 0.01, 0.1, 1 µM)
-
IAM at a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM)
-
-
Growth: Grow the seedlings vertically for another 3-5 days.
-
Measurement: Mark the position of the root tip at the time of transfer and measure the root elongation from this mark.
Data Analysis:
Generate dose-response curves for both IAA and IAM. Compare the concentrations at which root growth inhibition is observed. This will indicate the relative potency of IAM in eliciting this auxin-related phenotype. Remember that this effect could be due to conversion to IAA.
Conclusion
This compound is a valuable chemical tool for probing auxin metabolism and homeostasis. While its direct interaction with the canonical auxin signaling pathway remains to be definitively established and quantified, the protocols outlined here provide a framework for researchers to investigate its potential auxin-like or anti-auxin properties. Careful experimental design, including the use of appropriate controls and mutant backgrounds, will be essential to delineate the direct effects of IAM from those mediated by its conversion to IAA, thereby advancing our understanding of the complex network of auxin signaling.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
Application Notes and Protocols for the Experimental Use of Indole-3-amidoxime in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Indole-3-amidoxime (IAM) in the model plant Arabidopsis thaliana. This document includes detailed protocols for key experiments, a summary of quantitative data from relevant studies, and visualizations of the associated signaling pathways.
Introduction
This compound (IAM) is an important intermediate in auxin biosynthesis in some plant-pathogenic bacteria and is also found in plants.[1] In Arabidopsis, IAM is recognized as a potential precursor to the primary auxin, Indole-3-acetic acid (IAA).[1][2][3] Exogenous application of IAM can elicit auxin-like physiological responses, making it a valuable tool for studying auxin metabolism, signaling, and its interplay with other phytohormone pathways. Understanding the effects of IAM is crucial for dissecting the complexities of plant growth and development, and for potential applications in agriculture and drug development.
Biochemical Context and Signaling Pathways
In Arabidopsis, the biosynthesis of IAA can occur through several tryptophan (Trp)-dependent pathways.[1][4] One significant pathway involves the conversion of Trp to Indole-3-acetaldoxime (IAOx) by the cytochrome P450 monooxygenases CYP79B2 and CYP79B3.[1][4] IAOx serves as a critical branch point, leading to the production of indole (B1671886) glucosinolates, the phytoalexin camalexin, and IAA.[4] Evidence suggests that a substantial portion of IAM in Arabidopsis originates from IAOx.[3][4] IAM is then converted to IAA by amidohydrolases, primarily IAMH1 and IAMH2.[1]
Recent studies have also revealed a link between elevated IAM levels and stress responses, including the induction of abscisic acid (ABA) biosynthesis.[4][5] This highlights a potential role for IAM as a signaling molecule that integrates growth and stress response pathways.
Auxin Biosynthesis Pathway Involving IAM
The following diagram illustrates the key steps in the IAOx-dependent auxin biosynthesis pathway that involves IAM.
Caption: IAOx-dependent auxin biosynthesis pathway in Arabidopsis.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of IAM and related genetic mutations on metabolite levels in Arabidopsis.
Table 1: Endogenous Levels of IAM and IAA in Wild-Type and Mutant Arabidopsis
| Genotype | Tissue | IAM (ng/g FW) | IAA (ng/g FW) | Reference |
| Wild-Type (Col-0) | Seedlings | 0.8 ± 0.1 | 15.2 ± 2.1 | [4] |
| cyp79b2 cyp79b3 | Seedlings | Drastically Reduced | Unaltered | [4] |
| sur1-1 | Seedlings | 27.2 ± 3.5 (34-fold increase) | 319.2 ± 44.1 (21-fold increase) | [4] |
| ami1-2 | Seedlings | Significantly Increased | - | [4] |
| iamh1 iamh2 | Seedlings | No significant change under normal conditions | No significant change under normal conditions | [1] |
Table 2: Effect of Exogenous IAOx Application on Metabolite Levels in cyp79b2 cyp79b3 Mutant Seedlings
| Treatment | IAM Level Restoration | 13C6-IAM Labeling from 13C6-IAOx | Reference |
| 3 µM IAOx for 24h | 40.4% | 83.3% | [3] |
Experimental Protocols
This section provides detailed protocols for common experiments involving the use of IAM in Arabidopsis.
Protocol 1: Phenotypic Analysis of Arabidopsis Seedlings Grown on IAM-Containing Medium
Objective: To observe the morphological effects of exogenous IAM on Arabidopsis seedling development.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytoagar
-
Petri dishes (90 mm)
-
This compound (IAM) stock solution (e.g., 10 mM in DMSO)
-
Sterile water
-
Ethanol (B145695) (70%)
-
Bleach solution (e.g., 20% v/v commercial bleach with 0.05% Triton X-100)
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Remove ethanol and add 1 mL of bleach solution. d. Incubate for 10 minutes with occasional mixing. e. Remove the bleach solution and wash the seeds 3-5 times with sterile water. f. Resuspend seeds in 0.1% sterile agar (B569324) solution.
-
Media Preparation: a. Prepare MS medium according to the manufacturer's instructions, typically including 1% (w/v) sucrose. b. Adjust the pH to 5.7 with KOH. c. Add phytoagar to a final concentration of 0.8% (w/v). d. Autoclave for 20 minutes at 121°C. e. Cool the medium to approximately 50-60°C in a water bath. f. Add IAM stock solution to the desired final concentration (e.g., 20 µM). For the control plates, add an equivalent volume of DMSO. g. Pour the medium into sterile Petri dishes and allow them to solidify.
-
Plating and Growth: a. Pipette the sterilized seeds onto the surface of the MS plates. b. Seal the plates with breathable tape. c. Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to ensure uniform germination. d. Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22-23°C.
-
Phenotypic Analysis: a. After 5-7 days of growth, observe the seedlings under a dissecting microscope. b. Document phenotypes such as hypocotyl length, primary root length, and cotyledon morphology. c. For quantitative analysis, measure hypocotyl and primary root lengths using image analysis software (e.g., ImageJ).
Experimental Workflow for Phenotypic Analysis
Caption: Workflow for analyzing Arabidopsis seedling phenotypes on IAM.
Protocol 2: Quantification of IAM and IAA by Mass Spectrometry
Objective: To determine the endogenous levels of IAM and IAA in Arabidopsis tissue.
Materials:
-
Arabidopsis tissue (e.g., seedlings, leaves, roots)
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
-
Extraction buffer (e.g., isopropanol:water:hydrochloric acid)
-
Internal standards (e.g., 13C6-IAA, D5-IAM)
-
Solid Phase Extraction (SPE) columns
-
LC-MS/MS or GC-MS/MS system
Procedure:
-
Sample Collection and Preparation: a. Harvest Arabidopsis tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[6] b. Lyophilize the tissue to a constant dry weight. c. Record the dry weight for normalization.
-
Extraction: a. Homogenize the freeze-dried tissue using a bead beater or mortar and pestle. b. Add a defined volume of pre-chilled extraction buffer. c. Add internal standards to each sample to correct for analyte loss during sample preparation and for matrix effects during analysis. d. Incubate the samples with shaking, typically at 4°C for at least 1 hour. e. Centrifuge the samples to pellet debris.
-
Purification: a. Transfer the supernatant to a new tube. b. Perform liquid-liquid extraction with dichloromethane to partition the auxins into the organic phase. c. Evaporate the organic phase to dryness under a stream of nitrogen gas. d. Reconstitute the sample in a suitable solvent and further purify using SPE columns to remove interfering compounds.
-
Analysis: a. Analyze the purified samples using a validated LC-MS/MS or GC-MS/MS method.[5][6][7] b. Develop a standard curve using known concentrations of unlabeled IAM and IAA. c. Quantify the endogenous levels of IAM and IAA by comparing the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards and the standard curve.
Logical Relationship of IAM, ABA, and Growth Regulation
Caption: IAM's role in linking stress response and growth.
Conclusion
This compound is a versatile chemical tool for probing auxin biology in Arabidopsis. The protocols and data presented here provide a foundation for researchers to investigate its role in plant development, hormone signaling, and stress responses. Careful consideration of experimental conditions and the use of appropriate genetic controls are essential for interpreting the effects of IAM accurately. The ongoing research in this area continues to unravel the intricate network of metabolic and signaling pathways that govern plant life.
References
- 1. Two homologous INDOLE-3-ACETAMIDE (IAM) HYDRALASE genes are required for the auxin effects of IAM in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 6. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Indole-3-amidoxime Analogs as IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway.[1][2][3] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells creates an immunosuppressive microenvironment. This is achieved through the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis.[1][3] Consequently, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.
Amidoxime-containing molecules have shown significant promise as IDO1 inhibitors. The amidoxime (B1450833) functional group is hypothesized to chelate the ferric heme iron in the active site of IDO1, leading to potent inhibition of the enzyme.[1][2] One of the most potent IDO1 inhibitors, Epacadostat (INCB024360), features an amidoxime moiety and has demonstrated significant antitumor activity in preclinical and clinical studies.[1][2] This has spurred interest in the discovery of novel amidoxime-based IDO1 inhibitors.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Indole-3-amidoxime analogs, a class of compounds with the potential to act as novel IDO1 inhibitors. The provided methodologies cover both biochemical and cell-based assays suitable for identifying and characterizing new drug candidates targeting IDO1.
Signaling Pathway of IDO1 in Tumor Immune Evasion
The following diagram illustrates the central role of IDO1 in mediating tumor immune escape.
References
- 1. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Radiolabeled Indole-3-amidoxime for Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in immuno-oncology.[1][2][3] IDO1 is a rate-limiting enzyme that catalyzes the first step in the catabolism of tryptophan along the kynurenine (B1673888) pathway.[1][4][5] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell responses and promote immune tolerance, allowing cancer cells to evade immune surveillance.[6][7][8]
Amidoxime-containing molecules, such as Epacadostat (INCB024360), are a class of potent and selective IDO1 inhibitors.[1][2][5][9] Developing a radiolabeled version of an indole-3-amidoxime scaffold allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). A PET tracer for IDO1 would enable researchers to visualize and quantify IDO1 expression in tumors, assess target engagement of IDO1-inhibiting drugs, and potentially stratify patients for IDO1-targeted therapies. This document outlines the proposed synthesis of [¹¹C]this compound, a potential PET tracer for IDO1 imaging.
Proposed Signaling Pathway
The diagram below illustrates the role of IDO1 in tumor immune escape and the mechanism of action for an IDO1 inhibitor like this compound.
References
- 1. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Indole-3-amidoxime Cytotoxicity
Introduction
Indole-3-amidoxime is a synthetic intermediate utilized in pharmaceutical synthesis.[1][2] As with any novel compound intended for potential therapeutic applications, a thorough evaluation of its cytotoxic effects is a critical step in preclinical development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The target audience for this document includes researchers, scientists, and professionals in the field of drug development.
Indole (B1671886) derivatives are a significant class of heterocyclic compounds that have shown promise in the development of anticancer agents.[3][4] Various indole compounds have been shown to impact cell viability and induce apoptosis in cancer cell lines.[5][6] Therefore, it is crucial to determine the cytotoxic profile of new indole derivatives like this compound.
This document outlines the protocols for three standard cell-based assays to evaluate cytotoxicity:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[7][8][9]
-
LDH Release Assay: To quantify plasma membrane damage by measuring lactate (B86563) dehydrogenase (LDH) release.[10]
-
Caspase-3/7 Assay: To detect the induction of apoptosis through the measurement of key executioner caspase activity.[11][12][13]
Data Presentation
The following tables present hypothetical data for the cytotoxic effects of this compound on a generic human cancer cell line (e.g., HeLa). It is imperative to note that this data is for illustrative purposes only and actual results will vary depending on the cell line, experimental conditions, and other factors.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.3 |
| 25 | 62.1 ± 4.9 |
| 50 | 41.3 ± 3.8 |
| 100 | 25.4 ± 2.7 |
| 200 | 10.9 ± 1.5 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.8 |
| 1 | 3.5 ± 1.1 |
| 10 | 14.8 ± 2.5 |
| 25 | 35.2 ± 3.1 |
| 50 | 58.9 ± 4.2 |
| 100 | 78.6 ± 5.5 |
| 200 | 91.3 ± 3.9 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 25 | 4.8 ± 0.6 |
| 50 | 7.9 ± 0.9 |
| 100 | 12.3 ± 1.4 |
| 200 | 15.1 ± 1.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7][9]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[14]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][14]
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background subtraction.[7][9]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Experimental Workflow for MTT Assay
Caption: Workflow for MTT-based cell viability assay.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[15][10]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for the desired exposure period.
-
Prepare control wells:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (provided in the kit) for 45 minutes before the end of the incubation period.[16]
-
Background: Medium only.
-
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant and mix gently.[16]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Add 50 µL of stop solution to each well.[16]
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.[16]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Experimental release - Spontaneous release) / (Maximum release - Spontaneous release))] x 100
Experimental Workflow for LDH Assay
Caption: Workflow for LDH release-based cytotoxicity assay.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[11][12] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a light signal.[11]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for the desired exposure period.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold increase in caspase-3/7 activity by normalizing the readings from the treated wells to the vehicle control wells.
Experimental Workflow for Caspase-3/7 Assay
Caption: Workflow for Caspase-Glo 3/7 apoptosis assay.
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be activated by a cytotoxic compound like this compound, leading to apoptosis.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. stemcell.com [stemcell.com]
- 14. benchchem.com [benchchem.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. cellbiologics.com [cellbiologics.com]
Indole-3-amidoxime as a Nitric Oxide Donor: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime is an aromatic amidoxime (B1450833) that serves as a precursor for the production of nitric oxide (NO). This document provides detailed application notes and experimental protocols for the use of this compound as a nitric oxide donor in various experimental settings. The information is intended to guide researchers in pharmacology, physiology, and drug development in utilizing this compound for studies involving nitric oxide signaling.
Amidoximes, as a chemical class, are recognized for their capacity to release nitric oxide through enzymatic oxidation.[1] In biological systems, this conversion is primarily catalyzed by cytochrome P450 (CYP450) enzymes.[1][2] The indole (B1671886) moiety of this compound makes it a subject of interest for investigating targeted NO donation and its subsequent physiological effects, such as vasorelaxation and anti-inflammatory responses.
Data Presentation
While specific quantitative data for nitric oxide release directly from this compound is not extensively available in the reviewed literature, the following tables provide examples of expected data formats and representative data from related compounds or general experimental setups. Researchers should generate specific data for this compound based on the protocols provided.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[3] |
| Dimethylformamide (DMF) | ~12.5 mg/mL[3] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[3] |
Table 2: Example Concentration-Response Data for Vasorelaxation
(Note: This is a hypothetical table for illustrative purposes, as specific data for this compound is not available. Researchers should generate their own concentration-response curves.)
| Concentration of this compound (µM) | % Relaxation of Pre-contracted Aortic Rings |
| 0.1 | 10 ± 2.5 |
| 1 | 25 ± 4.1 |
| 10 | 55 ± 6.3 |
| 100 | 85 ± 5.8 |
Table 3: Example Data for Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
(Note: This table illustrates the potential anti-inflammatory effect of this compound by inhibiting NO overproduction. Specific data needs to be experimentally determined.)
| Treatment | Nitrite Concentration in Media (µM) | % Inhibition of NO production |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 15.3 ± 1.8 | 40.2 |
| LPS + this compound (50 µM) | 8.7 ± 1.1 | 66.0 |
Signaling Pathways and Experimental Workflows
Cytochrome P450-Mediated Nitric Oxide Release
The primary mechanism for NO release from aromatic amidoximes like this compound involves their oxidation by cytochrome P450 enzymes.[2] This process is dependent on NADPH and molecular oxygen.[2]
NO-Mediated Vasorelaxation Pathway
The nitric oxide released from this compound can diffuse to smooth muscle cells and activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[1]
Experimental Workflow for Measuring Intracellular NO
This workflow outlines the key steps for detecting intracellular NO production in cell cultures using the fluorescent probe DAF-FM Diacetate.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Indole-3-amidoxime Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-amidoxime is a synthetic intermediate with potential applications in pharmaceutical synthesis.[1][2][3] Its structural motif, the amidoxime (B1450833) group, is found in various biologically active compounds. Notably, amidoxime derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a target in cancer immunotherapy.[2][4] This document provides detailed protocols for the dissolution and storage of this compound to ensure its stability and proper handling for research applications.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 95649-37-9 | [2][3] |
| Molecular Formula | C₉H₉N₃O | [2][] |
| Molecular Weight | 175.19 g/mol | [] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥97% | [2][4] |
Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | ~14 mg/mL (~79.9 mM) | Ultrasonic treatment may be needed for complete dissolution. | [2][6] |
| DMF | ~12.5 mg/mL (~71.4 mM) | [2] | |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | Prepare by first dissolving in DMSO, then diluting with PBS. | [2][4] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.752 mg.
-
Transfer the weighed compound to a sterile amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 1.752 mg of compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[6]
-
Once dissolved, the stock solution is ready for use or for further dilution into aqueous buffers.
2. Preparation of a Working Solution in an Aqueous Buffer
This compound has limited solubility in aqueous solutions. This protocol outlines the preparation of a working solution in a buffer like Phosphate-Buffered Saline (PBS) by diluting a DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
Procedure:
-
Begin with the 10 mM stock solution of this compound in DMSO.
-
Determine the final desired concentration and volume of the working solution.
-
Add the required volume of the DMSO stock solution to the aqueous buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in PBS.
-
It is recommended to add the DMSO stock solution to the buffer while gently vortexing to ensure proper mixing and to avoid precipitation.
-
Due to the limited stability of this compound in aqueous solutions, it is strongly recommended to prepare these solutions fresh on the day of use and not to store them for more than one day.[4]
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 2 years | [4] |
| DMSO Stock Solution | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] | |
| Aqueous Working Solution | 4°C | Not recommended for storage longer than one day. | [4] |
Important Considerations:
-
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Urease Inhibition Assay Using Indole Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1] This enzymatic action is a crucial virulence factor for several pathogens, including Helicobacter pylori, where it allows survival in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and potentially gastric cancer.[1] Consequently, the inhibition of urease is a significant therapeutic strategy for combating such infections.[1] Indole (B1671886) oxime derivatives have emerged as a promising class of urease inhibitors. These application notes provide a comprehensive protocol for conducting an in vitro urease inhibition assay using these derivatives, based on the widely used Berthelot (indophenol) method.[2][3] This colorimetric assay quantitatively measures the ammonia produced from the enzymatic breakdown of urea.[2]
Principle of the Assay
The in vitro urease inhibition assay is based on the quantification of ammonia produced by the enzymatic activity of urease on its substrate, urea. The amount of ammonia is determined using the Berthelot reaction, where ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound.[2] The intensity of the color, which is directly proportional to the ammonia concentration, is measured spectrophotometrically at a wavelength between 625 and 670 nm.[2] The inhibitory activity of the test compounds (indole oxime derivatives) is determined by measuring the reduction in ammonia production in their presence compared to a control without any inhibitor.
Materials and Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea (Analytical grade)
-
Thiourea (B124793) (Standard inhibitor)
-
Indole oxime derivatives (Test compounds)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phenol (B47542) reagent (e.g., 106 mM phenol, 191 µM sodium nitroprusside)[4]
-
Alkali reagent (e.g., 125 mM sodium hydroxide, 125 mM sodium hypochlorite)[4]
-
96-well microplates
-
Microplate reader
-
Incubator
-
Multichannel pipettes
Experimental Protocols
Reagent Preparation
-
Urease Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration in the assay should be optimized (e.g., 5 Units/mL).[5]
-
Urea Solution: Prepare a stock solution of urea in phosphate buffer (e.g., 0.1 M).[5]
-
Test Compound Solutions: Prepare stock solutions of the indole oxime derivatives in DMSO. Further dilute these stock solutions with phosphate buffer to achieve the desired final concentrations for the assay.
-
Standard Inhibitor Solution: Prepare a stock solution of thiourea in DMSO. Prepare serial dilutions in phosphate buffer to generate a dose-response curve.
Assay Procedure in a 96-well Plate
A typical assay setup in a 96-well plate includes the following wells:
-
Test Wells: Contain urease, urea, and the indole oxime derivative at various concentrations.
-
Positive Control Wells: Contain urease and urea, but no inhibitor (represents 100% enzyme activity). The solvent (e.g., DMSO) used to dissolve the test compounds should be added.[1]
-
Negative Control (Blank) Wells: Contain urea and the highest concentration of the test compound, but no urease. This is to correct for any absorbance from the compound itself.[1]
-
Standard Inhibitor Wells: Contain urease, urea, and the standard inhibitor (thiourea) at various concentrations.
Step-by-Step Protocol:
-
Add a defined volume of the test compound solution (indole oxime derivatives) or standard inhibitor (thiourea) to the respective wells of a 96-well plate.
-
Add the urease enzyme solution to all wells except the blank wells.
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the enzymatic reaction by adding a defined volume of the urea solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[1]
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.[1]
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes) to allow for the development of a stable blue-green color.[1]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 625 nm.[5]
Data Analysis
The percentage of urease inhibition is calculated using the following formula:[1]
% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100
Where:
-
ODtestwell is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor.
The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Data Presentation
The inhibitory activities of various indole oxime derivatives against urease are summarized in the table below for easy comparison.
| Compound | IC50 (mM) | Reference |
| Indole-3-carbaldehyde oxime derivative 2 | 0.1530 ± 0.0016 | [3] |
| Indole-3-carbaldehyde oxime derivative 6 | 0.0987 ± 0.0021 | [3] |
| Indole-3-carbaldehyde oxime derivative 7 | 0.0764 ± 0.0015 | [3] |
| Indole-3-carbaldehyde oxime derivative 8 | 0.0516 ± 0.0035 | [3][6] |
| Indole-3-carbaldehyde oxime derivative 9 | 0.0345 ± 0.0008 | [3][6] |
| Thiourea (Standard) | ~0.2387 ± 0.0048 | [3][6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro urease inhibition assay.
Signaling Pathway of Urease Inhibition
Caption: Urease catalysis of urea and its inhibition by indole oxime derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indole-3-amidoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Indole-3-amidoxime, a key synthetic intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in this compound synthesis can arise from several factors, ranging from suboptimal reaction conditions to the quality of starting materials. Below are common causes and troubleshooting steps:
-
Incomplete Reaction: The conversion of the starting nitrile to the amidoxime (B1450833) may not have reached completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.[1][2] For less reactive nitriles, using an excess of hydroxylamine (B1172632) can help drive the reaction to completion.[2]
-
-
Decomposition of Hydroxylamine: Hydroxylamine can be unstable.
-
Solution: Use a fresh source of hydroxylamine hydrochloride for the reaction.
-
-
Suboptimal Temperature: The reaction temperature may not be ideal for the specific substrate and solvent system.
-
Solution: The optimal temperature often lies between 60-80°C, or at reflux.[2] A systematic variation of the temperature can help identify the optimal condition.
-
-
Purity of Starting Materials: Impurities in the 3-cyanoindole (B1215734) or other reagents can lead to unwanted side reactions.[3]
-
Solution: Ensure the purity of all starting materials before commencing the reaction.
-
A general troubleshooting workflow for addressing low product yield is illustrated in the diagram below.
Question: I am observing a significant amount of an amide impurity in my reaction. How can I minimize its formation?
Answer:
The formation of an amide as a side product is a known issue in amidoxime synthesis, particularly with aromatic nitriles.[2] This occurs due to the competing nucleophilic attack by the oxygen atom of hydroxylamine.
-
Reaction Conditions: The choice of base and solvent can significantly influence the product distribution.
-
Solution: It has been reported that using specific ionic liquids can help to eliminate the formation of the amide side product.[2] Experimenting with different base and solvent combinations may be necessary.
-
-
Alternative Synthetic Route: If amide formation is persistent, a two-step process might be more effective.
-
Solution: Convert the starting nitrile to a thioamide first, and then react the thioamide with hydroxylamine to form the desired amidoxime.[2]
-
Question: The reaction is proceeding very slowly. What can I do to increase the reaction rate?
Answer:
Slow reaction rates can be addressed by modifying the reaction conditions to be more favorable for the transformation.
-
Temperature: Low reaction temperatures are a common cause of slow reactions.
-
Solution: Increasing the temperature, often to the reflux temperature of the solvent, can significantly accelerate the reaction.[2]
-
-
Alternative Energy Sources: Conventional heating may not be sufficient for certain substrates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the reaction of 3-cyanoindole with hydroxylamine.[4] This is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or sodium carbonate, in a protic solvent like ethanol (B145695).[1][2][4]
Q2: What are the typical reaction conditions for the synthesis of this compound from 3-cyanoindole?
A2: A common protocol involves reacting 3-cyanoindole with hydroxylamine hydrochloride and a base like triethylamine in ethanol. The mixture is typically heated to 80°C for about 12 hours.[1]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This allows you to track the consumption of the starting nitrile and the formation of the amidoxime product.
Q4: What is the best way to purify the final this compound product?
A4: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude solid can then be purified by silica (B1680970) gel column chromatography.[1] A common eluent system for the chromatography is a gradient of methanol (B129727) in ethyl acetate (B1210297) (e.g., 0-10%).[1]
Q5: Are there any alternative, more environmentally friendly synthesis methods?
A5: Yes, mechanochemical approaches have been developed for the synthesis of related indole (B1671886) oximes.[5] These solvent-free methods can offer high yields in shorter reaction times and are considered a greener alternative to traditional solution-phase synthesis.[5]
Data Presentation
Table 1: Comparison of Selected Synthesis Conditions for Amidoximes
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Cyanoindole | Hydroxylamine hydrochloride, Triethylamine | Ethanol | 80 | 12 | 99 | [1] |
| Various Nitriles | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Reflux (60-80) | 1-48 | Variable | [2] |
| N-substituted indole-3-carboxaldehydes | Hydroxylamine hydrochloride, NaOH or Na2CO3 | None (Mechanochemical) | N/A | ~0.3 | ~95 | [5] |
| Various Nitriles | Hydroxylamine | None (Ultrasonic) | N/A | Short | 70-85 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Cyanoindole [1]
-
Reaction Setup: In a round-bottom flask, combine 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Solvent Addition: Add ethanol to the flask.
-
Reaction Execution: Heat the reaction mixture to 80°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically around 12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Adsorb the resulting solid onto celite and purify by silica gel column chromatography using a 0-10% methanol in ethyl acetate gradient.
Visualizations
The following diagram illustrates a general workflow for optimizing a chemical synthesis, which is applicable to improving the yield of this compound.
This compound serves as a valuable building block in drug discovery. The diagram below illustrates its potential role in the synthesis of more complex, biologically active molecules.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † | MDPI [mdpi.com]
Overcoming instability of Indole-3-amidoxime in solution
Welcome to the technical support center for Indole-3-amidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least two years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] this compound has good solubility in these solvents. When preparing the solution, it is best practice to purge the organic solvent with an inert gas.[1]
Q3: Can I store this compound in aqueous solutions?
A3: Storing this compound in aqueous solutions is not recommended for more than one day.[1] The compound is sparingly soluble in aqueous buffers and is prone to degradation. For experiments requiring an aqueous buffer, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.[1]
Q4: What are the main factors that contribute to the instability of this compound in solution?
A4: The instability of indole (B1671886) compounds, including this compound, is influenced by several environmental factors such as pH, temperature, and light.[2][3] Like other indole derivatives, this compound is susceptible to degradation under harsh conditions.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related indole compounds and amidoximes, potential degradation routes include hydrolysis, particularly under basic conditions, and oxidation. Hydrolysis can lead to the formation of the corresponding carboxylic acid or amide, while oxidation can yield various oxidized indole species.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment. Avoid using aqueous solutions that have been stored for more than a day.[1]
-
Control pH: Ensure the pH of your experimental medium is within a stable range. For related indole compounds, extreme pH values can accelerate degradation.[4][5][6]
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Photodegradation has been observed for other indole derivatives.[7][8]
-
Maintain Low Temperature: Keep solutions on ice as much as possible during experimental setup. Thermal degradation is a known issue for indole compounds.[3][9][10][11]
-
Issue 2: Appearance of unexpected peaks in analytical techniques (e.g., HPLC, LC-MS).
-
Possible Cause: Degradation of this compound into byproducts.
-
Troubleshooting Steps:
-
Analyze Fresh vs. Aged Solutions: Compare the analytical profile of a freshly prepared solution with one that has been stored under experimental conditions for some time. The appearance of new peaks in the aged sample is indicative of degradation.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing the compound to stress conditions such as acid, base, heat, light, and oxidation.
-
Optimize Analytical Method: Ensure your analytical method is optimized to separate the parent compound from potential degradation products.
-
Data Presentation
Table 1: Summary of this compound Stability and Solubility
| Parameter | Recommendation/Data | Source(s) |
| Solid Storage | -20°C for up to 2 years | [1] |
| Stock Solution Solvent | DMSO, DMF | [1] |
| Aqueous Solution Storage | Not recommended for > 24 hours | [1] |
| Solubility in DMSO | Approx. 14 mg/mL | [1] |
| Solubility in DMF | Approx. 12.5 mg/mL | [1] |
| Solubility in DMSO:PBS (1:10, pH 7.2) | Approx. 0.1 mg/mL | [1] |
| Factors Affecting Stability | pH, Temperature, Light | [2][3] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Materials:
-
Solid this compound
-
Anhydrous DMSO or DMF
-
Sterile, amber microcentrifuge tubes
-
Sterile, aqueous buffer of choice (e.g., PBS)
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure for Stock Solution (10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of solid in a sterile environment. The molecular weight of this compound is 175.19 g/mol . c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Briefly purge the vial with an inert gas before capping tightly. e. Vortex until the solid is completely dissolved. f. Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
-
Procedure for Working Solution (e.g., 100 µM in PBS): a. Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light. b. Immediately before use, dilute the stock solution 1:100 in the desired aqueous buffer (e.g., add 10 µL of 10 mM stock to 990 µL of PBS). c. Mix thoroughly by gentle vortexing. d. Use the working solution immediately in your experiment. Do not store the diluted aqueous solution.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended experimental workflow for using this compound.
Caption: A potential signaling pathway influenced by a related indole compound.[12]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. akjournals.com [akjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indole-3-Amidoxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Indole-3-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 3-Cyanoindole (Indole-3-acetonitrile) with hydroxylamine (B1172632). Typically, hydroxylamine hydrochloride is used in the presence of a base, such as triethylamine (B128534) or sodium carbonate, in a protic solvent like ethanol. The reaction mixture is usually heated to facilitate the conversion.[1][2]
Q2: What are the primary side products I should be aware of during this compound synthesis?
A2: The most significant and commonly reported side product is Indole-3-carboxamide . Another potential, though less frequently mentioned, side product is Indole-3-acetic acid , which can arise from the hydrolysis of the starting material or the intermediate amide.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This allows for the visualization of the consumption of the starting material (3-Cyanoindole) and the formation of the desired product (this compound) and any major side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Root Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction. 2. Decomposition of hydroxylamine. 3. Suboptimal reaction temperature. 4. Impure starting materials. | 1. Increase reaction time and continue monitoring by TLC/LC-MS. 2. Use a fresh supply of hydroxylamine hydrochloride. 3. Optimize the temperature; heating to reflux (around 80°C in ethanol) is often effective.[2] 4. Ensure the purity of 3-Cyanoindole and other reagents. |
| Significant Formation of Indole-3-carboxamide Side Product | 1. Hydroxylamine acting as an ambident nucleophile, with the oxygen atom attacking the nitrile carbon.[4] 2. Presence of water leading to hydrolysis of the nitrile or the amidoxime. | 1. While challenging to completely avoid with hydroxylamine, consider alternative synthetic routes if the amide is a persistent issue. One such method involves converting the nitrile to a thioamide first, then reacting it with hydroxylamine.[5] 2. Use anhydrous solvents and reagents to minimize water content. |
| Presence of Indole-3-acetic Acid Impurity | Hydrolysis of the starting nitrile or the intermediate Indole-3-carboxamide under the reaction or workup conditions.[6] | 1. Minimize reaction time once the starting material is consumed. 2. Perform the workup under neutral or mildly basic conditions and avoid prolonged exposure to strong acids or bases.[7] |
| Difficulty in Product Isolation and Purification | 1. The product may be soluble in the reaction solvent. 2. Co-elution of the product and side products during chromatography due to similar polarities. | 1. If the product does not precipitate upon cooling, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. 2. Optimize the eluent system for column chromatography. A common system for purification is a gradient of methanol (B129727) in ethyl acetate.[2] |
Quantitative Data on Side Product Formation
In a study on the synthesis of the closely related 6-amidoximeindole from 6-cyanoindole, the following product distribution was reported, highlighting the significant formation of the corresponding amide as a side product.
| Product | Yield |
| 6-Amidoximeindole | 68% |
| 6-Indolylamide | 16% |
This data is for the synthesis of 6-amidoximeindole and serves as an illustrative example of the potential product distribution in indole-amidoxime synthesis.[4]
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Cyanoindole (1 equivalent) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (3 equivalents) and triethylamine (3 equivalents) to the solution.[2]
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12 hours, or until reaction completion is observed by TLC.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by column chromatography.
-
-
Purification: Purify the crude product using silica (B1680970) gel column chromatography with an eluent system of 0-10% methanol in ethyl acetate.[2]
Visualizations
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ukm.my [ukm.my]
- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Indole-3-amidoxime (IAM) for Plant Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Indole-3-amidoxime (IAM) in plant bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAM) and its role in plants?
A1: this compound (IAM) is an important intermediate in the biosynthesis of the primary plant hormone auxin (indole-3-acetic acid, IAA) in certain plant species, most notably in the Brassicaceae family, which includes the model organism Arabidopsis thaliana. It is derived from indole-3-acetaldoxime (IAOx) and can be subsequently converted to IAA. While its primary known role is as an auxin precursor, recent studies suggest that IAM itself may act as a signaling molecule, potentially influencing plant growth and stress responses independently of its conversion to IAA.
Q2: What is a suitable starting concentration for an IAM bioassay?
A2: A suitable starting concentration for IAM in a plant bioassay depends on the plant species and the specific response being measured. Based on studies of related compounds and the limited direct data on IAM, a good starting point for Arabidopsis thaliana bioassays, such as root elongation or lateral root formation, is in the range of 1 µM to 10 µM. It is recommended to perform a dose-response experiment covering a range from 0.1 µM to 50 µM to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has limited solubility in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).
-
Preparation: To prepare a stock solution, dissolve the crystalline solid IAM in DMSO to a concentration of 10 mM to 50 mM.
-
Storage: Store the solid compound at -20°C for long-term stability (stable for at least two years). The DMSO stock solution should also be stored at -20°C and is stable for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Solution: For your bioassay, dilute the DMSO stock solution into your aqueous plant growth medium to the final desired concentration. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent effects on plant growth. Prepare fresh working solutions daily as IAM is not stable in aqueous solutions for more than a day.
Q4: Is a solvent control necessary when using IAM in bioassays?
A4: Yes, a solvent control is crucial. Since IAM is typically dissolved in DMSO, you must include a control group in your experiment that is treated with the same final concentration of DMSO as your IAM-treated groups. This will allow you to distinguish the effects of IAM from any potential effects of the solvent on your biological system.
Troubleshooting Guide
Issue 1: No observable effect or lower than expected bioactivity of IAM.
| Possible Cause | Troubleshooting Step |
| Degradation of IAM | IAM is not stable in aqueous solutions for extended periods. Prepare fresh working solutions from your frozen stock for each experiment. Ensure the stock solution has been stored correctly at -20°C. |
| Incorrect Concentration | The concentration of IAM may be too low to elicit a response. Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µM to 100 µM). |
| Solubility Issues | IAM may have precipitated out of the aqueous growth medium. After adding the IAM stock to your medium, visually inspect for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution. |
| Plant-Specific Metabolism | The plant species you are working with may not efficiently convert IAM to the active auxin, IAA, or may rapidly conjugate and inactivate it. Consider using a plant species known to have an active IAM pathway, such as Arabidopsis thaliana. |
| Assay Conditions | The pH of the growth medium can affect the stability and uptake of auxin-like compounds. Ensure the pH of your medium is within the optimal range for your plant species (typically 5.7-5.8 for Arabidopsis). |
Issue 2: Unexpected inhibitory or toxic effects at moderate concentrations.
| Possible Cause | Troubleshooting Step |
| Hormonal Imbalance | High concentrations of auxins or their precursors can be inhibitory to certain growth processes, such as primary root elongation. This is a known physiological effect. Your "moderate" concentration may be supraoptimal. Refer to the dose-response table and test lower concentrations. |
| IAM as a Stress Signaling Molecule | Accumulation of IAM has been linked to the induction of stress responses, including the biosynthesis of abscisic acid (ABA), which can inhibit growth. You may be observing a direct signaling role of IAM rather than its conversion to IAA. |
| Impure Compound | The IAM used may contain impurities that are toxic to the plants. Ensure you are using a high-purity compound from a reputable supplier. |
Issue 3: High variability and poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Small errors in pipetting can lead to significant variations in the final concentration of IAM in your assay. Ensure your pipettes are properly calibrated and use consistent pipetting techniques. |
| Uneven Application | In agar-based assays, ensure the IAM is evenly distributed throughout the medium. Mix the medium thoroughly after adding the IAM stock solution and before pouring the plates. |
| Environmental Fluctuations | Inconsistent light, temperature, or humidity in the growth chamber can lead to variable plant growth and responses. Monitor and control environmental conditions carefully. |
| Biological Variability | There is natural variation in the growth and development of individual plants. Increase your sample size (n) to improve the statistical power of your experiment and minimize the impact of outliers. |
Quantitative Data
Table 1: Expected Dose-Response of this compound on Arabidopsis thaliana Phenotypes
| Concentration Range | Expected Effect on Primary Root Elongation | Expected Effect on Lateral Root Formation | Notes |
| 0.01 - 0.1 µM | Minimal to no significant effect. | Slight promotion of lateral root initiation. | This range is likely to be suboptimal for most responses. |
| 0.1 - 5.0 µM | Potential for slight promotion at the lower end, transitioning to inhibition as concentration increases. | Strong promotion of lateral root initiation and emergence. | This is often the optimal range for observing auxin-like effects on lateral root development. |
| 5.0 - 50 µM | Increasing inhibition of primary root elongation. | Inhibition of lateral root elongation, though initiation may still be high. | Supraoptimal concentrations can be inhibitory. |
| > 50 µM | Strong inhibition of primary root growth and overall seedling development. | Strong inhibition of both lateral root initiation and elongation. | Likely to induce stress responses and potential toxicity. |
Note: This table is based on known effects of auxins and their precursors. The optimal concentrations for your specific assay should be determined empirically.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Primary Root Elongation Assay
This protocol is adapted from standard auxin bioassay procedures.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds using your preferred method (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes).
-
Suspend the sterilized seeds in sterile 0.1% agar (B569324) and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Aseptically plate the seeds on square Petri dishes containing Murashige and Skoog (MS) medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).
-
-
Preparation of IAM-Containing Media:
-
Prepare the MS medium as described above and autoclave.
-
Allow the medium to cool to approximately 50-55°C in a water bath.
-
Add your IAM stock solution (in DMSO) to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with an equivalent amount of DMSO.
-
Mix thoroughly but gently to avoid introducing bubbles, and pour the plates in a sterile environment.
-
-
Seedling Growth and Treatment:
-
Place the plates vertically in a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
After 4-5 days of growth, when the primary roots are approximately 1-2 cm long, use a marker to indicate the position of the root tips on the back of the plates.
-
Transfer the seedlings to the plates containing the different concentrations of IAM and the control plates.
-
-
Data Collection and Analysis:
-
Return the plates to the growth chamber and place them vertically.
-
After 2-3 days, scan the plates at high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the length of new root growth from the initial mark to the new root tip.
-
Calculate the average root growth for each treatment and perform statistical analysis (e.g., ANOVA with a post-hoc test) to determine significant differences.
-
Visualizations
Caption: Tryptophan-dependent auxin biosynthesis pathway in Arabidopsis, highlighting this compound (IAM).
Caption: Experimental workflow for the Arabidopsis thaliana primary root elongation assay with IAM.
Caption: A logical workflow for troubleshooting common issues in this compound bioassays.
Technical Support Center: Indole-3-Amidoxime Extraction from Plant Tissues
Welcome to the Technical Support Center for the extraction of indole-3-amidoxime from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant?
A1: this compound is an indole (B1671886) derivative. Indole compounds in plants can play a role in growth, defense mechanisms, and stress responses.[1] While its direct role in major signaling pathways is still under investigation, its structural similarity to auxin precursors like indole-3-acetamide (B105759) (IAM) and indole-3-acetonitrile (B3204565) (IAN) suggests potential involvement in plant hormone regulation and as a bioactive compound.[1][2]
Q2: Which plant families are likely to be good sources of this compound?
A2: Plants from the Brassicaceae family (e.g., cabbage, Arabidopsis) are known to produce a variety of indole compounds derived from glucobrassicin, including indole-3-acetonitrile (IAN) and indole-3-carbinol (B1674136) (I3C).[3][4] Given the structural similarities, this family is a promising source for this compound.
Q3: What are the main challenges in extracting this compound from plant tissues?
A3: The primary challenges include the low endogenous concentrations of the compound, potential for degradation during extraction, and the presence of interfering compounds in the plant matrix.[5] Indole compounds can be sensitive to heat, light, and extreme pH, leading to low yields.[6][7]
Q4: Can I use a general plant metabolite extraction protocol for this compound?
A4: While a general protocol can be a starting point, it is crucial to optimize it for this compound. Key considerations include the choice of solvent, temperature, and light conditions to minimize degradation and maximize extraction efficiency. A protocol tailored for a closely related compound like indole-3-acetonitrile is a better starting point.[3]
Q5: What is the best method for quantifying this compound in a plant extract?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of low-abundance metabolites like this compound in complex plant extracts.[8][9] High-performance liquid chromatography (HPLC) with fluorescence or UV detection can also be used, but may be less specific.[4]
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no detectable this compound in the final extract. | Inefficient cell disruption. | Ensure the plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder to maximize surface area for solvent penetration.[3] |
| Suboptimal solvent choice. | Use a polar solvent like methanol (B129727) or a mixture of methanol and water. The optimal solvent ratio may need to be determined empirically.[2] | |
| Insufficient extraction time or temperature. | Increase the extraction time or use methods like sonication to enhance efficiency. However, avoid prolonged exposure to high temperatures to prevent degradation.[3] | |
| Degradation of the target compound during extraction. | Perform extraction at low temperatures (e.g., 4°C) and protect the samples from light by using amber vials or covering glassware with aluminum foil.[6][7] | |
| Incorrect plant material or developmental stage. | The concentration of secondary metabolites can vary with the plant's age and environmental conditions. Ensure you are using the correct plant part at the optimal developmental stage. |
Poor Purity of the Extract
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Presence of many interfering peaks in the chromatogram. | Co-extraction of other plant pigments and lipids. | Include a pre-extraction step with a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) and lipids before the main extraction. | | | Inadequate purification of the crude extract. | Utilize solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to clean up the extract before analytical analysis.[9] | | | Matrix effects in LC-MS analysis. | Dilute the sample or use an internal standard that is structurally similar to this compound to compensate for matrix effects. |
Compound Instability
| Symptom | Possible Cause | Suggested Solution |
| Decreasing concentration of this compound in stored extracts. | Degradation due to improper storage. | Store extracts at -80°C in the dark. Avoid repeated freeze-thaw cycles by aliquoting the extract into smaller volumes.[10] |
| pH-induced degradation. | Ensure the pH of the extraction and storage solvents is maintained within a stable range, typically slightly acidic to neutral (pH 6.0-7.5).[3] | |
| Oxidation of the compound. | Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation. |
Experimental Protocols
Adapted Protocol for this compound Extraction from Brassicaceae
This protocol is adapted from methods for extracting similar indole compounds, such as indole-3-acetonitrile, from cabbage.[3]
1. Sample Preparation:
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Harvest fresh plant material (e.g., leaves of a Brassica species).
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Wash thoroughly with deionized water and pat dry.
-
Flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
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Lyophilize the powdered tissue to remove water.
-
Store the freeze-dried powder at -80°C until extraction.
2. Solvent Extraction:
-
Weigh approximately 200 mg of the freeze-dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of pre-chilled 80% methanol containing 0.1% formic acid (to aid in stability and protonation for LC-MS analysis).
-
Vortex vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 15 minutes at a controlled low temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 1.5 mL of the extraction solvent and combine the supernatants.
3. Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
4. Analytical Quantification (LC-MS/MS):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the compound of interest from other metabolites.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound.
Data Presentation
Solubility of this compound
| Solvent | Solubility |
| DMSO | ~14 mg/mL[10] |
| DMF | ~12.5 mg/mL[10] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL[10] |
Data sourced from Cayman Chemical product information.[10]
Stability of this compound
| Condition | Stability |
| Storage (solid) | ≥ 4 years at -20°C[10] |
| Aqueous Solution | Not recommended for storage for more than one day.[10] |
Data sourced from Cayman Chemical product information.[10]
Visualizations
Caption: Hypothetical pathway for this compound biosynthesis.
References
- 1. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
Technical Support Center: Indole-3-carboxaldehyde Oximes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-3-carboxaldehyde (B46971) oximes, focusing on the prevention of isomerization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and storage of Indole-3-carboxaldehyde oximes.
Issue 1: My Indole-3-carboxaldehyde oxime is isomerizing during synthesis.
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Potential Cause: The reaction conditions, particularly pH, may be promoting the conversion between syn and anti isomers. Acidic conditions are known to facilitate the isomerization of the anti product to the more stable syn product.[1][2]
-
Solution:
-
pH Control: Conduct the oximation reaction under neutral or slightly basic conditions to minimize acid-catalyzed isomerization. This can be achieved by using an appropriate amount of a base like sodium hydroxide (B78521) (NaOH) to neutralize the hydroxylamine (B1172632) hydrochloride salt.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and potentially the isomer ratio. Ethanol (95%) and tetrahydrofuran (B95107) (THF) have been successfully used.[1][3]
-
Temperature Management: Perform the initial reaction at a low temperature (e.g., 0 °C) and then allow it to proceed at room temperature.[3][4]
-
Mechanochemical Synthesis: For a solvent-free approach that can offer high yields and potentially different isomer ratios, consider mechanochemical synthesis by ball milling the aldehyde with hydroxylamine hydrochloride and a base.[2][4][5][6]
-
Issue 2: I am observing isomerization during purification.
-
Potential Cause: The purification method, especially if it involves acidic conditions (e.g., some silica (B1680970) gel chromatography conditions), can induce isomerization.
-
Solution:
-
Neutralize Chromatography System: If using silica gel chromatography, consider pre-treating the silica gel with a suitable base (e.g., triethylamine (B128534) in the eluent) to neutralize acidic sites.
-
Alternative Purification: Explore other purification techniques that avoid acidic conditions, such as recrystallization from a suitable solvent system (e.g., acetone/hexane or dichloromethane/hexane).[4]
-
Preparative TLC/HPLC: For separating isomers, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with appropriate solvent systems can be effective.[7]
-
Issue 3: My stored Indole-3-carboxaldehyde oxime is degrading or isomerizing over time.
-
Potential Cause: Improper storage conditions, such as exposure to light, heat, or acidic contaminants, can lead to degradation or isomerization. The stability of isomers can also differ, with the syn isomer of unsubstituted indole-3-carboxaldehyde oxime being more stable.[1]
-
Solution:
-
Storage Conditions: Store the purified oxime in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial.
-
pH of Stored Material: Ensure the final product is free from acidic residues from the synthesis or purification steps.
-
Monitor Purity: Periodically check the purity and isomeric ratio of the stored compound using techniques like NMR or HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the syn and anti isomers of Indole-3-carboxaldehyde oxime?
A1: The syn and anti isomers (also referred to as Z and E isomers) are geometric isomers that arise from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The orientation of the hydroxyl (-OH) group relative to the indole (B1671886) ring determines whether the isomer is syn or anti. These isomers can have different physical and spectroscopic properties.[1][4]
Q2: Which factors promote the isomerization of Indole-3-carboxaldehyde oximes?
A2: The primary factor promoting isomerization is the presence of acid.[1][2] Acidic conditions can catalyze the interconversion between the syn and anti forms. Other factors that may influence the isomeric ratio include the solvent, reaction temperature, and the presence of substituents on the indole nitrogen.[1][4] For instance, N-substituted indole-3-carboxaldehyde oximes with electron-donating groups can undergo isomerization under acidic conditions.[2][4][5]
Q3: How can I detect and quantify the isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying syn and anti isomers. The chemical shifts of the protons, particularly the proton of the C=N-OH group and the protons on the indole ring, will differ between the two isomers.[1][4] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers.
Q4: Is one isomer generally more stable than the other?
A4: For unsubstituted Indole-3-carboxaldehyde oxime, the syn isomer is generally found to be more stable.[1] However, for N-substituted derivatives, the relative stability can vary. In some cases, both syn and anti isomers can be isolated.[1]
Data Presentation
Table 1: Synthesis Conditions for Indole-3-carboxaldehyde Oxime
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₂OH·HCl, aq. NaOH | 95% EtOH | 0–27 | 2 | 89.07 | [1][3] |
| NH₂OH·HCl, aq. NaOH | THF | 0–27 | 4.25 | 68.93 | [1][3] |
| NH₂OH·HCl, NaOH (mechanochemical) | Solvent-free | Room Temp. | 0.33 | ~95 | [4] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine (syn isomer)
This protocol is adapted from literature procedures for the synthesis of the more stable syn isomer.[1]
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Dissolve Reactants: In a round-bottom flask, dissolve 1H-indole-3-carbaldehyde in 95% ethanol. In a separate container, dissolve hydroxylamine hydrochloride (5 equivalents) and sodium hydroxide (5 equivalents) in water.
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Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Add the hydroxylamine hydrochloride and sodium hydroxide solution dropwise to the aldehyde solution with stirring.
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Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization to obtain the syn isomer.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Indole-3-amidoxime Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-3-amidoxime and encountering issues during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
The expected monoisotopic mass of this compound (C₉H₉N₃O) is approximately 175.0746 g/mol . In positive ion mode mass spectrometry, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 176.0824.
Q2: What are the typical ionization techniques used for analyzing this compound?
Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be used. ESI is a soft ionization technique suitable for observing the intact molecular ion, while EI is a harder ionization method that will lead to more extensive fragmentation. The choice of ionization will depend on the analytical goal.[1]
Q3: What are the major fragmentation patterns observed for indole (B1671886) derivatives?
Studies on various indole derivatives reveal common fragmentation pathways. Under Electron Impact (EI) mass spectrometry, a characteristic fragmentation involves the loss of HCN (27 Da) from the indole ring.[2][3] In Electrospray Ionization (ESI) with collision-induced dissociation (CID), fragmentation often involves cleavages of the side chains attached to the indole core.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Poor Signal Intensity | - Sample concentration is too low or too high.[1] - Inefficient ionization.[1] - Instrument not properly tuned or calibrated.[1] - Clogged flow path or dirty ion source.[6][7] | - Optimize sample concentration. - Experiment with different ionization sources (e.g., ESI, APCI) and parameters.[1] - Perform regular tuning and mass calibration of the instrument.[1] - Clean the ion source and check for blockages in the sample introduction line.[6][7] |
| Inaccurate Mass Measurement | - Incorrect or outdated mass calibration.[1] - Instrument drift.[1] - High chemical background or interfering ions. | - Perform a fresh mass calibration using an appropriate standard.[1] - Allow the instrument to stabilize before analysis. - Ensure the use of high-purity solvents and check for sources of contamination. |
| Unexpected Fragmentation Pattern | - In-source fragmentation. - Contaminants in the sample or solvent. - Incorrect collision energy settings in MS/MS experiments. | - Lower the ion source voltages or temperatures to reduce in-source fragmentation. - Analyze a solvent blank to identify potential contaminants.[7] - Optimize collision energy to achieve the desired fragmentation. |
| No Peaks in Chromatogram | - Issue with the sample introduction system (e.g., autosampler, syringe).[8] - Problem with the detector.[8] - Leak in the system.[8] | - Verify that the autosampler is functioning correctly and the syringe is drawing and injecting the sample.[8] - Check the detector settings and ensure it is operational.[8] - Perform a leak check of the entire system.[8] |
| High Background Noise | - Contaminated solvents or reagents. - Leaks in the gas supply or system.[7] - Dirty ion source or mass analyzer. | - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. - Check all gas connections for leaks.[7] - Perform a thorough cleaning of the ion source and other relevant components as per the manufacturer's guidelines.[7] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is predicted to involve characteristic losses from both the amidoxime (B1450833) side chain and the indole core. The following diagram illustrates a plausible fragmentation pathway under positive ion ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: Mass Spectrometry Analysis
The following provides a general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
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Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
MS/MS Fragmentation: For tandem mass spectrometry, select the precursor ion (m/z 176.1) and apply a collision energy of 10-30 eV to induce fragmentation.
Note: These are general guidelines. The optimal conditions may vary depending on the specific instrumentation used. Regular instrument calibration and tuning are crucial for obtaining accurate and reproducible results.[1]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 4. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. gentechscientific.com [gentechscientific.com]
Technical Support Center: Purification of Indole-3-amidoxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of indole-3-amidoxime by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My this compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system like ethyl acetate (B1210297).
Possible Cause: this compound is a polar compound and may be strongly adsorbing to the acidic silica (B1680970) gel stationary phase.
Solution:
-
Increase Mobile Phase Polarity: Add a small amount of methanol (B129727) (e.g., 1-10%) to your ethyl acetate mobile phase to increase its eluting strength.[1]
-
Use a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonia (B1221849) (typically 0.1-1%) to your mobile phase. This can help to reduce strong interactions between your compound and the stationary phase.
Q2: The purified fractions of my this compound show two closely running spots on the TLC plate.
Possible Cause: this compound, like other indole (B1671886) oxime derivatives, may exist as syn and anti isomers, which can sometimes be separated by silica gel chromatography.[2] It is also possible that one of these is a degradation product if the compound is unstable on silica.
Solution:
-
Isomer Co-elution: If the two spots are isomers, it may be acceptable to combine the fractions if the presence of both isomers does not interfere with subsequent steps.
-
Optimize Separation: To attempt separation of the isomers, you can try using a longer column for better resolution or a shallower gradient during elution.
-
Check for Degradation: To determine if one of the spots is a degradation product, you can perform a 2D TLC. Spot the crude mixture in one corner of a TLC plate, run the plate in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that the compound may be degrading on the silica gel.
Q3: My this compound is streaking or "tailing" on the column, leading to poor separation and broad fractions.
Possible Causes:
-
Strong Interaction with Silica: The basic nitrogen atoms in this compound can interact strongly with the acidic silanol (B1196071) groups on the silica gel.
-
Column Overload: You may have loaded too much crude material onto the column for its size.
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak.
Solutions:
-
Add a Basic Modifier: As mentioned in Q1, adding a small amount of triethylamine or ammonia to the eluent can significantly improve peak shape.
-
Reduce Sample Load: As a general rule, aim for a silica-to-sample ratio of at least 50:1 by weight for good separation.
-
Dry Loading: If your compound has poor solubility in the mobile phase, "dry loading" is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.
Q4: I am not recovering my this compound from the column, or the recovery is very low.
Possible Causes:
-
Compound Degradation: The compound may be unstable on the silica gel.
-
Irreversible Adsorption: The compound may be too polar and is irreversibly sticking to the column.
Solutions:
-
Test for Stability: Before running a large-scale column, test the stability of your compound on silica gel using the 2D TLC method described in Q2.
-
Use an Alternative Stationary Phase: If instability is confirmed, consider using a less acidic stationary phase like neutral alumina.
-
Increase Mobile Phase Polarity Drastically: At the end of your run, you can try flushing the column with a very polar solvent, such as 10-20% methanol in dichloromethane (B109758) or even 100% methanol, to elute any highly retained compounds.
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18 or C8 stationary phase with a polar mobile phase (e.g., water/methanol or water/acetonitrile, often with a modifier like 0.1% trifluoroacetic acid) can be a good alternative.[3]
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for the purification of this compound on a silica gel column?
A: A gradient of 0-10% methanol in ethyl acetate is a good starting point for the elution of this compound from a silica gel column.[1] You can start with pure ethyl acetate and gradually increase the percentage of methanol.
Q: How can I determine the best solvent system for my column?
A: The best way to determine an appropriate solvent system is by using thin-layer chromatography (TLC). Test various solvent mixtures to find one that gives your this compound a retention factor (Rf) value of approximately 0.2-0.4.
Q: What is the recommended method for loading my sample onto the column?
A: For best results, dissolve your crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, dry loading is the preferred method.
Q: How can I monitor the progress of my column chromatography?
A: Collect fractions of the eluent and analyze them by TLC. Spot each fraction on a TLC plate, develop the plate in your chosen solvent system, and visualize the spots (e.g., under a UV lamp). Combine the fractions that contain your pure product.[3]
Q: Is this compound stable?
A: this compound is generally stable when stored as a solid at -20°C. However, it can be susceptible to degradation on acidic silica gel. It is always a good practice to use the purified compound promptly or store it under appropriate conditions.
Experimental Protocol: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound using normal-phase column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Ethyl acetate
-
Methanol
-
Triethylamine (optional, as a modifier)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of methanol in ethyl acetate) to find the optimal mobile phase that provides an Rf value of ~0.2-0.4 for the product.
3. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Clamp the column vertically and fill it about halfway with the initial, least polar eluting solvent (e.g., pure ethyl acetate).
-
Prepare a slurry of silica gel in the same solvent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Open the stopcock to allow some solvent to drain, letting the silica gel settle into a uniform bed. The solvent level should always remain above the silica bed.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Begin elution with the starting solvent system determined by TLC (e.g., ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10%).[1]
-
Collect the eluate in fractions.
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel | Standard grade, 230-400 mesh for flash chromatography is typical. |
| Mobile Phase | 0-10% Methanol in Ethyl Acetate | A gradient elution is recommended for optimal separation.[1] |
| Recommended Rf | ~0.2 - 0.4 | Determined by TLC to select the starting mobile phase polarity. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (optional) | Can be added to the mobile phase to reduce peak tailing. |
Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Metabolic Analysis of Indole-3-amidoxime
Welcome to the technical support center for the metabolic analysis of Indole-3-amidoxime. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary metabolic relevance?
A1: this compound (N-hydroxy-1H-indole-3-carboximidamide) is a derivative of an indole, often used as a synthetic intermediate in pharmaceutical development.[1][2] From a metabolic standpoint, its most significant role is that of a potential prodrug. Amidoximes are N-hydroxylated compounds that can be metabolized in vivo back to their corresponding amidine counterparts.[3][4] This bioconversion is a critical consideration in pharmacokinetic and pharmacodynamic studies.
Q2: What is the primary metabolic pathway for this compound?
A2: The principal metabolic pathway for amidoximes is enzymatic reduction to the corresponding amidine (in this case, Indole-3-amidine).[3] This reaction is catalyzed by an enzyme system in the liver involving cytochrome b5, its reductase, and a cytochrome P450 enzyme.[3] A secondary metabolic pathway can be O-glucuronidation, where a glucuronic acid moiety is attached to the oxygen of the oxime group, facilitated by UDP-glucuronosyltransferases (UGTs), such as UGT1A9.[5]
Q3: What are the major challenges and stability concerns in the analysis of this compound?
A3: The primary challenges in analyzing this compound are related to its chemical stability, particularly in aqueous solutions. It is sparingly soluble in aqueous buffers, and solutions are not recommended to be stored for more than one day.[6] The compound is more stable when stored at low temperatures (-20°C) as a solid or in organic solvents like DMSO and DMF.[1][6] During analysis, researchers must be mindful of potential degradation and the metabolic conversion to and from the corresponding amidine.
Q4: Which solvents are recommended for preparing stock and working solutions of this compound?
A4: For stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended due to higher solubility.[1][6] For aqueous working solutions required for biological assays or as LC-MS standards, it is advised to first dissolve the compound in DMSO and then perform a serial dilution with the aqueous buffer (e.g., PBS) to the final desired concentration.[6] These aqueous solutions should be prepared fresh before use.
Quantitative Data Summary
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | N-hydroxy-1H-indole-3-carboximidamide | [1] |
| CAS Number | 95649-37-9 | [1] |
| Molecular Formula | C₉H₉N₃O | [1] |
| Formula Weight | 175.2 g/mol | [1] |
| Purity | ≥97% | [1] |
| Formulation | Crystalline solid | [1] |
Table 2: Solubility and Storage Information for this compound
| Solvent / Condition | Solubility / Stability | Reference |
| DMSO | ~14 mg/mL | [6] |
| DMF | ~12.5 mg/mL | [6] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [6] |
| Solid Storage | ≥ 4 years at -20°C | [1] |
| Aqueous Solution Storage | Not recommended for more than one day | [6] |
| Stock Solution (-20°C) | Stable for at least 1 month | [2] |
| Stock Solution (-80°C) | Stable for up to 6 months | [2] |
Metabolic and Experimental Workflow Diagrams
The following diagrams illustrate the key metabolic pathway and a general workflow for the analysis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the metabolic analysis of this compound.
Q: Why am I observing a low or no signal for my this compound standard or sample?
A: Low signal intensity is a common issue that can be attributed to analyte instability, suboptimal instrument parameters, or issues with sample preparation.
-
Analyte Instability: this compound is unstable in aqueous solutions.[6] Ensure that all standards and samples are prepared fresh and kept cold (4°C) during the preparation process. Avoid storing aqueous solutions.
-
Suboptimal MS Parameters: The mass spectrometer settings must be optimized for this compound. Infuse a fresh, pure standard to optimize parameters like collision energy and fragmentor voltage. Test both positive and negative electrospray ionization (ESI) modes to determine the optimal setting.
-
Poor Extraction Recovery: Your extraction method may not be efficient. Assess the recovery of your procedure by comparing the signal of a spiked-in standard in the matrix to a standard in a clean solvent. Consider testing different extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]
Q: My quantitative results are inconsistent and show poor reproducibility. How can I improve this?
A: Poor reproducibility often stems from sample degradation, variability in sample preparation, or matrix effects.
-
Ensure Sample Stability: As previously mentioned, this compound is not stable in aqueous solutions for extended periods.[6] All samples, including calibration standards and QCs, should be handled identically and analyzed promptly after preparation. Keep samples on ice or in a cooled autosampler.
-
Use an Internal Standard: The most effective way to correct for variability in sample preparation and matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C- or Deuterium-labeled this compound). If unavailable, a structurally similar compound can be used, but this is less ideal.
-
Standardize Protocols: Ensure your sample preparation protocol is followed precisely for every sample. Use calibrated pipettes and consistent vortexing and centrifugation times.
-
Matrix-Matched Calibration: To account for matrix effects, prepare your calibration standards in the same blank biological matrix (e.g., plasma, tissue homogenate) as your unknown samples.[8]
Q: I am observing unexpected peaks in my chromatogram. What could they be?
A: Unexpected peaks could be degradation products, metabolites, or isomers.
-
Metabolites: The most likely metabolite is Indole-3-amidine , the reduced form of this compound.[3] You may also detect the O-glucuronide conjugate.[5] It is advisable to obtain a standard for Indole-3-amidine to confirm its presence.
-
Degradation Products: Due to the potential instability of the amidoxime functional group, you may be observing hydrolysis or other degradation products. This is more likely if samples were not handled properly (e.g., left at room temperature, stored in aqueous solution).
-
Syn/Anti Isomers: Oximes can exist as syn and anti isomers.[9][10] It is possible that you are observing chromatographic separation of these two forms, which may or may not interconvert depending on the solvent, pH, and temperature.
Experimental Protocols
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework. Optimization of extraction, chromatography, and mass spectrometry parameters for your specific instrumentation and application is essential.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available
-
LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water
-
Formic acid (FA)
-
Control (blank) plasma
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in DMSO. Store at -80°C.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in a 50:50 ACN:water mixture.
-
Calibration Standards: Spike blank plasma with working solutions to create a calibration curve (e.g., 1-1000 ng/mL).
-
Sample Preparation: a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of IS working solution. c. Perform protein precipitation by adding 200 µL of ice-cold ACN. d. Vortex vigorously for 1 minute. e. Centrifuge at >12,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). h. Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions (Example)
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometer Conditions (Example)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions (to be optimized):
-
This compound: Precursor ion [M+H]⁺ m/z 176.1 -> Product ions (e.g., m/z 159.1, 132.1).
-
Indole-3-amidine (Metabolite): Precursor ion [M+H]⁺ m/z 160.1 -> Product ions (e.g., m/z 143.1, 116.1).
-
-
Key Parameters: Optimize gas temperatures, gas flows, capillary voltage, and collision energy for maximum signal intensity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]
Technical Support Center: Indole-3-Amidoxime in Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays that may be impacted by the presence of indole-3-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C₉H₉N₃O.[1][] It is often used as a synthetic intermediate in the development of pharmaceuticals.[3][4] Its structure features an indole (B1671886) core, which is also found in many biologically active molecules.
Q2: Why might this compound cause cross-reactivity in my immunoassay?
Cross-reactivity in an immunoassay occurs when an antibody binds to a molecule that is structurally similar to the target analyte.[5][6] this compound shares the indole scaffold with naturally occurring molecules like tryptophan, serotonin, and the plant hormone indole-3-acetic acid. If your immunoassay is designed to detect one of these or a similar indole-containing compound, the antibodies may also recognize and bind to this compound, leading to inaccurate results.
Q3: What are the consequences of cross-reactivity with this compound?
Q4: How can I determine if my immunoassay is cross-reacting with this compound?
The most direct method to assess cross-reactivity is to perform a competitive ELISA.[5] This involves testing the ability of this compound to compete with the target analyte for binding to the specific antibody. A significant reduction in signal in the presence of this compound indicates cross-reactivity.
Troubleshooting Guide
Issue: Unexpectedly high signal or false-positive results in my immunoassay.
This could be due to the presence of a cross-reacting substance like this compound in your samples. Follow these steps to diagnose and mitigate the issue:
Step 1: Identify Potential Cross-Reactants
Review the chemical structures of all compounds present in your sample matrix. Identify any molecules that are structurally similar to your target analyte, paying close attention to those containing an indole ring or a similar chemical moiety.
Step 2: Perform a Cross-Reactivity Assessment (Competitive ELISA)
Conduct a competitive ELISA to quantify the extent of cross-reactivity. This will help you determine the concentration at which this compound significantly interferes with your assay.
Step 3: Mitigate Cross-Reactivity
If significant cross-reactivity is confirmed, consider the following strategies:
-
Sample Purification: Employ techniques such as Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to remove this compound and other interfering compounds from your samples before running the immunoassay.
-
Antibody Specificity: If you are developing a new assay, screen for and select monoclonal antibodies with higher specificity for your target analyte that show minimal recognition of this compound.[7]
-
Assay Optimization: Adjusting assay conditions such as buffer composition, pH, and incubation temperature can sometimes help to minimize non-specific binding and enhance antibody specificity.
-
Data Correction: If the concentration of this compound in your samples is known, it may be possible to create a standard curve for the cross-reactant and mathematically correct your results. However, this approach should be used with caution and validated thoroughly.
Data Presentation
Table 1: Hypothetical Cross-Reactivity of an Anti-Indole-3-Acetic Acid (IAA) Antibody with this compound and Other Structurally Related Compounds.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody and assay conditions.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Indole-3-Acetic Acid (IAA) | Indole ring with a carboxymethyl side chain at position 3 | 10 | 100% |
| This compound | Indole ring with an amidoxime (B1450833) group at position 3 | 250 | 4% |
| Tryptophan | Indole ring with an alanine (B10760859) side chain at position 3 | 800 | 1.25% |
| Serotonin | Indole ring with a hydroxyl group at position 5 and an ethylamine (B1201723) side chain at position 3 | >10,000 | <0.1% |
| Indole | Indole ring | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Cross-Reactivity
This protocol outlines the steps to determine the cross-reactivity of a potential interfering compound, such as this compound, in an immunoassay for a target analyte (e.g., Indole-3-Acetic Acid).
Materials:
-
Microtiter plate pre-coated with the target analyte conjugated to a carrier protein (e.g., IAA-BSA).
-
Standard solution of the target analyte.
-
Solutions of potential cross-reactants (e.g., this compound) at various concentrations.
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Assay buffer.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the target analyte standard and each potential cross-reactant in the assay buffer.
-
Competitive Reaction:
-
To separate tubes, add 50 µL of each dilution of the standard or potential cross-reactant.
-
Add 50 µL of the diluted primary antibody to each tube.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding in solution.
-
-
Plate Incubation:
-
Transfer 100 µL of the mixture from each tube to the wells of the pre-coated microtiter plate.
-
Incubate for 1-2 hours at room temperature. During this time, the unbound primary antibody will bind to the coated antigen.
-
-
Washing:
-
Discard the contents of the wells.
-
Wash the plate 3-5 times with 200 µL of wash buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Washing: Repeat the washing step as described in step 4.
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target analyte standard and each of the tested compounds.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the formula provided in the Data Presentation section.
-
Visualizations
Caption: Potential signaling pathways influenced by indole compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Preventing degradation of Indole-3-amidoxime during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-3-amidoxime. The information provided is intended to help prevent degradation of the compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is expected to be stable for at least two to four years.[1][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared by dissolving this compound in organic solvents such as DMSO or DMF.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1] For short-term storage of solutions, -20°C is recommended for up to one month, and for longer-term storage, -80°C is suitable for up to six months.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[4]
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous buffers.[1] If you need to prepare an aqueous solution, it is best to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.[1]
Q4: What are the main degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, indole (B1671886) derivatives, in general, are susceptible to degradation through hydrolysis (acidic and basic conditions), oxidation, and photolysis.[5] The amidoxime (B1450833) functional group can also be sensitive to these conditions.
Q5: What are the potential degradation products of this compound?
A5: Specific degradation products for this compound have not been definitively identified in the available literature. However, based on the degradation of similar indole compounds, potential degradation products could include indole-3-carboxamide, indole-3-carboxylic acid, and various oxidized or hydrolyzed derivatives.[6]
Troubleshooting Guides
Problem 1: Loss of biological activity or inconsistent experimental results.
-
Possible Cause: Degradation of this compound in stock solutions or during experiments.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Check Storage of Stock: Verify that your stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Minimize Freeze-Thaw Cycles: Use aliquoted stock solutions to avoid repeated freezing and thawing.
-
Evaluate Experimental Conditions: Assess if the pH, temperature, or light exposure during your experiment could be contributing to degradation.
-
Problem 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Presence of degradation products in your sample.
-
Troubleshooting Steps:
-
Run a Fresh Standard: Analyze a freshly prepared solution of this compound to confirm the retention time of the parent compound.
-
Review Sample Preparation: Ensure that the sample was not exposed to harsh conditions (e.g., strong acids/bases, high temperatures, prolonged light) during preparation.
-
Perform a Forced Degradation Study: To tentatively identify degradation peaks, you can perform a forced degradation study (see Experimental Protocols section) on a sample of this compound and compare the chromatograms.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid | -20°C | ≥ 2-4 years | [1][3] |
| Solution in DMSO/DMF | -20°C | Up to 1 month | [2][4] |
| Solution in DMSO/DMF | -80°C | Up to 6 months | [2][4] |
| Aqueous Solution | 4°C | Not more than 1 day | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility (approx.) | Citations |
| DMSO | 14 mg/mL | [1] |
| DMF | 12.5 mg/mL | [1] |
| 1:10 DMSO:PBS (pH 7.2) | 0.1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in an oven at 60°C for 48 hours.
-
Prepare a 0.5 mg/mL solution of the heat-stressed solid in methanol.
-
-
Photolytic Degradation:
-
Expose a 0.5 mg/mL solution of this compound in methanol to a photostability chamber with UV and visible light for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Compare the chromatograms to identify degradation products and determine the percentage of degradation.
-
Protocol 2: Example of a Stability-Indicating HPLC Method for Indole Derivatives
This is a general HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 280 nm, or Mass Spectrometry (MS) for identification of degradation products.
-
Column Temperature: 30°C
Mandatory Visualizations
Signaling Pathway
This compound and its derivatives have been investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a significant role in tumor immune escape.[7][8][9]
Caption: The IDO1 signaling pathway in the tumor microenvironment and its inhibition.
Experimental Workflow
Caption: Experimental workflow for a forced degradation study of this compound.
Logical Relationship
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 7. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 9. fortislife.com [fortislife.com]
Technical Support Center: Indole-3-Amidoxime Experiments with Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-3-amidoxime and plant extracts.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound with plant extracts.
Problem: Low or No Recovery of this compound from Plant Extracts
| Possible Cause | Suggested Solution |
| Degradation during Extraction | Amidoximes can be unstable in aqueous solutions. Minimize the time the extract spends in aqueous buffers. Consider using organic solvents for extraction where possible. This compound is soluble in DMSO and DMF.[1][2] |
| Enzymatic Degradation | Plant extracts contain various enzymes that may metabolize this compound. Consider heat-inactivating the extract immediately after homogenization or using extraction buffers containing enzyme inhibitors. |
| Poor Solubility | This compound has low solubility in aqueous buffers (approximately 0.1 mg/ml in a 1:10 DMSO:PBS solution).[1][2] Ensure the concentration in your experiment does not exceed its solubility limit. For aqueous solutions, first dissolve in DMSO and then dilute with the buffer.[1] |
| Adsorption to Labware | Indole (B1671886) compounds can adsorb to certain plastics. Use glass or low-retention plasticware wherever possible. |
Problem: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
| Possible Cause | Suggested Solution |
| Conversion to Indole-3-acetic acid (IAA) | Plant enzymes may convert this compound to other indole compounds like IAA.[3][4] Analyze for the presence of IAA and other known auxin metabolites. |
| Isomerization | Amidoximes can exist as isomers.[5] Changes in pH or temperature during extraction or analysis could lead to isomerization, resulting in multiple peaks. |
| Reaction with Plant Metabolites | The plant extract is a complex mixture. This compound may react with endogenous compounds in the extract to form new adducts. |
| Solvent Effects | The choice of solvent can impact the stability and reactivity of this compound. Ensure that the solvents used are compatible and of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in storage and in solution?
A1: As a crystalline solid, this compound is stable for at least two years when stored at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1] For long-term storage in solution, use an organic solvent like DMSO or DMF and store at -20°C or below.
Q2: What are the solubility properties of this compound?
A2: this compound is soluble in organic solvents such as DMSO (approx. 14 mg/ml) and dimethyl formamide (B127407) (DMF) (approx. 12.5 mg/ml).[1][2] It is sparingly soluble in aqueous buffers.[1]
Q3: Can I autoclave my solutions containing this compound?
A3: It is not recommended to autoclave solutions containing this compound as the high temperatures can lead to degradation. For sterilization, it is better to filter-sterilize the solution through a 0.22 µm filter.
Q4: Are there known enzymatic pathways in plants that could interfere with my experiment?
A4: Yes, plants have complex metabolic pathways for indole compounds, which are involved in auxin biosynthesis and metabolism.[6][7] Enzymes like amidases or nitrilases could potentially act on this compound.[6] Additionally, peroxidases present in plant extracts can degrade indole compounds.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 14 mg/ml[1][2] |
| DMF | 12.5 mg/ml[1][2] |
| 1:10 DMSO:PBS (pH 7.2) | 0.1 mg/ml[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Amidoxime Formation
This protocol is a general method for the synthesis of amidoximes from a cyano indole precursor.
-
Add the cyano indole (1 equivalent), hydroxylamine (B1172632) hydrochloride (3 equivalents), and triethylamine (B128534) (3 equivalents) to a round-bottom flask containing ethanol.
-
Heat the reaction mixture to 80°C for 12 hours or until the reaction is complete as monitored by TLC.
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by silica (B1680970) gel column chromatography.[8]
Protocol 2: Extraction of Indolic Compounds from Plant Tissue
This is a general protocol for the extraction of indoles from plant material.
-
Grind plant tissue in 1 mM HCl.
-
Acidify protein extracts to pH 3.0 with 1 M HCl.
-
Add ethyl acetate (B1210297), vortex, and centrifuge.
-
Place the tubes at -20°C overnight to allow phases to separate.
-
Filter the upper ethyl acetate layer, evaporate, and redissolve the residue in methanol.
-
For further purification, the concentrated filtrate can be loaded onto silica gel TLC plates.[9]
Visualizations
Caption: Experimental workflow for analyzing this compound in plant extracts and potential points of artifact introduction.
Caption: Potential degradation and conversion pathways of this compound in plant extracts leading to artifactual signals.
Caption: A decision tree for troubleshooting common issues in this compound experiments with plant extracts.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. caymanchem.com [caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Biosynthesis of Indole-3-acetic Acid in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. In Planta Production of Indole-3-Acetic Acid by Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amidoxime Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for amidoxime (B1450833) formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of amidoximes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.2. Decomposition of hydroxylamine (B1172632).3. Unsuitable reaction temperature.4. Steric hindrance in the nitrile substrate. | 1. Increase reaction time and/or temperature.[1] 2. Use a fresh source of hydroxylamine.[1] 3. Optimize the reaction temperature; heating to 60-80°C or reflux is often effective.[1][2] 4. Use a larger excess of hydroxylamine.[1] |
| Reaction is Too Slow | 1. Low reaction temperature.2. Low reactivity of the nitrile (e.g., aliphatic nitriles). | 1. Increase the temperature to reflux.[1] 2. Employ microwave or ultrasonic irradiation to accelerate the reaction.[1][2] |
| Formation of Amide Side Product | 1. Reaction with aromatic nitriles containing electron-withdrawing groups.[1][3] 2. Reaction mechanism favoring attack by the oxygen atom of hydroxylamine. | 1. The use of specific ionic liquids (imidazolium, phosphonium, and quaternary ammonium-based) can eliminate amide formation.[1][4] 2. Consider an alternative synthesis route, such as converting the nitrile to a thioamide first, then reacting with hydroxylamine.[3] |
| Difficulty in Product Isolation/Purification | 1. The product is highly soluble in the reaction solvent.2. Presence of unreacted starting materials or side products with similar polarity.3. Oily or non-crystalline product. | 1. After the reaction, cool the mixture to check for precipitation. If none, remove the solvent under reduced pressure and attempt crystallization from a different solvent.[1] 2. Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate (B1210297)/n-hexane or petroleum ether).[1][5] 3. Attempt to form a salt of the amidoxime to facilitate crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing amidoximes?
A1: The most widely used method is the reaction of a nitrile with hydroxylamine.[1] This is typically carried out using hydroxylamine hydrochloride with a base like sodium carbonate or triethylamine (B128534) in a protic solvent such as ethanol (B145695) or methanol.[1][2] An alternative is using an aqueous solution of hydroxylamine, which often doesn't require a separate base.[1][2]
Q2: How can I improve the reaction rate and yield if my reaction is slow or conversion is low?
A2: To improve the reaction rate and yield, you can try the following:
-
Increase Temperature: Heating the reaction, often to reflux, can significantly shorten the reaction time.[1]
-
Use Excess Reagents: For less reactive nitriles, using an excess of hydroxylamine can help drive the reaction to completion.[1][2]
-
Alternative Energy Sources: Microwave or ultrasonic irradiation has been shown to accelerate the reaction, leading to shorter reaction times and higher yields.[1][2]
-
Solvent Choice: While alcohols are common, ionic liquids have been reported to decrease reaction times in some cases.[1]
Q3: I'm observing a significant amount of amide as a side product. How can I minimize its formation?
A3: Amide formation is a known side reaction, especially with aromatic nitriles that have electron-withdrawing groups.[1][3] To suppress this, you can:
-
Modify Reaction Conditions: The choice of base and solvent can impact the product distribution. Using certain ionic liquids has been reported to eliminate the formation of the amide side product.[1][4]
-
Consider an Alternative Synthesis Route: In cases where amide formation is persistent, converting the nitrile to a thioamide followed by reaction with hydroxylamine can be an effective alternative.[3]
Q4: What are the recommended methods for purifying amidoximes?
A4: Purification can typically be achieved through:
-
Recrystallization: Suitable solvents include ethanol, water, or mixtures like ethyl acetate/hexane.[1]
-
Column Chromatography: Silica (B1680970) gel column chromatography is often used. A common mobile phase is a mixture of ethyl acetate and n-hexane or petroleum ether.[5]
Q5: How can I monitor the progress of my amidoxime formation reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Experimental Protocols
Protocol 1: Synthesis of Amidoximes using Hydroxylamine Hydrochloride
Reaction Setup:
-
To a solution of the nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).[1]
Reaction Execution:
-
Stir the mixture at room temperature or heat to reflux (typically 60-80°C).[1]
-
Monitor the reaction progress using TLC or LC-MS. Reaction times can range from 1 to 48 hours depending on the substrate.[1][2]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or ethyl acetate/hexane mixtures) or by silica gel column chromatography.[1]
Protocol 2: Synthesis of Amidoximes using Aqueous Hydroxylamine
Reaction Setup:
-
In a flask equipped with a magnetic stirrer, add a 50% by weight aqueous solution of hydroxylamine to the nitrile (e.g., for acetamidoxime, 90 mL of 50% aq. hydroxylamine to 45 mL of acetonitrile).[6]
Reaction Execution:
-
Stir the mixture at 25°C for 24 hours. For some substrates, crystalline product will precipitate out of the solution.[6]
Work-up and Purification:
-
Filter the crystalline product.[6]
-
Wash the product with a non-polar solvent like perfluorohexane.[6]
-
The product can be further purified by recrystallization.[6]
Data Presentation
Table 1: Summary of Reaction Conditions for Amidoxime Synthesis
| Parameter | Condition | Notes |
| Reactants | Nitrile, Hydroxylamine (or Hydroxylamine HCl) | Hydroxylamine is often used in excess (1.5-10 eq).[1][7] |
| Base | Sodium carbonate, Triethylamine, Potassium tert-butoxide | Typically 2.0 eq or more when using hydroxylamine HCl.[1][2][7] Not required with aqueous hydroxylamine.[2] |
| Solvent | Ethanol, Methanol, Water, DMSO | Alcohols are most common.[1][2] |
| Temperature | Room Temperature to Reflux (60-80°C) | Higher temperatures increase the reaction rate.[1][2] |
| Reaction Time | 1 - 48 hours | Highly dependent on the substrate and reaction conditions.[1][2] |
| Alternative Energy | Microwave, Ultrasonic Irradiation | Can significantly reduce reaction times.[1][2] |
Visualizations
Caption: Experimental workflow for a typical amidoxime synthesis.
Caption: General reaction pathway for amidoxime formation from a nitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Membrane Permeability of Indole Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the membrane permeability of indole (B1671886) conjugates.
Troubleshooting Guides
Issue: Low Apparent Permeability (Papp) of an Indole Conjugate in a Caco-2 Assay
Low permeability in a Caco-2 assay is a common hurdle. The following guide provides a systematic approach to identifying and addressing the potential causes.
Potential Cause 1: Poor Aqueous Solubility Many indole conjugates are lipophilic and may have limited solubility in aqueous assay buffers, leading to an underestimation of permeability.[1]
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer.
-
Formulation Adjustment: If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability) or formulating the compound with solubility enhancers.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can improve solubility.
-
Potential Cause 2: Active Efflux by Transmembrane Transporters The indole conjugate may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[2]
-
Troubleshooting Steps:
-
Bidirectional Permeability Assay: Perform the Caco-2 assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[3]
-
Use of Inhibitors: Co-incubate the indole conjugate with a known efflux pump inhibitor, such as verapamil (B1683045) for P-gp.[1][2] A significant increase in the A-B permeability in the presence of the inhibitor confirms that the compound is an efflux substrate.[1]
-
Potential Cause 3: Low Compound Recovery Poor recovery of the compound can result from non-specific binding to the assay plate or accumulation within the cell monolayer.[1]
-
Troubleshooting Steps:
-
Mass Balance Calculation: Calculate the percent recovery to ensure it is within an acceptable range (typically >70%).[1]
-
Reduce Non-specific Binding: For highly lipophilic compounds, consider adding a small amount of a non-ionic surfactant like Polysorbate 80 to the donor compartment or using low-binding plates.[1]
-
Investigate Lysosomal Trapping: For basic compounds, lysosomal trapping can be a cause of low recovery. This can be investigated using inhibitors of lysosomal acidification.[1]
-
Potential Cause 4: Compromised Caco-2 Monolayer Integrity A non-confluent or leaky cell monolayer can lead to artificially high permeability due to paracellular leakage.[1]
-
Troubleshooting Steps:
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment. TEER values should be within the established range for your laboratory (e.g., >250 Ω·cm²).[1][3]
-
Paracellular Marker: Include a low-permeability paracellular marker, such as Lucifer Yellow, in your assay. High transport of this marker indicates a leaky monolayer.[1]
-
Optimize Cell Culture Conditions: Ensure optimal cell seeding density and culture time (typically 21 days) for proper differentiation and monolayer formation.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I proactively improve the cell permeability of my lead indole conjugate?
A1: Several strategies can be employed to enhance the cell permeability of promising indole conjugates:
-
Prodrug Approach: This involves chemically modifying the indole conjugate to create a more permeable "prodrug" that is converted back to the active parent drug within the cell.[1] For instance, masking polar functional groups like carboxylic acids through esterification can increase lipophilicity and passive diffusion.[1][2]
-
Nanoparticle-based Drug Delivery: Encapsulating the indole conjugate in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across the cell membrane.[1]
-
Lipid-Based Formulations: Formulating the compound in lipid-based systems like nanoemulsions can enhance permeability.[1]
-
Structural Modification: Recent advancements in indole chemistry, such as copper-catalyzed C5 alkylation, allow for precise structural modifications that can be used to optimize drug-like properties, including permeability.[4][5]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Conjugating the indole-based compound with CPPs can facilitate its entry into cells.[6][7]
Q2: My ester prodrug of an indole conjugate is not showing the expected increase in intracellular concentration. What could be the reason?
A2: If an ester prodrug is not effective, consider the following:
-
Insufficient Hydrolysis: The ester prodrug may not be efficiently cleaved by intracellular esterases to release the active parent compound.[2] To address this, you can vary the ester promoieties. Sterically hindered esters may be cleaved more slowly.[2]
-
Poor Balance of Lipophilicity and Solubility: While increasing lipophilicity can improve permeability, excessive lipophilicity can lead to poor aqueous solubility, limiting the concentration of the compound available to permeate the cells.[2] It's crucial to strike a balance between these two properties.[2]
Q3: What are the key differences between the Caco-2 and PAMPA permeability assays?
A3: The Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are both used to predict in vivo drug absorption, but they have fundamental differences:
| Feature | Caco-2 Assay | PAMPA (Parallel Artificial Membrane Permeability Assay) |
| System | Cell-based (human colon adenocarcinoma cells) | Cell-free |
| Transport Mechanisms | Measures both passive diffusion and active transport (including efflux) | Measures only passive diffusion |
| Throughput | Lower | Higher |
| Cost | Higher | Lower |
| Complexity | More complex (requires cell culture) | Simpler |
| Primary Use | To study both passive and active transport mechanisms and predict intestinal absorption. | High-throughput screening of compounds for passive permeability. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the rate of transport of an indole conjugate across a Caco-2 cell monolayer, providing an estimate of intestinal permeability.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)[3]
-
Indole conjugate stock solution (e.g., 10 mM in DMSO)
-
Low-permeability marker (e.g., Lucifer Yellow)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayer. Values should be >250 Ω·cm² to ensure monolayer integrity.[3] Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.[3]
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.[3]
-
Apical to Basolateral (A-B) Transport: Add the indole conjugate-containing transport buffer (e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[3]
-
Basolateral to Apical (B-A) Transport (for efflux assessment): Add the indole conjugate-containing transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[3]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor chambers.[3]
-
Quantification: Determine the concentration of the indole conjugate in the samples using LC-MS/MS.[3]
-
Calculation of Papp and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C₀ = Initial concentration in the donor chamber[3]
-
-
The efflux ratio is calculated as: Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[3]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of an indole conjugate across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well filter plate)
-
Acceptor sink buffer
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Indole conjugate stock solution
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Methodology:
-
Prepare the PAMPA Plate:
-
Add the artificial membrane solution to the filter of the donor plate and allow it to impregnate the filter.
-
Add the acceptor sink buffer to the wells of the acceptor plate.
-
-
Prepare Donor Solutions: Dissolve the indole conjugate in the donor buffer at the desired concentration.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.[3]
-
Quantification: Determine the concentration of the indole conjugate in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[3]
-
Calculation of Permeability: Calculate the effective permeability (Pe) of the compound.
Visualizations
Caption: Troubleshooting workflow for low Caco-2 permeability.
Caption: Strategies to enhance indole conjugate permeability.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioengineer.org [bioengineer.org]
- 5. news-medical.net [news-medical.net]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptide conjugates of indole-3-acetic acid-based DNA primase/Gyrase inhibitors as potent anti-tubercular agents against planktonic and biofilm culture of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indole-3-amidoxime and Indole-3-acetamide for Researchers and Drug Development Professionals
A detailed comparison of two structurally related indole (B1671886) derivatives, Indole-3-amidoxime and Indole-3-acetamide (B105759), reveals significant differences in their currently understood biological roles and research focus. While Indole-3-acetamide is a well-characterized intermediate in auxin biosynthesis with demonstrated therapeutic potential, this compound is primarily recognized as a synthetic building block, though its chemical class shows promise in drug discovery.
This guide provides a comprehensive, data-supported comparison of this compound and Indole-3-acetamide to inform researchers, scientists, and drug development professionals. The following sections detail their known biological activities, mechanisms of action, and the experimental data that underpins our current understanding of these compounds.
Chemical Structures and Properties
This compound and Indole-3-acetamide share a common indole-3-acetic acid backbone but differ in their functional groups, which significantly influences their chemical properties and biological activities.
| Property | This compound | Indole-3-acetamide |
| Molecular Formula | C₉H₉N₃O | C₁₀H₁₀N₂O |
| Molecular Weight | 175.19 g/mol | 174.20 g/mol [1] |
| Functional Group | Amidoxime (B1450833) | Acetamide |
| Known Role | Synthetic Intermediate[1][2] | Biosynthetic Intermediate (Auxin)[3], Biologically Active Molecule |
Comparative Biological Activities and Mechanisms of Action
Direct comparative studies on the biological effects of this compound and Indole-3-acetamide are currently unavailable in the scientific literature. However, an analysis of the known activities of each compound and the broader class of amidoxime derivatives allows for an insightful, albeit indirect, comparison.
Indole-3-acetamide: A Key Player in Phytohormone Biosynthesis and a Potential Therapeutic Agent
Indole-3-acetamide (IAM) is most notably recognized as a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and potent auxin in plants.[3][4] This biosynthetic pathway, known as the IAM pathway, is particularly prominent in phytopathogenic bacteria.[4] In this two-step process, tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase, and subsequently, IAM is hydrolyzed to IAA by an amidase.[4]
Beyond its role in the plant kingdom, synthetic derivatives of Indole-3-acetamide have been investigated for their therapeutic potential in mammals. Research has demonstrated that these compounds can exhibit significant antihyperglycemic and antioxidant properties.
A notable study synthesized a series of 24 indole-3-acetamide derivatives and evaluated their in vitro α-amylase inhibitory activity and radical scavenging capabilities. Several of these derivatives displayed potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion, with IC₅₀ values comparable to the standard drug acarbose. Furthermore, these compounds exhibited strong antioxidant activity, as measured by DPPH and ABTS radical scavenging assays.
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This compound: A Synthetic Intermediate with Potential in Drug Discovery
In stark contrast to Indole-3-acetamide, this compound is not known to be a naturally occurring metabolite. It is primarily described in chemical literature as a synthetic intermediate, a building block for the synthesis of more complex molecules.[1][2]
However, the amidoxime functional group itself is a pharmacophore of significant interest in medicinal chemistry. Amidoxime derivatives have been reported to possess a wide array of biological activities, including:
-
Enzyme Inhibition: A prominent example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[3][5] Amidoxime-containing compounds have been designed as potent IDO1 inhibitors.
-
Anticancer Activity: Various amidoxime-substituted heterocyclic compounds have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines.
-
Antimicrobial and Other Activities: The amidoxime class of compounds has also been associated with antituberculotic, antibacterial, antiviral, and anti-inflammatory properties.[6]
While no studies have specifically tested the biological activity of this compound, its chemical structure suggests it could be a candidate for investigation in these therapeutic areas, particularly as an enzyme inhibitor, given the prevalence of the indole nucleus in many bioactive molecules.
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Quantitative Data on Biological Activities
As there is no available data on the biological activity of this compound, this section focuses on the quantitative data for derivatives of Indole-3-acetamide.
Table 1: α-Amylase Inhibitory and Antioxidant Activities of Indole-3-acetamide Derivatives
| Compound ID | Substituent on Phenyl Ring | α-Amylase IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| 15 | 4-Fluoro | 1.09 ± 0.11 | 0.81 ± 0.25 | 0.35 ± 0.1 |
| 21 | 4-Chloro | 1.76 ± 0.2 | 1.03 ± 0.08 | 0.52 ± 0.02 |
| 13 | 4-Bromo | 2.1 ± 0.1 | 1.11 ± 0.03 | 0.64 ± 0.01 |
| 24 | 4-Thiomethyl | 2.15 ± 0.09 | 1.98 ± 0.04 | 1.15 ± 0.09 |
| 20 | 4-Iodo | 2.14 ± 0.08 | 1.25 ± 0.09 | 0.73 ± 0.04 |
| Acarbose (Standard) | - | 0.92 ± 0.40 | - | - |
Experimental Protocols
Synthesis of Indole-3-acetamide Derivatives
A one-pot multicomponent reaction is employed for the synthesis of Indole-3-acetamide derivatives.
-
Activation of Indole-3-acetic acid: Indole-3-acetic acid is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in acetonitrile, with a catalytic amount of pyridine (B92270). The pyridine facilitates the deprotonation of the carboxylic acid.
-
Intermediate Formation: The reaction proceeds with the evolution of CO₂ gas, leading to the formation of an activated intermediate.
-
Amidation: The intermediate is then treated with various substituted anilines to yield the corresponding Indole-3-acetamide derivatives.
In Vitro α-Amylase Inhibition Assay
The inhibitory activity of the synthesized Indole-3-acetamide derivatives against α-amylase is determined using a colorimetric assay.
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Incubation: The synthesized compounds (at various concentrations) are pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination and Color Development: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent and heating. The DNS reagent reacts with the reducing sugars produced by the enzymatic activity to generate a colored product.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without inhibitor). The IC₅₀ value is then determined from a dose-response curve.
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Conclusion
The comparative analysis of this compound and Indole-3-acetamide highlights a significant disparity in their current scientific standing. Indole-3-acetamide is a well-established biological molecule with a defined role in phytohormone biosynthesis and demonstrated potential for therapeutic applications, supported by quantitative in vitro data. In contrast, this compound remains largely unexplored in terms of its biological activity and is primarily utilized as a chemical intermediate.
However, the known pharmacological activities of the broader class of amidoxime derivatives suggest that this compound could be a valuable lead structure for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the direct biological evaluation of this compound to ascertain if it shares the promising activities of other amidoxime-containing compounds. Such studies would be crucial in determining whether this synthetic intermediate can be repurposed for drug discovery efforts. For researchers in drug development, while Indole-3-acetamide derivatives present a more immediate path for optimization based on existing data, this compound represents a higher-risk but potentially rewarding area for exploratory research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Auxin Homeostasis: A Comparative Guide to the Role of Indole-3-Amidoxime
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of nearly every aspect of plant growth and development. The precise control of IAA levels, known as auxin homeostasis, is paramount for normal physiological function. This is achieved through a complex interplay of biosynthesis, transport, and catabolism. While the indole-3-pyruvic acid (IPyA) pathway is recognized as the main route for IAA biosynthesis in many plants, alternative pathways contribute to the overall auxin pool, particularly in specific species and under certain conditions. This guide provides an objective comparison of the Indole-3-amidoxime (IAM) pathway with other key auxin biosynthetic routes, supported by experimental data, detailed protocols, and visual pathway representations to aid in research and potential therapeutic development.
The this compound (IAM) Pathway in Auxin Biosynthesis
The IAM pathway, also known as the indole-3-acetaldoxime (IAOx) pathway, is a tryptophan-dependent route for IAA synthesis that is particularly prominent in the Brassicaceae family, including the model organism Arabidopsis thaliana.[1][2] This pathway is characterized by the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by the cytochrome P450 monooxygenases CYP79B2 and CYP79B3.[3] IAOx then serves as a key branch point, leading to the production of indole (B1671886) glucosinolates, the defense compound camalexin, and IAA. The conversion of IAOx to IAA is thought to proceed through indole-3-acetamide (B105759) (IAM) as a key intermediate.[4][5]
Comparative Analysis of Auxin Biosynthetic Pathways
To understand the specific role of the IAM pathway, it is essential to compare it with the other major tryptophan-dependent auxin biosynthetic pathways: the Indole-3-pyruvic acid (IPyA) pathway and the Tryptamine (TAM) pathway.
| Feature | This compound (IAM) Pathway | Indole-3-Pyruvic Acid (IPyA) Pathway | Tryptamine (TAM) Pathway |
| Key Precursor | Indole-3-acetaldoxime (IAOx) | Indole-3-pyruvic acid (IPyA) | Tryptamine (TAM) |
| Key Enzymes | CYP79B2, CYP79B3, Amidases (e.g., AMI1) | Tryptophan Aminotransferases (TAA/TAR), YUCCA flavin monooxygenases (YUC) | Tryptophan Decarboxylase (TDC), YUCCA flavin monooxygenases (YUC) |
| Key Intermediates | Indole-3-acetamide (IAM), Indole-3-acetonitrile (IAN) | Indole-3-pyruvic acid (IPyA) | Tryptamine (TAM), N-hydroxytryptamine (speculative) |
| Prevalence | Primarily in Brassicaceae | Widespread in the plant kingdom | Present in some plant species |
| Primary Function | Contributes to the overall auxin pool, particularly under specific conditions and in certain tissues. Also linked to defense compound synthesis. | Considered the main, constitutive pathway for auxin biosynthesis, crucial for development.[6][7] | Contributes to the auxin pool; its precise role and regulation are less understood. |
Quantitative Comparison of Auxin and Precursor Levels in Biosynthetic Mutants
Genetic studies using mutants with defects in specific biosynthetic pathways have been instrumental in elucidating the contribution of each pathway to the overall auxin pool. The table below summarizes typical findings from studies on Arabidopsis thaliana.
| Genotype | Key Pathway Disrupted | IAA Levels (relative to Wild Type) | IAM Levels (relative to Wild Type) | IAOx Levels (relative to Wild Type) | IPyA Levels (relative to Wild Type) |
| Wild Type (Col-0) | - | 100% | 100% | 100% | 100% |
| cyp79b2 cyp79b3 | IAM Pathway | Slightly reduced or unchanged under normal conditions.[2][4] | Drastically reduced.[2] | Undetectable.[4] | Unchanged |
| yuc1 yuc2 yuc4 yuc6 | IPyA Pathway | Significantly reduced. | Unchanged or slightly increased.[5] | Unchanged.[5] | Accumulates.[6] |
| taa1 tar2 | IPyA Pathway | Significantly reduced.[8] | Not reported | Not reported | Significantly reduced.[6] |
| sur1 or sur2 | Glucosinolate Biosynthesis (downstream of IAOx) | Significantly increased.[2] | Significantly increased.[2] | Significantly increased.[4] | Not reported |
Note: The exact quantitative changes can vary depending on the specific mutant allele, growth conditions, and developmental stage.
Experimental Protocols
Quantification of IAA and its Precursors by LC-MS/MS
This protocol provides a general framework for the sensitive and accurate quantification of auxin and its metabolites from plant tissues.
a. Sample Preparation and Extraction:
-
Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol (B129727) containing an antioxidant like butylated hydroxytoluene and internal standards).
-
Include deuterated internal standards for each analyte to be quantified (e.g., [¹³C₆]-IAA, [¹⁵N]-IAM) at a known concentration.
-
Incubate the mixture at 4°C with shaking for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
b. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.
-
Elute the auxins and their precursors with a higher concentration of organic solvent (e.g., 80% methanol).
-
Dry the eluate completely under a stream of nitrogen gas or in a vacuum concentrator.
c. LC-MS/MS Analysis:
-
Reconstitute the dried sample in a small volume of the initial mobile phase (e.g., 50 µL of 10% acetonitrile (B52724) with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into an LC-MS/MS system equipped with a reverse-phase C18 column.
-
Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte and its corresponding internal standard, define specific precursor-to-product ion transitions for accurate quantification.
-
Quantify the endogenous compounds by comparing the peak area ratios of the analyte to its deuterated internal standard against a standard curve.[9][10][11][12]
In Vitro Enzyme Activity Assays
a. Tryptophan Aminotransferase (TAA1) Activity Assay:
-
Express and purify recombinant TAA1 protein from E. coli.
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0), pyridoxal-5'-phosphate (PLP) as a cofactor, α-ketoglutarate as the amino group acceptor, and the purified TAA1 enzyme.
-
Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl).
-
Analyze the formation of the product, indole-3-pyruvic acid (IPyA), or the consumption of tryptophan using HPLC with UV or fluorescence detection.[13]
b. YUCCA (YUC) Flavin Monooxygenase Activity Assay:
-
Express and purify recombinant YUC protein (e.g., YUC6) from E. coli.
-
Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), FAD, and NADPH as cofactors, and the purified YUC enzyme.
-
Initiate the reaction by adding the substrate, indole-3-pyruvic acid (IPyA).
-
Incubate at an optimal temperature (e.g., 25°C) for a specific time.
-
Terminate the reaction by adding an organic solvent like acetonitrile.
-
Quantify the product, indole-3-acetic acid (IAA), using LC-MS/MS or HPLC with a fluorescence detector.[14]
c. CYP79B2 Activity Assay:
-
Prepare microsomes from E. coli or yeast expressing the recombinant CYP79B2 protein.
-
Set up a reaction mixture containing a buffer (e.g., 100 mM potassium phosphate, pH 7.5), an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), and the microsomes containing CYP79B2.
-
Start the reaction by adding the substrate, L-tryptophan (radiolabeled or non-labeled).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product, indole-3-acetaldoxime (IAOx), with the organic solvent.
-
Analyze the product by thin-layer chromatography (TLC) and autoradiography (if using a radiolabeled substrate) or by LC-MS.[15][16]
Visualizing Auxin Biosynthesis Pathways
To facilitate a clearer understanding of the biochemical routes, the following diagrams illustrate the key auxin biosynthesis pathways.
References
- 1. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. bioone.org [bioone.org]
- 8. Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole-3-pyruvic acid regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Indole-3-acetaldoxime and Indole-3-acetamide Pathways in IAA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key intermediates in a tryptophan-dependent pathway of Indole-3-acetic acid (IAA) biosynthesis: Indole-3-acetaldoxime (IAOx) and Indole-3-acetamide (B105759) (IAM). While both are crucial components of a significant auxin production route in plants like Arabidopsis thaliana, their roles, enzymatic conversion dynamics, and overall contribution to the IAA pool are distinct. This document outlines the current understanding of these pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the involved processes.
Overview of the Biosynthetic Pathway
In Arabidopsis and other members of the Brassicales order, a major pathway for IAA biosynthesis begins with the conversion of tryptophan to Indole-3-acetaldoxime (IAOx). This reaction is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3[1][2]. IAOx then serves as a critical branch point, leading to the production of several important compounds, including indole (B1671886) glucosinolates, the phytoalexin camalexin, and the primary plant auxin, IAA[3][4][5].
The conversion of IAOx to IAA can proceed through two identified intermediates: Indole-3-acetonitrile (IAN) and Indole-3-acetamide (IAM)[6][7][8]. This guide focuses on the pathway involving IAM. In this route, IAOx is converted to IAM, which is then hydrolyzed by amidases, such as AMI1, to produce IAA[9][10].
Quantitative Performance Comparison
Direct comparative data on the overall flux and efficiency of the IAOx-IAM pathway versus other IAA biosynthetic routes are limited. However, analysis of enzyme kinetics and metabolite levels in various genetic backgrounds provides valuable insights into the performance of key steps.
| Parameter | Indole-3-acetaldoxime (IAOx) Formation | Indole-3-acetamide (IAM) Conversion to IAA |
| Precursor | L-Tryptophan | Indole-3-acetamide (IAM) |
| Product | Indole-3-acetaldoxime (IAOx) | Indole-3-acetic acid (IAA) |
| Key Enzyme(s) | CYP79B2 / CYP79B3 | AMI1 (Amidase 1) and other amidases |
| Enzyme Type | Cytochrome P450 monooxygenase | Amidohydrolase |
| Kinetic Parameters | For CYP79B2 (recombinant, in E. coli): • K_m_ (for Tryptophan): 21 µM • V_max_: 7.78 nmol/h/ml of culture | Specific kinetic parameters (K_m_, V_max_) for AMI1 with IAM as a substrate are not readily available in the literature. However, studies have shown that AMI1 exhibits substrate specificity for IAM and its functional impairment leads to IAM accumulation.[7] |
| Endogenous Levels (Arabidopsis seedlings) | ~1.7 ng/g fresh weight in wild-type. Levels are elevated in mutants with blocked downstream metabolism (e.g., sur1-1) and abolished in cyp79b2 cyp79b3 double mutants.[8] | Levels are generally low in wild-type plants, suggesting rapid conversion to IAA. Significantly increased levels are observed in ami1 mutants and in mutants that lead to an increased metabolic flux from IAOx (e.g., sur1-1).[7][8] |
| Regulation | The expression of CYP79B2 is inducible by wounding. | The expression of AMI1 can be repressed under certain stress conditions, leading to the accumulation of IAM.[9] |
Signaling Pathways and Experimental Workflow
Biosynthetic Pathway from Tryptophan to IAA via IAOx and IAM
Caption: Tryptophan-dependent IAA biosynthesis via IAOx and IAM.
Logical Relationship of Intermediates
Caption: Sequential conversion of intermediates in the IAOx-IAM pathway.
Experimental Workflow for Metabolite Quantification
Caption: Workflow for quantifying IAA and its precursors.
Experimental Protocols
Quantification of IAA and its Precursors by LC-MS/MS
This protocol is adapted from methods described for the analysis of auxin metabolites in Arabidopsis.
1. Sample Preparation and Extraction: a. Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue using a bead mill. c. Add 1 mL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v). d. Add a known amount of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, ¹³C₆-IAM, ¹³C₆,¹⁵N₂-IAOx) to each sample for accurate quantification. e. Shake for 30 minutes at 4°C. f. Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.
2. Solid Phase Extraction (SPE) for Purification: a. Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge with 1 mL of water to remove polar impurities. d. Elute the analytes with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen gas.
3. LC-MS/MS Analysis: a. Reconstitute the dried sample in a suitable solvent (e.g., 100 µL of 5% acetonitrile). b. Inject an aliquot (e.g., 10 µL) into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). c. Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A typical mobile phase gradient could be:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. d. Mass Spectrometry Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. Specific MRM transitions for each compound and its labeled internal standard need to be optimized. For example:
- IAA: m/z 176.1 → 130.1
- ¹³C₆-IAA: m/z 182.1 → 136.1
- IAM: m/z 175.1 → 130.1
- IAOx: m/z 175.1 → 158.1
4. Data Analysis: a. Integrate the peak areas for the endogenous analyte and the corresponding internal standard. b. Calculate the ratio of the endogenous peak area to the internal standard peak area. c. Determine the absolute concentration of the analyte using a standard curve prepared with known amounts of the unlabeled compound and a fixed amount of the internal standard.
Conclusion
The Indole-3-acetaldoxime to Indole-3-acetamide pathway represents a significant, albeit not universally distributed, route for IAA biosynthesis in the plant kingdom. While the initial step, the conversion of tryptophan to IAOx by CYP79B2/B3, has been characterized kinetically, further research is needed to elucidate the quantitative parameters of the subsequent conversion of IAM to IAA by amidases like AMI1. The provided protocols and visualizations serve as a foundation for researchers aiming to further investigate the dynamics and regulation of this important auxin biosynthetic pathway. The development of more comprehensive metabolic flux models will be crucial for a complete understanding of how plants modulate IAA levels through this and other interconnected pathways.
References
- 1. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis amidase 1, a member of the amidase signature family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Stereochemical Puzzle: A Comparative Guide to the Biological Activity of Indole Oxime Isomers
For researchers, scientists, and professionals in drug development, the spatial arrangement of atoms in a molecule is a critical determinant of its biological activity. This guide provides a detailed comparison of the syn and anti isomers of indole (B1671886) oximes, focusing on their differential effects on enzymatic activity. By presenting quantitative data, detailed experimental protocols, and illustrating the relevant biological pathways, this document aims to be an essential resource for the rational design of novel therapeutics.
The geometry of oximes, characterized by the C=N double bond, gives rise to syn and anti isomers, which can exhibit distinct pharmacological profiles. Understanding these differences is paramount for optimizing drug candidates and elucidating their mechanisms of action. This guide focuses on a well-documented example: the inhibition of urease by N-substituted indole-3-carbaldehyde oximes, a critical area of research in the development of treatments for Helicobacter pylori infections.
Comparative Analysis of Urease Inhibition
A study on N-substituted indole-3-carbaldehyde oxime derivatives revealed significant differences in the urease inhibitory activity between their syn and anti isomers. The anti isomer of N-benzylindole-3-carbaldehyde oxime (compound 9) demonstrated notably higher potency than its corresponding syn isomer (compound 8).[1] This highlights the profound impact of stereochemistry on the interaction between the inhibitor and the enzyme's active site.
| Compound ID | Isomer Configuration | N-Substituent | IC50 (mM) ± SD |
| 8 | syn | Benzyl | 0.0516 ± 0.0035 |
| 9 | anti | Benzyl | 0.0345 ± 0.0008 |
| 6 | syn | Methyl | 0.1530 ± 0.0016 |
| 7 | anti | Methyl | 0.1121 ± 0.0021 |
| 2 | syn | H | 0.1345 ± 0.0025 |
| Thiourea (Standard) | - | - | 0.2387 ± 0.0048 |
Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors.[1]
The data clearly indicates that for both N-benzyl and N-methyl substituted indole-3-carbaldehyde oximes, the anti isomer is a more potent inhibitor of urease than the syn isomer.
Signaling Pathway: Urease-Mediated Inflammatory Response
Helicobacter pylori urease is a key virulence factor that allows the bacterium to survive in the acidic environment of the stomach by neutralizing gastric acid.[1] Beyond this crucial role in colonization, the urease enzyme, particularly its UreB subunit, can trigger a pro-inflammatory signaling cascade in gastric epithelial cells. One such pathway involves the activation of Toll-like receptor 2 (TLR2), leading to the production of inflammatory cytokines like Interleukin-8 (IL-8).
Caption: Urease-induced TLR2 signaling pathway leading to IL-8 production.
Experimental Protocols
Urease Inhibitory Assay
The in vitro urease inhibitory activities of the syn and anti isomers of N-substituted indole-3-carbaldehyde oximes were determined using the modified Berthelot reaction.[1]
Materials and Reagents:
-
Jack bean urease
-
Phosphate (B84403) buffer (pH 7.0)
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide (B78521) and sodium hypochlorite)
-
Test compounds (syn and anti indole oxime isomers)
-
Thiourea (standard inhibitor)
-
96-well microplate reader
Procedure:
-
A solution of jack bean urease (25 µL) and the test compound (5 µL of varying concentrations) in phosphate buffer were pre-incubated in a 96-well plate at 37 °C for 15 minutes.
-
The reaction was initiated by adding 55 µL of urea solution to each well.
-
The plate was incubated at 37 °C for 15 minutes.
-
After incubation, 45 µL of phenol reagent and 70 µL of alkali reagent were added to each well.
-
The plate was further incubated at 37 °C for 35 minutes to allow for color development.
-
The absorbance was measured at 630 nm using a microplate reader.
-
Thiourea was used as the standard inhibitor, and a control experiment was performed without the test compound.
-
The percentage of inhibition was calculated using the following formula:
This detailed comparison underscores the importance of stereoisomerism in the biological activity of indole oximes. The superior inhibitory potency of the anti isomers against urease provides a clear directive for the design of more effective inhibitors. The elucidation of the downstream signaling pathways activated by urease further enriches our understanding of the pathogenic mechanisms of H. pylori and offers additional targets for therapeutic intervention. The provided experimental protocol serves as a practical guide for researchers aiming to evaluate the inhibitory potential of novel compounds against this clinically significant enzyme.
References
A Comparative Analysis of Indole-3-Amidoxime Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various indole-3-amidoxime and related derivatives. This analysis is supported by experimental data from peer-reviewed studies, with a focus on their potential as therapeutic agents through the inhibition of key enzymes such as urease and indoleamine 2,3-dioxygenase 1 (IDO1).
Indole (B1671886) derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their extensive range of biological activities and therapeutic potential.[1] Among these, this compound and its related structures have garnered significant interest as versatile scaffolds in the design of novel enzyme inhibitors. Their ability to target diverse biological pathways makes them valuable in the development of new drugs for cancer, infectious diseases, and inflammatory conditions.[1]
This guide will delve into the comparative efficacy of specific indole derivatives against two distinct enzymatic targets: urease, a key enzyme in the pathogenesis of Helicobacter pylori infections, and IDO1, a critical enzyme in cancer immunology.
Urease Inhibition by N-Substituted Indole-3-Carbaldehyde Oxime Derivatives
A study focusing on N-substituted indole-3-carbaldehyde oxime derivatives has provided quantitative data on their ability to inhibit urease. The in vitro anti-urease activity of these compounds was evaluated and compared, revealing significant inhibitory potential.
Data Presentation: Urease Inhibitory Activity
The following table summarizes the in vitro urease inhibitory activities of synthesized N-substituted indole-3-carbaldehyde oxime derivatives, with Thiourea used as a standard inhibitor for comparison. The efficacy is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the urease activity.
| Compound ID | Substituent on Indole Nitrogen | Isomer | IC50 (mM) ± SD |
| 2 | -H | syn | - |
| 6 | -CH₃ | syn | - |
| 7 | -CH₃ | anti | - |
| 8 | -CH₂Ph | syn | 0.0516 ± 0.0035 |
| 9 | -CH₂Ph | anti | 0.0345 ± 0.0008 |
| Thiourea | (Standard) | - | 0.2387 ± 0.0048 |
Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors.
Among the tested compounds, derivatives 8 and 9 , which are syn and anti isomers with a benzyl (B1604629) substituent on the indole nitrogen, demonstrated the most potent urease inhibitory activity, with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively. Notably, all the tested oxime derivatives showed superior anti-urease activity compared to the standard inhibitor, thiourea.
Experimental Protocols: Urease Inhibition Assay
The in vitro urease inhibitory activity of the indole-3-carbaldehyde oxime derivatives was determined using a modified Berthelot reaction, a spectrophotometric method that quantifies ammonia (B1221849) production.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Urea (B33335) (0.1 M)
-
Urease enzyme (5 Units/mL)
-
Test compounds (dissolved in a suitable solvent)
-
Phenol (B47542) reagent
-
Alkali reagent
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
A reaction mixture containing phosphate buffer, urea solution, the test compound at various concentrations, and the urease enzyme solution is prepared in a 96-well plate.
-
The plate is incubated for 10 minutes at 37°C.
-
Following incubation, solutions of phenol reagent and alkali reagent are added to each well.
-
The plate is incubated for an additional 10 minutes at 37°C to allow for color development.
-
The absorbance is measured at a wavelength of 625 nm using a microplate reader.
-
Thiourea is used as a standard inhibitor.
-
The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
IC50 values are determined from the dose-response curves.[2]
Logical Relationship: Urease Inhibition Workflow
Caption: Experimental workflow for the in vitro urease inhibition assay.
IDO1 Inhibition by Amidoxime (B1450833) Derivatives
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy.[3][4] The depletion of tryptophan and the accumulation of its metabolites by IDO1 can suppress the proliferation and function of effector T cells, creating an immunosuppressive tumor microenvironment.[5] Amidoxime derivatives, such as Epacadostat (INCB024360), are among the most potent IDO1 inhibitors identified.[3][4]
Experimental Protocols: IDO1 Inhibition Assay
Both cell-free enzymatic assays and cell-based assays are utilized to evaluate the efficacy of IDO1 inhibitors.
Cell-Free IDO1 Enzymatic Assay:
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.[5]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test compound
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.[5]
-
The test compound at various concentrations is added to the wells of a 96-well plate.
-
The IDO1 enzyme is added to initiate the reaction.
-
The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes).[6]
-
The reaction is terminated by the addition of trichloroacetic acid (TCA).[6]
-
The mixture is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
A colorimetric reagent, p-dimethylaminobenzaldehyde (DMAB), is added, which reacts with kynurenine to produce a yellow-colored product.
-
The absorbance is measured at a specific wavelength (e.g., 480 nm).
-
The inhibitory activity is determined by comparing the absorbance in the presence and absence of the inhibitor.
Cell-Based IDO1 Functional Assay:
This assay assesses the inhibitor's activity in a more physiologically relevant context using a cell line that expresses IDO1.[7]
Materials:
-
IDO1-expressing cell line (e.g., SKOV-3 ovarian cancer cells)[7]
-
Interferon-gamma (IFNγ) to induce IDO1 expression[7]
-
Cell culture medium
-
Test compound
-
Reagents for kynurenine detection (as in the cell-free assay)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
IDO1-expressing cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with IFNγ to induce IDO1 expression.
-
The test compound at various concentrations is added to the cells.
-
The plate is incubated in a CO₂ incubator for a specified period (e.g., 24-48 hours).
-
After incubation, the cell supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured using the colorimetric method with TCA and DMAB as described above.[6]
-
The ability of the compound to inhibit IDO1 activity is determined by the reduction in kynurenine levels.
Signaling Pathway: IDO1-Mediated Tryptophan Catabolism and Inhibition
Caption: IDO1 pathway and inhibition by amidoxime derivatives.
Conclusion
This compound and its related derivatives represent a promising class of compounds for the development of novel therapeutic agents. The comparative data on N-substituted indole-3-carbaldehyde oximes demonstrates their potent urease inhibitory activity, suggesting their potential in treating H. pylori infections. Furthermore, the significant IDO1 inhibitory activity of amidoxime derivatives like Epacadostat highlights their importance in the field of cancer immunotherapy.
The provided experimental protocols offer a standardized framework for the screening and evaluation of new indole-based inhibitors. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds with enhanced efficacy and selectivity for various therapeutic targets.
References
- 1. ijpsi.org [ijpsi.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
A Comparative Analysis of Indole-3-acetaldoxime Metabolism Across Species
An important note on the scope of this guide: Initial research indicates a significant lack of specific metabolic data for Indole-3-amidoxime across various species. The available scientific literature predominantly refers to it as a synthetic intermediate for pharmaceutical research. In contrast, a closely related compound, Indole-3-acetaldoxime (IAOx), is extensively studied, particularly in the context of plant biology and microbial metabolism. This guide therefore provides a comprehensive cross-species comparison of the metabolism of Indole-3-acetaldoxime (IAOx) as a valuable and data-rich alternative.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Indole-3-acetaldoxime (IAOx) metabolism with supporting experimental data.
Data Presentation
The following tables summarize the quantitative data available for key metabolites in the IAOx pathway, primarily from studies on the model plant Arabidopsis thaliana. Direct quantitative comparisons across different kingdoms are challenging due to variations in experimental conditions and the limited research on IAOx metabolism outside of the plant kingdom.
Table 1: Endogenous Levels of Indole-3-acetaldoxime (IAOx) and Related Metabolites in Arabidopsis thaliana
| Genotype | IAOx (ng/g fresh weight) | IAA (ng/g fresh weight) | IAM (ng/g fresh weight) | IAN (ng/g fresh weight) | Reference |
| Wild Type (WT) | 1.7 ± 0.1 | 25.4 ± 3.5 | 0.8 ± 0.1 | 16.7 ± 2.2 | [1][2] |
| cyp79b2 cyp79b3 | Not Detected | 12.1 ± 1.8 | 0.3 ± 0.1 | 15.9 ± 2.1 | [1][2] |
| sur1-1 | 4.2 ± 0.5 | 150.3 ± 15.2 | 3.5 ± 0.4 | 18.2 ± 2.5 | [1][2] |
Table 2: Incorporation of ¹³C₆-labeled IAOx into Downstream Metabolites in Arabidopsis thaliana
| Genotype | Treatment | ¹³C₆-IAM (%) | ¹³C₆-IAN (%) | ¹³C₆-IAA (%) | Reference |
| cyp79b2 cyp79b3 | 3 µM ¹³C₆-IAOx | 83.3 | - | Moderately Labeled | [1] |
| cyp79b2 cyp79b3 | 10 µM ¹³C₆-IAOx | 97.5 | - | Moderately Labeled | [1] |
| Wild Type (WT) | 10 µM ¹³C₆-IAOx | - | Lower than IAM | - | [1] |
Experimental Protocols
1. Quantification of Indolic Compounds by LC-MS/MS
This protocol is adapted from methods used to analyze auxin and its precursors in plant tissues.
-
Objective: To quantify the levels of Indole-3-acetaldoxime (IAOx), Indole-3-acetic acid (IAA), Indole-3-acetamide (IAM), and Indole-3-acetonitrile (IAN) in biological samples.
-
Protocol Outline:
-
Sample Preparation: Flash-freeze biological material (e.g., plant seedlings, bacterial cultures) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powdered tissue with an appropriate solvent, typically an acidic methanol (B129727) or isopropanol/water/acetic acid mixture, containing stable isotope-labeled internal standards for each analyte.
-
Solid-Phase Extraction (SPE): Purify and concentrate the extracts using a C18 SPE cartridge to remove interfering compounds.
-
LC-MS/MS Analysis: Separate the indolic compounds using reverse-phase liquid chromatography (LC) and detect and quantify them using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode. The transitions for each compound and its labeled internal standard are monitored for accurate quantification.[3][4]
-
2. Stable Isotope Labeling for Pathway Analysis
This protocol is used to trace the metabolic fate of a precursor compound through a metabolic pathway.
-
Objective: To determine the metabolic conversion of IAOx to its downstream products.
-
Protocol Outline:
-
Precursor Administration: Introduce a stable isotope-labeled precursor, such as ¹³C₆-IAOx or ¹⁵N-IAOx, to the biological system (e.g., plant seedlings in liquid culture, bacterial medium).[1]
-
Incubation: Incubate the system for a defined period to allow for metabolic conversion.
-
Metabolite Extraction and Analysis: Extract and analyze the metabolites using LC-MS/MS as described above.
-
Data Analysis: Determine the percentage of incorporation of the stable isotope into the downstream metabolites to confirm the metabolic pathway.[1]
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of Indole-3-acetaldoxime and its metabolites.
Caption: Metabolic pathways of Indole-3-acetaldoxime in plants and proposed pathways in bacteria.
Caption: Logical relationships in the cross-species comparison of IAOx metabolism.
Cross-Species Comparison of Indole-3-acetaldoxime (IAOx) Metabolism
Plants
The metabolism of Indole-3-acetaldoxime is most extensively studied in the plant kingdom, particularly in the model organism Arabidopsis thaliana. In these species, IAOx serves as a critical metabolic branch point.[5]
-
Biosynthesis of IAOx: Tryptophan is converted to IAOx by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3.[1][5] Mutant plants lacking these enzymes do not produce IAOx.[6]
-
Metabolic Fates of IAOx:
-
Auxin Biosynthesis: IAOx is a precursor to the primary plant hormone, indole-3-acetic acid (IAA). This conversion can proceed through two main intermediates:
-
Defense Compound Synthesis: IAOx is also a precursor for the synthesis of defense-related compounds.
-
-
Species Specificity: The IAOx-dependent pathway for IAA biosynthesis is considered a species-specific pathway and is not universally found in all plants. For instance, IAOx has not been detected in rice, maize, or tobacco, which lack apparent CYP79B orthologues.[6]
Bacteria
The metabolism of IAOx in bacteria is less understood compared to plants. However, evidence suggests that some plant-associated bacteria can metabolize IAOx.
-
Proposed Pathway: It is hypothesized that some bacteria can convert tryptophan to IAOx, although the specific enzyme responsible for this initial step has not been identified.[9][10] Subsequently, an aldoxime dehydratase can convert IAOx to IAN.[9][11] This IAN can then be converted to IAA by either a nitrilase or a two-step process involving a nitrile hydratase and an amidase.[9][12]
-
Enzymes: Aldoxime dehydratase enzymes, encoded by oxd genes, have been identified in several bacteria.[9] However, their activity has often been characterized using other aldoxime substrates.
-
Biological Significance: The ability of bacteria to produce IAA from tryptophan and its intermediates is a key factor in plant-microbe interactions, often promoting plant growth.[10][13]
Mammals
There is currently a lack of significant scientific literature detailing the metabolism of Indole-3-acetaldoxime in mammals. Research on indole metabolism in mammals, particularly by the gut microbiota, focuses on the conversion of tryptophan to other indole derivatives such as indole, indole-3-propionic acid, and indole-3-acetic acid, which have various effects on host physiology. The specific pathways and enzymes for IAOx metabolism in mammalian systems remain an area for future investigation.
References
- 1. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) of Indole Derivatives: A Comparative Analysis for Drug Design
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a critical computational tool that correlates the physicochemical properties of a series of compounds with their biological activities. This approach allows for the prediction of the activity of novel molecules, thereby streamlining the drug discovery process. This guide synthesizes findings from several QSAR studies on diverse indole derivatives, presenting key data, experimental protocols, and visualizations to aid in the design of new and more potent indole-based therapeutic agents.
Comparative QSAR Data of Indole Analogs
To facilitate a clear comparison, the following tables summarize the quantitative data from various QSAR studies on different classes of indole derivatives. These tables highlight the statistical robustness of the developed models, which is crucial for their predictive power.
| Indole Derivative Class | Biological Activity | QSAR Model | r² | q² (or r²cv) | Predictive r² | Reference |
| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa Inhibition | 3D-QSAR (CoMFA/CoMSIA) | >0.9 | >0.5 | High | [1] |
| Indole-3-yl-amide Derivatives | MAO Inhibition | 3D-QSAR (CoMSIA) | 0.9557 | 0.8529 | - | [2] |
| Indole Amide Analogues | HDAC Inhibition | 3D-QSAR (CoMFA/CoMSIA) | 0.982 (CoMFA), 0.954 (CoMSIA) | 0.601 (CoMFA), 0.598 (CoMSIA) | - | [3] |
| Dispiroindole Derivatives | Antiproliferative Activity | 3D-QSAR | 0.812 - 0.903 | - | 0.605 - 0.773 | [4] |
Table 1: Summary of 3D-QSAR Model Statistics for Various Indole Derivatives. The determination coefficient (r²), cross-validated correlation coefficient (q² or r²cv), and predictive r² are key statistical parameters that indicate the goodness of fit, internal robustness, and external predictive ability of the QSAR models, respectively.
Experimental Protocols in QSAR Studies
The development of a robust QSAR model relies on high-quality biological data and well-defined computational procedures. The following sections detail the typical experimental and computational workflows employed in the QSAR analysis of indole derivatives.
Synthesis of Indole Analogs
The synthesis of diverse libraries of indole derivatives is the first crucial step. For instance, the synthesis of 3-amidinobenzyl-1H-indole-2-carboxamides involves multi-step reactions, often starting from commercially available indole precursors. The general workflow for synthesizing such analogs is depicted below.
Caption: General synthetic workflow for indole-2-carboxamides.
Biological Activity Assays
The biological activity of the synthesized compounds is determined using various in vitro assays. For example, the inhibitory activity against Factor Xa is measured through enzymatic assays that monitor the cleavage of a chromogenic substrate. The half-maximal inhibitory concentration (IC50) values obtained from these assays are then converted to their logarithmic form (pIC50) for use in QSAR modeling.
Computational QSAR Modeling
The process of building a QSAR model involves several key steps, from data preparation to model validation. A typical workflow for 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) is illustrated below.
Caption: A typical workflow for 3D-QSAR model development.
Dataset Preparation and Division: A dataset of molecules with their corresponding biological activities is collected. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.[2][5]
Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and optimized to their lowest energy conformation. A crucial step in 3D-QSAR is the alignment of all molecules based on a common substructure or a pharmacophore model.[3]
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. In CoMFA, these are steric and electrostatic fields, while CoMSIA includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[2][6]
Model Generation and Validation: A statistical method, most commonly Partial Least Squares (PLS) regression, is used to build a mathematical equation that correlates the calculated descriptors with the biological activity. The generated model is then rigorously validated using internal (e.g., leave-one-out cross-validation) and external (using the test set) validation techniques to ensure its robustness and predictive power.[1][4]
Structure-Activity Relationship Insights from QSAR Models
The contour maps generated from 3D-QSAR studies provide a visual representation of the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for biological activity.
Caption: Conceptual diagram of SAR insights from contour maps.
For example, a CoMFA steric contour map might show a green-colored region near a particular substituent position, indicating that bulkier groups in that position would enhance the biological activity. Conversely, a yellow region would suggest that bulky substituents are detrimental. Similarly, electrostatic contour maps use blue and red to indicate regions where positive and negative charges, respectively, are favorable for activity. These insights are invaluable for guiding the design of new analogs with improved potency.
Conclusion
While the direct QSAR analysis of indole-3-amidoxime analogs remains an unexplored area, the extensive research on structurally related indole derivatives provides a solid foundation for future studies. The comparative analysis of QSAR models for indole-amides, -carboxamides, and other analogs reveals common principles and methodologies that can be applied to the design and optimization of new indole-based compounds. The detailed experimental protocols and visualization of workflows and structure-activity relationships presented in this guide offer a practical framework for researchers in the field of drug discovery to develop novel and effective therapeutic agents. The exploration of indole-3-amidoximes through dedicated QSAR studies is a promising avenue for future research.
References
- 1. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. Exploration of a binding mode of indole amide analogues as potent histone deacetylase inhibitors and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Production of Indole-3-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the production of Indole-3-amidoxime, a valuable intermediate in pharmaceutical synthesis. The following sections present a comparative analysis of two primary synthetic pathways, supported by experimental data and detailed protocols.
Introduction
This compound and its derivatives have garnered significant interest in medicinal chemistry, notably as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key player in immune evasion in cancer, making its inhibitors promising candidates for immunotherapy. This guide focuses on the practical aspects of synthesizing the this compound scaffold, comparing the efficiency and accessibility of different chemical approaches.
Comparative Analysis of Synthetic Routes
Two principal routes for the synthesis of this compound are discussed: the reaction of a nitrile with hydroxylamine (B1172632) (Route 1) and a potential pathway proceeding through an indole-3-carboxaldehyde (B46971) intermediate (Route 2).
Data Presentation
The following table summarizes the quantitative data for the key reaction steps in each synthetic route.
| Route | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | 3-Cyanoindole (B1215734) | This compound | Hydroxylamine hydrochloride, Triethylamine (B128534) | Ethanol | 12 hours | 80°C | 99% | [1] |
| 2a | Indole-3-carboxaldehyde | Indole-3-carboxaldehyde oxime | Hydroxylamine hydrochloride, Sodium hydroxide (B78521) | 95% Ethanol | 2 hours | 0-27°C | up to 98% | |
| 2b | Indole-3-carboxamide | This compound | Hydroxylamine | - | - | - | - | * |
*No specific, reproducible protocol with quantitative yield has been identified in the surveyed literature for the direct conversion of Indole-3-carboxamide to this compound.
Experimental Protocols
Route 1: From 3-Cyanoindole
This route is a well-documented and high-yielding method for the synthesis of this compound.
Reaction:
Procedure: [1]
-
To a round-bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Adsorb the resulting solid onto celite and purify by silica (B1680970) gel column chromatography using a gradient of 0-10% methanol (B129727) in ethyl acetate (B1210297) to afford the pure this compound.
Route 2: Potential Pathway from Indole-3-carboxaldehyde
Step 2a: Synthesis of Indole-3-carboxaldehyde oxime
Reaction:
Procedure:
-
In a round-bottom flask, dissolve 1H-indole-3-carboxaldehyde (1 equivalent) in 95% ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of hydroxylamine hydrochloride (5 equivalents) and sodium hydroxide (5 equivalents) in distilled water to the stirred solution.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by standard workup procedures, typically involving removal of ethanol, dilution with water, and extraction with an organic solvent like ethyl acetate.
Step 2b: Hypothetical Conversion to this compound
The conversion of an oxime to an amidoxime (B1450833) is not a standard named reaction and a specific, reliable protocol for Indole-3-carboxaldehyde oxime has not been found. General methods for the conversion of amides to amidoximes exist, which could be adapted from Indole-3-carboxamide. However, this would add an oxidation step from the aldehyde, making the overall route less efficient than the direct nitrile route.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis (Route 1)
Caption: Workflow for the synthesis of this compound from 3-Cyanoindole.
Signaling Pathway of IDO1 Inhibition
This compound derivatives are investigated as inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. The following diagram illustrates the immunosuppressive pathway mediated by IDO1 and the mechanism of its inhibition.
Caption: IDO1 pathway showing tryptophan depletion and immunosuppression, and its inhibition.
Conclusion
Based on the available literature, the synthesis of this compound via the reaction of 3-cyanoindole with hydroxylamine (Route 1) is the most efficient and well-documented method, consistently providing high yields. While a synthetic route starting from Indole-3-carboxaldehyde (Route 2) is plausible, the critical step of converting the intermediate oxime or the corresponding carboxamide to the final amidoxime product lacks a clearly defined and reproducible protocol with reported yields. Therefore, for researchers and professionals in drug development requiring reliable and scalable production of this compound, the nitrile-based route is strongly recommended. Further investigation is warranted to develop and optimize the potential alternative pathway from Indole-3-carboxaldehyde or Indole-3-carboxamide.
References
Harnessing the Therapeutic Potential of RXFP3 and RXFP4 with a Novel Dual Agonist
A Comparative Guide to Indole-3-Amidoxime as a Dual RXFP3/4 Agonist
The relaxin family peptide receptors 3 (RXFP3) and 4 (RXFP4) are class A G-protein coupled receptors (GPCRs) that have emerged as promising therapeutic targets for a range of neurological and metabolic disorders. Their endogenous ligands, relaxin-3 and insulin-like peptide 5 (INSL5) respectively, modulate key physiological processes including stress, anxiety, appetite, and metabolism. The development of small molecule agonists that can selectively target these receptors holds significant therapeutic potential. This guide provides a detailed comparison of a potent indole-containing amidinohydrazone, referred to herein as Compound 10d, a leading example of an this compound derivative, against other known RXFP3/4 agonists.
Comparative Agonist Activity at RXFP3 and RXFP4
Compound 10d demonstrates potent and efficacious dual agonism at both RXFP3 and RXFP4. Its performance in functional assays, when compared to the endogenous ligand relaxin-3 and a previously identified dual agonist (Compound 1), highlights its potential as a valuable research tool and a lead candidate for drug development. The agonist activity was primarily assessed through the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a hallmark of RXFP3 and RXFP4 activation which are coupled to the inhibitory Gαi/o protein.
| Compound | RXFP3 EC50 (nM) | RXFP4 EC50 (nM) | RXFP1 Activity | Reference |
| Compound 10d | 3.1 | 2.7 | No agonist activity | [1][2] |
| Relaxin-3 | 0.29 | Potent Agonist | Potent Agonist | [3] |
| Compound 1 | 82 | 2 | Not Reported | [3][4] |
Table 1: Comparative in vitro potency of Compound 10d and other RXFP3/4 agonists. EC50 values represent the concentration of the compound required to elicit 50% of its maximal response in cAMP accumulation assays. Lower EC50 values indicate higher potency.
Signaling Pathway of RXFP3/4 Activation
Upon activation by an agonist, RXFP3 and RXFP4 couple to inhibitory G-proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. This signaling cascade is the basis for the primary in vitro functional assay used to characterize the activity of agonists for these receptors.
Experimental Validation Protocols
The validation of this compound derivatives as dual RXFP3/4 agonists relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays used to determine the potency and efficacy of these compounds.
Cyclic AMP (cAMP) Accumulation Assay
This assay is the primary method for quantifying the agonist activity at Gαi/o-coupled receptors like RXFP3 and RXFP4.
Objective: To measure the ability of a compound to inhibit the production of cAMP in cells expressing the target receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human RXFP3 or RXFP4 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Compound 10d) or a reference agonist (e.g., relaxin-3).
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescent reporter system like the GloSensor™ cAMP Assay.[5]
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the EC50 value.
Experimental Workflow for cAMP Assay
Phosphorylated ERK (p-ERK) Signaling Assay
Activation of RXFP3 and RXFP4 can also lead to the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2), providing an alternative signaling readout.
Objective: To measure the agonist-induced phosphorylation of ERK1/2 in receptor-expressing cells.
Methodology:
-
Cell Culture and Plating: Similar to the cAMP assay, cells expressing RXFP3 or RXFP4 are cultured and seeded in multi-well plates.
-
Serum Starvation: Cells are typically serum-starved for a period to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are stimulated with the test compound for a short period (typically 5-15 minutes).
-
Cell Lysis: The stimulation is stopped by lysing the cells.
-
Detection: The levels of phosphorylated ERK are quantified using methods such as Western blotting or a plate-based immunoassay (e.g., AlphaScreen SureFire or HTRF).[6][7]
-
Data Analysis: The increase in p-ERK levels is plotted against the compound concentration to determine the EC50 value.
Logical Relationship for Dual Agonist Validation
The validation of a compound as a selective dual RXFP3/4 agonist follows a logical progression of experiments to confirm its activity and selectivity profile.
References
- 1. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Establishing signaling assays to determine the biased agonism of the relaxin family peptide receptor 3 [ir.lib.seu.ac.lk]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isotopic Labeling Sheds Light on Indole-3-Amidoxime's Role in Auxin Biosynthesis
Researchers have utilized stable isotope labeling studies to definitively trace the metabolic fate of indole-3-acetaldoxime (IAOx), a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) in certain plant species. These studies provide compelling evidence for an IAOx-dependent pathway for IAA production, particularly in Arabidopsis thaliana, and help to elucidate the roles of other downstream metabolites.
Isotopic labeling is a powerful technique that allows scientists to track the movement of atoms through a metabolic pathway. By introducing a "heavy" but non-radioactive isotope, such as Carbon-13 (¹³C) or Deuterium (²H), into a precursor molecule, researchers can follow the labeled atoms as they are incorporated into subsequent products. This approach offers a clear and quantitative method for confirming metabolic routes and identifying previously unknown intermediates.
Comparative Analysis of Isotopic Labeling Data
To investigate the conversion of IAOx to IAA, researchers have conducted feeding experiments using isotopically labeled IAOx. A key study in Arabidopsis involved feeding ¹³C₆-labeled IAOx to mutants deficient in IAOx production (cyp79b2/cyp79b3). The incorporation of the ¹³C label into downstream metabolites was then quantified using mass spectrometry.[1][2][3] This approach provides direct evidence of the metabolic flux from IAOx to IAA and its intermediates.
The results from these experiments unequivocally demonstrate that the carbon backbone of IAOx is incorporated into indole-3-acetamide (B105759) (IAM), indole-3-acetonitrile (B3204565) (IAN), and ultimately, indole-3-acetic acid (IAA).[1][2][3] This confirms the existence of an IAOx-dependent pathway for auxin biosynthesis.
| Precursor | Labeled Metabolite | Isotopic Enrichment (%) | Plant Genotype | Reference |
| ¹³C₆-Indole-3-acetaldoxime | ¹³C₆-Indole-3-acetamide | High | cyp79b2/cyp79b3 | [1][2][3] |
| ¹³C₆-Indole-3-acetaldoxime | ¹³C₆-Indole-3-acetonitrile | Moderate | cyp79b2/cyp79b3 | [1][2][3] |
| ¹³C₆-Indole-3-acetaldoxime | ¹³C₆-Indole-3-acetic acid | Significant | cyp79b2/cyp79b3 | [1][2][3] |
Experimental Protocols
The confirmation of the IAOx pathway relies on precise and well-controlled experimental methodologies. Below are detailed protocols for the key experiments cited in the literature.
¹³C₆-Indole-3-acetaldoxime Feeding Experiment in Arabidopsis
Objective: To determine if ¹³C₆-labeled IAOx is converted to IAM, IAN, and IAA in Arabidopsis seedlings.
Materials:
-
Arabidopsis thaliana seedlings (cyp79b2/cyp79b3 double mutant)
-
¹³C₆-Indole-3-acetaldoxime (labeled precursor)
-
Murashige and Skoog (MS) liquid medium
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-ESI-MS/MS)
Procedure:
-
Seedling Growth: Arabidopsis cyp79b2/cyp79b3 seedlings are grown in liquid MS medium under controlled environmental conditions.
-
Labeling: ¹³C₆-Indole-3-acetaldoxime is added to the liquid medium to a final concentration of 10 µM. Seedlings are incubated in the labeling medium for a specified period (e.g., 24 hours).
-
Harvesting and Extraction: Seedlings are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using an appropriate solvent system (e.g., 80% methanol).
-
Purification: The crude extract is purified using solid-phase extraction to enrich for indolic compounds.
-
Analysis: The purified extract is analyzed by LC-MS/MS to identify and quantify the ¹³C-labeled IAM, IAN, and IAA. The mass shift corresponding to the incorporation of six ¹³C atoms is monitored.
Visualizing the Indole-3-Amidoxime Pathway
The following diagrams illustrate the key metabolic pathways and experimental workflows involved in the isotopic labeling studies of this compound.
Caption: Metabolic fate of Indole-3-acetaldoxime in Arabidopsis.
Caption: Workflow for ¹³C isotopic labeling of the IAOx pathway.
References
Comparative Docking Analysis of Indole Derivatives Against Key Therapeutic Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and experimental methodologies of indole-based compounds.
Indole (B1671886), a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds. The versatility of the indole ring allows for extensive chemical modifications, yielding derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-neurodegenerative, and antiviral properties. Molecular docking, a powerful computational method, is instrumental in elucidating the structure-activity relationships of these derivatives by predicting their binding orientation and affinity to specific protein targets. This guide provides a comparative analysis of recent docking studies, presenting key data and methodologies to aid in the rational design of novel indole-based therapeutics.
Comparative Docking Performance of Indole Derivatives
The following tables summarize the quantitative data from various studies, showcasing the binding affinities of indole derivatives against prominent protein targets in cancer, Alzheimer's disease, and COVID-19.
Anticancer Activity: Tubulin Polymerization Inhibitors
Tubulin is a critical target in cancer therapy, and its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Indole derivatives have shown significant potential as tubulin polymerization inhibitors.
| Indole Derivative | Target Protein | IC50 (µM) / GI50 (µmol/L) | Binding Energy (kcal/mol) | Reference |
| Indole-acrylamide derivative 1 | Tubulin | - | - | [1] |
| 9-aryl-5H-pyrido[4,3-b]indole derivative 2 | Tubulin (HeLa cells) | 8.7 | - | [2] |
| Indole linked chalcone (B49325) 15 | Tubulin (SCC-29B cells) | 0.96 | - | [3] |
| Benzimidazole-indole derivative 8 | Tubulin | 2.52 | - | [3] |
| Indole-vinyl sulfone derivative 9 | Tubulin | - | - | [3] |
| Azine derivative with indole moiety 20 | HCK Protein | - | -13.42 | [1] |
| Methoxy-substituted indole curcumin (B1669340) 27 | GSK-3β, EGFR, Bcr-Abl | 4-15 | - | [1] |
Anti-Alzheimer's Activity: Cholinesterase Inhibitors
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the pathophysiology of Alzheimer's disease. Their inhibition increases acetylcholine (B1216132) levels in the brain, offering symptomatic relief.
| Indole Derivative | Target Protein | IC50 (µM) | Reference |
| Compound 6 (diethyl-urea containing) | hMAO-A | 4.31 | [4] |
| hMAO-B | 2.62 | [4] | |
| eeAChE | 3.70 | [4] | |
| eqBuChE | 2.82 | [4] | |
| Tryptophan-based analog 10 | BChE | 0.0569 | [5] |
| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one 26 | AChE | 20 | [5] |
| BChE | 0.020 | [5] | |
| Indole-based sulfonamide 9 | AchE | - | [6] |
| BuchE | - | [6] | |
| Indole-based sulfonamide 10 | AchE | - | [6] |
| BuchE | - | [6] | |
| Indole-based sulfonamide 11 | AchE | - | [6] |
| BuchE | - | [6] | |
| Indole-based sulfonamide 15 | AchE | - | [6] |
| BuchE | - | [6] | |
| 'oxathiolanyl' indole derivative 5 | AChE | 0.042 | [7] |
| BChE | 3.003 | [7] | |
| 'pyrazolyl' indole derivative 7 | AChE | 2.54 | [7] |
| BChE | 0.207 | [7] | |
| 'pyrimidinyl' indole derivative 11 | AChE | 0.052 | [7] |
| BChE | 2.529 | [7] |
Antiviral Activity: SARS-CoV-2 Main Protease (Mpro) Inhibitors
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs.
| Indole Derivative | Target Protein | IC50 (µM) / EC50 (µM) | Binding Affinity (kcal/mol) | Reference |
| 5-chloropyridinyl indole carboxylate 1 | SARS-CoV-2 3CLpro | IC50: 0.25 | - | [8] |
| VeroE6 cells | EC50: 2.8 | - | [8] | |
| Indoline derivative 2 | SARS-CoV-2 3CLpro | IC50: 0.32 | - | [8] |
| N-allyl derivative 7d | SARS-CoV-2 3CLpro | IC50: 0.073 | - | [8] |
| Indole chloropyridinyl ester (GRL-0920) | SARS-CoV-2 | IC50: 2.8 | - | [9] |
| Azo-anchored imidazo[4,5-b]indole | SARS-CoV-2 Mpro | - | - | [10] |
| Isatin-based protease inhibitors (N1-N5) | SARS-CoV-2 Mpro | - | - | [11] |
| Indole analogs (O1-O3) | SARS-CoV-2 Mpro | - | - | [11] |
Experimental Protocols: A Look into the Methodology
The accuracy and reliability of docking studies are highly dependent on the employed methodology. Below are summaries of typical experimental protocols used in the cited studies.
General Molecular Docking Protocol
A common workflow for molecular docking studies involves several key steps, from the preparation of the target protein and ligands to the analysis of the docking results.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the indole derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are energetically minimized, and appropriate charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the defined grid box. The algorithm scores the different poses based on a scoring function that estimates the binding affinity.[12]
-
Analysis of Results: The resulting docked poses are clustered and ranked based on their predicted binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
Specific Methodologies from a Study on Antibacterial Agents
In a study on indole derivatives as antibacterial agents, the following specific protocol was used:
-
Software: Maestro 12.7 (Schrodinger 2021) was used for the docking calculations.[13]
-
Docking Mode: The docking was performed using the Extra Precision (XP) mode of Glide.[13]
-
Preparation Steps: The process included ligand preparation, protein preparation, and the generation of a grid on the active site of the target protein before carrying out the docking.[13]
Visualizing Molecular Docking and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Caption: A diagram showing the inhibitory effect of an indole derivative on tubulin polymerization.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in silico inhibitory action studies of azo-anchored imidazo[4,5-b]indole scaffolds against the COVID-19 main protease (Mpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Amidoximes as Cytotoxic Agents Against Escherichia coli: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a series of novel amidoxime (B1450833) derivatives as potential cytotoxic agents against various strains of Escherichia coli. The performance of these compounds is compared with established antibiotics, supported by quantitative experimental data. Detailed methodologies and visual representations of experimental workflows and proposed mechanisms of action are included to facilitate a deeper understanding of these promising antibacterial candidates.
Comparative Cytotoxicity Data
The cytotoxic and bactericidal activities of 26 newly synthesized amidoxime derivatives were evaluated against a panel of four Escherichia coli strains: the standard laboratory strain K12 and three clinical isolates, R2, R3, and R4. The efficacy of these compounds was compared with three commercially available antibiotics: ciprofloxacin (B1669076), bleomycin (B88199), and cloxacillin. All quantitative data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL, are summarized in the tables below.
Amidoxime Derivatives vs. E. coli Strains
The following table summarizes the MIC and MBC values for the 26 amidoxime derivatives. Lower values indicate higher potency.
| Compound | E. coli K12 MIC (µg/mL) | E. coli K12 MBC (µg/mL) | E. coli R2 MIC (µg/mL) | E. coli R2 MBC (µg/mL) | E. coli R3 MIC (µg/mL) | E. coli R3 MBC (µg/mL) | E. coli R4 MIC (µg/mL) | E. coli R4 MBC (µg/mL) |
| 1 | 31.25 | 62.5 | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 |
| 2 | 15.63 | 31.25 | 7.81 | 15.63 | 15.63 | 31.25 | 7.81 | 15.63 |
| 3 | 7.81 | 15.63 | 3.91 | 7.81 | 7.81 | 15.63 | 3.91 | 7.81 |
| 4 | 62.5 | 125 | 62.5 | 125 | 31.25 | 62.5 | 62.5 | 125 |
| 5 | 125 | 250 | 125 | 250 | 62.5 | 125 | 125 | 250 |
| 6 | 15.63 | 31.25 | 7.81 | 15.63 | 15.63 | 31.25 | 7.81 | 15.63 |
| 7 | 7.81 | 15.63 | 3.91 | 7.81 | 7.81 | 15.63 | 3.91 | 7.81 |
| 8 | 7.81 | 15.63 | 3.91 | 7.81 | 7.81 | 15.63 | 3.91 | 7.81 |
| 9 | 15.63 | 31.25 | 7.81 | 15.63 | 15.63 | 31.25 | 7.81 | 15.63 |
| 10 | 31.25 | 62.5 | 15.63 | 31.25 | 31.25 | 62.5 | 15.63 | 31.25 |
| 11 | 62.5 | 125 | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 |
| 12 | 31.25 | 62.5 | 15.63 | 31.25 | 31.25 | 62.5 | 31.25 | 62.5 |
| 13 | 15.63 | 31.25 | 7.81 | 15.63 | 15.63 | 31.25 | 7.81 | 15.63 |
| 14 | 62.5 | 125 | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 |
| 15 | 125 | 250 | 62.5 | 125 | 125 | 250 | 62.5 | 125 |
| 16 | 250 | 500 | 125 | 250 | 250 | 500 | 125 | 250 |
| 17 | 500 | >500 | 250 | 500 | 500 | >500 | 250 | 500 |
| 18 | >500 | >500 | 500 | >500 | >500 | >500 | 500 | >500 |
| 19 | 15.63 | 31.25 | 7.81 | 15.63 | 15.63 | 31.25 | 7.81 | 15.63 |
| 20 | 7.81 | 15.63 | 3.91 | 7.81 | 7.81 | 15.63 | 3.91 | 7.81 |
| 21 | 3.91 | 7.81 | 1.95 | 3.91 | 3.91 | 7.81 | 1.95 | 3.91 |
| 22 | 7.81 | 15.63 | 3.91 | 7.81 | 7.81 | 15.63 | 3.91 | 7.81 |
| 23 | 15.63 | 31.25 | 7.81 | 15.63 | 15.63 | 31.25 | 7.81 | 15.63 |
| 24 | 62.5 | 125 | 31.25 | 62.5 | 62.5 | 125 | 31.25 | 62.5 |
| 25 | 125 | 250 | 62.5 | 125 | 125 | 250 | 62.5 | 125 |
| 26 | 250 | 500 | 125 | 250 | 250 | 500 | 125 | 250 |
Standard Antibiotics vs. E. coli Strains
The following table presents the MIC values for the standard antibiotics used as controls in the primary study.
| Antibiotic | E. coli K12 MIC (µg/mL) | E. coli R2 MIC (µg/mL) | E. coli R3 MIC (µg/mL) | E. coli R4 MIC (µg/mL) |
| Ciprofloxacin | 0.06 | 0.125 | 0.25 | 0.5 |
| Bleomycin | 15.63 | 31.25 | 31.25 | 62.5 |
| Cloxacillin | 62.5 | 125 | 125 | 250 |
Alternative Cytotoxic Agents vs. E. coli Strains
For a broader comparison, the following table includes MIC values for other classes of antibacterial agents against various E. coli strains, as reported in the literature. Note: These values were not determined in the same study as the amidoxime data and may involve different E. coli strains and methodologies; therefore, direct comparison should be made with caution.
| Agent | E. coli Strain(s) | MIC Range (µg/mL) | Reference |
| Gentamicin | Various clinical isolates | 1 - >512 | [1][2] |
| Meropenem | Various clinical isolates | 0.03 - 32 | [3][4] |
Experimental Protocols
The methodologies employed for the key experiments are detailed below to ensure reproducibility and facilitate critical evaluation of the presented data.
Synthesis of Amidoxime Derivatives
A general procedure for the synthesis of the amidoxime derivatives (compounds 1-19) involved the reaction of the corresponding nitrile with hydroxylamine (B1172632) hydrochloride in the presence of sodium carbonate in an ethanol/water mixture under reflux. Boc-protected amidoximes (20-23) and amidines (24-26) were synthesized using established protection and reduction protocols, respectively.[5]
Cytotoxicity Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antibacterial activity of the synthesized compounds and standard antibiotics was determined using a broth microdilution method.[5]
-
Bacterial Strain Preparation: Four strains of Escherichia coli (K12, R2, R3, R4) were used. Bacterial cultures were grown overnight and then diluted to a standardized concentration.
-
Compound Dilution: The test compounds and standard antibiotics were serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth was sub-cultured onto nutrient agar (B569324) plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Workflows and Mechanisms
To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for MIC and MBC determination.
Caption: Proposed mechanism of amidoxime cytotoxicity in E. coli.
Discussion
The study on which this guide is based reveals that several of the newly synthesized amidoxime derivatives exhibit potent cytotoxic and bactericidal activity against both standard and clinical strains of E. coli.[5] Notably, compounds 3, 7, 8, 20, 21, and 22 demonstrated MIC values that were significantly lower than some of the tested antibiotics, particularly bleomycin and cloxacillin, and were comparable to or even better than ciprofloxacin against the resistant strains (R2, R3, and R4).[5]
The proposed mechanism of action for these amidoxime derivatives involves the induction of oxidative stress within the bacterial cells, leading to the generation of reactive oxygen species (ROS).[5] These ROS, in turn, cause damage to the bacterial DNA, forming lesions such as 8-oxoguanine. This type of DNA damage is specifically recognized by the enzyme formamidopyrimidine [fapy]-DNA glycosylase (Fpg), which is involved in the base excision repair pathway.[5] The overwhelming DNA damage appears to inhibit essential cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death.[5]
The superior performance of certain amidoxime derivatives compared to established antibiotics, especially against clinical isolates, suggests that these compounds could be promising candidates for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. Further in-vivo studies are warranted to validate these findings and to assess the safety and efficacy of these compounds in a physiological setting.
References
- 1. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rr-asia.woah.org [rr-asia.woah.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Indole-3-amidoxime
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Indole-3-amidoxime, a synthetic intermediate used in pharmaceutical synthesis. Adherence to these protocols is critical for personal safety and maintaining the integrity of experimental work. While a complete, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, the available information indicates that it should be treated as a hazardous substance. The following guidelines are based on information from chemical suppliers and safety data for structurally related compounds.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is recommended for all procedures involving this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a splash hazard. | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). A lab coat or long-sleeved clothing is essential. For larger quantities or increased risk of contact, chemical-resistant coveralls are recommended. | To prevent skin contact which may cause irritation or toxic effects. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is required if working outside of a certified chemical fume hood, if exposure limits are exceeded, if irritation is experienced, or for large-scale use and emergency situations. For handling the solid powder, a dust mask (type N95 or equivalent) should be used to prevent inhalation.[1] | To prevent inhalation, which may cause respiratory tract irritation. |
Operational and Disposal Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended for stability.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents.
Handling and Experimental Procedures
-
Work Area: All work with this compound, especially handling of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, do so in a fume hood or a balance enclosure to control dust.
-
Dissolving: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[2] When preparing solutions, add the solid to the solvent slowly to avoid splashing. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[2] Aqueous solutions should ideally be prepared fresh for each experiment.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area and any equipment used.
Disposal Plan
-
Waste Categorization: All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, should be considered hazardous waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [3] |
| Molecular Weight | 175.19 g/mol | |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | -20°C | [2][3] |
| Solubility in DMSO | ~14 mg/mL | [2] |
| Solubility in DMF | ~12.5 mg/mL | [2] |
Visual Safety Workflows
To further enhance safety, the following diagrams illustrate the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
